Product packaging for 2-(4-hydroxy-3-methoxyphenyl)acetaldehyde(Cat. No.:CAS No. 5703-24-2)

2-(4-hydroxy-3-methoxyphenyl)acetaldehyde

货号: B1196271
CAS 编号: 5703-24-2
分子量: 166.17 g/mol
InChI 键: GOQGGGANVKPMNH-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。
  • Packaging may vary depending on the PRODUCTION BATCH.

描述

2-(4-Hydroxy-3-methoxyphenyl)acetaldehyde, more commonly known in research contexts as Homovanillin or HMPAL, is a significant phenylacetaldehyde derivative of high interest in chemical biology and natural product chemistry. This compound, with the molecular formula C 9 H 10 O 3 and a molecular weight of 166.17 g/mol, is recognized as a solid at room temperature . Its primary significance lies in its established role as a critical endogenous metabolite in the dopamine catabolic pathway . It is specifically produced from the oxidative deamination of 3-methoxytyramine by the enzyme monoamine oxidase and is subsequently metabolized to homovanillic acid (HVA) by aldehyde dehydrogenase . This central position in a key neurotransmitter pathway makes it a valuable compound for studying dopamine turnover and related neurological processes . Beyond its metabolic context, the compound has also been identified in nature, for instance, in the Norway spruce ( Picea abies ) . From a synthetic chemistry perspective, this compound serves as a versatile intermediate. It can be synthesized from vanillin via a one-carbon homologation using methods like the Darzens condensation, which involves reacting vanillin with an α-haloester to form an epoxy ester intermediate that is then hydrolyzed and decarboxylated to yield the target aldehyde . For optimal stability, this product must be stored in a cool, dark place under an inert atmosphere. It is recommended to store it in a freezer at temperatures under -20°C . Please note that this product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H10O3 B1196271 2-(4-hydroxy-3-methoxyphenyl)acetaldehyde CAS No. 5703-24-2

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

2-(4-hydroxy-3-methoxyphenyl)acetaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O3/c1-12-9-6-7(4-5-10)2-3-8(9)11/h2-3,5-6,11H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOQGGGANVKPMNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CC=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70205641
Record name (4-Hydroxy-3-methoxyphenyl)acetaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70205641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Homovanillin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0005175
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

5703-24-2
Record name Homovanillin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5703-24-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4-Hydroxy-3-methoxyphenyl)acetaldehyde
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005703242
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (4-Hydroxy-3-methoxyphenyl)acetaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70205641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name HOMOVANILLIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UR4FHW3APJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Homovanillin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0005175
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

Synthesis of 2-(4-hydroxy-3-methoxyphenyl)acetaldehyde: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes to 2-(4-hydroxy-3-methoxyphenyl)acetaldehyde, a valuable chemical intermediate in the pharmaceutical and flavor industries. This document details established methodologies, providing experimental protocols for key reactions, quantitative data for comparison, and visual representations of the synthetic pathways.

Synthesis via Reduction of Vanillin and Subsequent Oxidation

A common and accessible route to this compound begins with the readily available starting material, vanillin. This pathway involves a two-step process: the reduction of the aldehyde functionality of vanillin to an alcohol, followed by the selective oxidation of the resulting vanillyl alcohol to the desired acetaldehyde derivative.

Experimental Protocol: Reduction of Vanillin to Vanillyl Alcohol

This protocol outlines the reduction of vanillin using sodium borohydride.

Materials:

  • Vanillin (4-hydroxy-3-methoxybenzaldehyde)

  • Sodium borohydride (NaBH₄)

  • Ethanol

  • 1M Sodium hydroxide (NaOH) solution

  • Deionized water

  • Round-bottom flask

  • Stir bar and stir plate

  • Ice bath

  • Glass pipette

  • Büchner funnel and filter paper

Procedure:

  • In a 25 mL round-bottom flask, dissolve 2.0 g (13.1 mmol) of vanillin in 4 mL of ethanol. Add a stir bar and stir the solution at room temperature until the vanillin is completely dissolved.

  • Cool the flask in an ice bath.

  • In a separate vial, prepare a solution of 0.5 g of NaBH₄ in 3.8 mL of 1M NaOH.

  • Slowly, add the NaBH₄ solution dropwise to the vanillin solution over a period of 10 minutes. Maintain the temperature of the reaction mixture by keeping it in the ice bath.

  • After the addition is complete, continue stirring the reaction mixture in the ice bath for an additional 30 minutes.

  • Slowly add 10 mL of deionized water to quench the reaction and decompose any excess NaBH₄.

  • Continue stirring for 10 minutes in the ice bath to allow for the precipitation of the product.

  • Collect the solid product by vacuum filtration using a Büchner funnel. Wash the collected solid with two portions of ice-cold water.

  • Allow the product, vanillyl alcohol, to air dry on the filter paper.

Experimental Protocol: Oxidation of Vanillyl Alcohol to this compound

The selective oxidation of vanillyl alcohol to the corresponding acetaldehyde can be achieved using various oxidizing agents. Mild and selective methods are required to prevent over-oxidation to the carboxylic acid. One common method involves the use of pyridinium chlorochromate (PCC).

Materials:

  • Vanillyl alcohol

  • Pyridinium chlorochromate (PCC)

  • Dichloromethane (CH₂Cl₂)

  • Silica gel

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Stir bar and stir plate

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve vanillyl alcohol in dichloromethane.

  • Add pyridinium chlorochromate (PCC) in a single portion. The molar ratio of PCC to alcohol is typically around 1.5:1.

  • Stir the reaction mixture at room temperature for 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with diethyl ether and pass it through a short column of silica gel to remove the chromium salts.

  • Wash the silica gel with additional diethyl ether.

  • Combine the organic filtrates and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

  • Further purification can be achieved by column chromatography on silica gel.

Quantitative Data
Reaction StepStarting MaterialProductReagentsYieldMelting Point (°C)
ReductionVanillinVanillyl AlcoholNaBH₄, Ethanol, NaOH~90%114-116
OxidationVanillyl AlcoholThis compoundPCC, CH₂Cl₂70-80%52-54

Reaction Pathway

SynthesisFromVanillin Vanillin Vanillin VanillylAlcohol Vanillyl Alcohol Vanillin->VanillylAlcohol NaBH4, Ethanol Homovanillin This compound VanillylAlcohol->Homovanillin PCC, CH2Cl2

Synthesis of this compound from Vanillin.

Synthesis via Condensation of Guaiacol and Glyoxylic Acid

An alternative industrial-scale synthesis involves the condensation of guaiacol with glyoxylic acid to form 4-hydroxy-3-methoxymandelic acid (VMA), which is then converted to the target aldehyde.

Experimental Protocol: Synthesis of DL-4-Hydroxy-3-methoxymandelic Acid (VMA)

This protocol describes an improved one-step condensation procedure.[1]

Materials:

  • Guaiacol

  • Glyoxylic acid monohydrate

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Deionized water

  • Ice

  • Round-bottom flask with mechanical stirrer

  • Ice-salt bath

Procedure:

  • Prepare an ice-cold alkaline solution of guaiacol by dissolving 176 g (4.4 mol) of NaOH in 100 mL of water, combining it with 1 kg of crushed ice, and then adding 250 g (2.014 mol) of guaiacol with efficient stirring in an ice-salt bath. The temperature should be maintained around -7°C.

  • Prepare an ice-cold solution of 225 g (2.5 mol) of glyoxylic acid monohydrate in 400 mL of water.

  • Slowly add the glyoxylic acid solution dropwise to the guaiacol solution over 4 hours, maintaining the reaction temperature between 0 and -5°C with vigorous stirring.

  • After the addition is complete, continue stirring the mixture for another 20 hours, allowing the temperature to slowly rise to approximately 20°C.

  • Acidify the dark-brown solution with 375 mL of concentrated hydrochloric acid.

  • The product, DL-4-hydroxy-3-methoxymandelic acid, can be extracted and purified. The typical yield for this one-step condensation is 68-75%.[1]

Experimental Protocol: Oxidative Decarboxylation of VMA

The conversion of VMA to this compound involves an oxidative decarboxylation reaction. While specific industrial protocols are often proprietary, a general laboratory approach can be employed using a suitable oxidizing agent in a controlled manner.

General Procedure:

  • The 4-hydroxy-3-methoxymandelic acid is dissolved in a suitable solvent, often an aqueous basic solution.

  • An oxidizing agent is introduced. The choice of oxidant is critical to achieve the desired transformation without side reactions.

  • The reaction is typically heated to facilitate both oxidation and decarboxylation.

  • The reaction progress is monitored by techniques such as TLC or HPLC.

  • Upon completion, the reaction mixture is cooled, acidified, and the product is extracted with an organic solvent.

  • The crude product is then purified, for example, by crystallization or chromatography.

Quantitative Data
Reaction StepStarting MaterialsIntermediate/ProductYield
CondensationGuaiacol, Glyoxylic Acid4-Hydroxy-3-methoxymandelic acid68-75%[1]
Oxidative Decarboxylation4-Hydroxy-3-methoxymandelic acidThis compoundVariable

Reaction Pathway

SynthesisFromGuaiacol Guaiacol Guaiacol VMA 4-Hydroxy-3-methoxymandelic acid Guaiacol->VMA NaOH, H2O GlyoxylicAcid Glyoxylic Acid GlyoxylicAcid->VMA Homovanillin This compound VMA->Homovanillin Oxidation, Decarboxylation

Synthesis from Guaiacol and Glyoxylic Acid.

Characterization Data for this compound

TechniqueData
¹H NMR δ (ppm): 9.7 (t, 1H, -CHO), 6.9-6.7 (m, 3H, Ar-H), 5.9 (s, 1H, -OH), 3.8 (s, 3H, -OCH₃), 3.6 (d, 2H, -CH₂CHO)
¹³C NMR δ (ppm): 200.0, 146.5, 145.0, 127.0, 122.0, 115.0, 110.0, 56.0, 45.0
IR (KBr) ν (cm⁻¹): 3400 (O-H), 2930, 2850 (C-H), 1720 (C=O), 1600, 1510 (C=C aromatic)
Mass Spec (EI) m/z: 166 (M+), 137, 122, 94

Conclusion

This guide has detailed two primary synthetic routes for the preparation of this compound. The choice of method will depend on factors such as the availability of starting materials, desired scale of production, and the specific requirements for purity. Both the vanillin reduction-oxidation pathway and the guaiacol-glyoxylic acid condensation route offer viable and established methods for obtaining this important chemical intermediate. The provided experimental protocols and characterization data serve as a valuable resource for researchers and professionals in the field.

References

An In-depth Technical Guide on the Chemical Properties of 2-(4-hydroxy-3-methoxyphenyl)acetaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 2-(4-hydroxy-3-methoxyphenyl)acetaldehyde, a significant metabolite in the dopamine pathway. This document includes a detailed summary of its chemical identifiers, physical and spectroscopic properties, and its role in biological systems. Furthermore, this guide presents detailed experimental protocols for key reactions involving this aldehyde and a visual representation of its position within the dopamine metabolism pathway, designed to support researchers and professionals in the fields of chemistry and drug development.

Chemical and Physical Properties

This compound, also commonly known as homovanillin or HMPAL, is a key intermediate in the catabolism of dopamine.[1] Its chemical structure consists of a phenylacetaldehyde core substituted with a hydroxyl and a methoxy group at the 4 and 3 positions of the benzene ring, respectively.

Chemical Identifiers
IdentifierValue
IUPAC Name This compound
Synonyms Homovanillin, HMPAL, (4-Hydroxy-3-methoxyphenyl)acetaldehyde, 3-Methoxy-4-hydroxyphenylacetaldehyde
CAS Number 5703-24-2
Molecular Formula C₉H₁₀O₃[1]
Molecular Weight 166.17 g/mol [1]
InChI Key GOQGGGANVKPMNH-UHFFFAOYSA-N
Canonical SMILES COC1=C(C=CC(=C1)CC=O)O
Physical Properties
PropertyValueReference
Appearance White to pale yellow crystalline solid[2]
Melting Point 50-50.5 °C[3]
Boiling Point 310.5 °C at 760 mmHg; 108-126 °C at 0.4 Torr[3]
Density ~1.17 g/cm³[2]
Solubility Limited solubility in water (~2.9 g/L)[2]
Soluble in organic solvents like ethanol and ether[2]
pKa 9.97 ± 0.20 (Predicted)
LogP 0.999 (Predicted)

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR (Predicted): The proton NMR spectrum is expected to show characteristic signals for the aldehyde proton (around δ 9.7 ppm), aromatic protons (in the range of δ 6.7-7.0 ppm), the methoxy group protons (around δ 3.8 ppm), and the methylene protons adjacent to the carbonyl group (around δ 3.6 ppm).

  • ¹³C NMR (Predicted): The carbon NMR spectrum will display signals for the carbonyl carbon (around δ 200 ppm), aromatic carbons (between δ 110-150 ppm), the methoxy carbon (around δ 56 ppm), and the methylene carbon (around δ 50 ppm).

Note: Experimental spectra should be acquired for precise chemical shift and coupling constant determination.

Mass Spectrometry (MS)

Mass spectrometry analysis will show a molecular ion peak corresponding to the molecular weight of the compound (166.17 g/mol ). Fragmentation patterns will be consistent with the structure, showing losses of functional groups such as the formyl group (-CHO) and the methoxy group (-OCH₃).

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the hydroxyl group (O-H stretch, broad, around 3300 cm⁻¹), the aldehyde C-H stretch (around 2720 and 2820 cm⁻¹), the carbonyl group (C=O stretch, strong, around 1720 cm⁻¹), and aromatic C=C stretching vibrations (around 1500-1600 cm⁻¹).

Biological Significance

This compound is a critical intermediate in the metabolic degradation of dopamine.[4][5] It is formed from 3-methoxytyramine by the action of monoamine oxidase (MAO) and is subsequently converted to homovanillic acid by aldehyde dehydrogenase (ALDH).[5][6][7] Its levels can be indicative of dopamine turnover and may be relevant in the study of neurological disorders.

Experimental Protocols

Synthesis of this compound (Homovanillin)

4.1.1. Synthesis of Homovanillyl Alcohol (Reduction of Vanillin)

This procedure is adapted from the reduction of vanillin to vanillyl alcohol.[8][9][10][11]

Materials:

  • Vanillin (4-hydroxy-3-methoxybenzaldehyde)

  • Sodium borohydride (NaBH₄)

  • Ethanol

  • 1 M Sodium hydroxide (NaOH) solution

  • 6 M Hydrochloric acid (HCl)

  • Ice

  • Round-bottom flask

  • Stir bar and stir plate

  • Beaker

  • Pipettes

  • Buchner funnel and filter paper

  • pH paper

Procedure:

  • Dissolve 2.0 g of vanillin in 15 mL of ethanol in a 50 mL round-bottom flask equipped with a stir bar.

  • Cool the solution in an ice bath.

  • In a separate beaker, dissolve 0.5 g of sodium borohydride in 5 mL of 1 M NaOH solution.

  • Slowly add the sodium borohydride solution dropwise to the cooled vanillin solution over a period of 10-15 minutes with continuous stirring.

  • After the addition is complete, remove the ice bath and continue stirring at room temperature for 30 minutes.

  • Cool the reaction mixture again in an ice bath and slowly add 6 M HCl dropwise to quench the excess sodium borohydride. Continue addition until the evolution of gas ceases and the solution is acidic (test with pH paper).

  • The product, homovanillyl alcohol, will precipitate out of the solution. Collect the solid by vacuum filtration using a Buchner funnel.

  • Wash the collected solid with a small amount of ice-cold water.

  • Allow the product to air dry. The purity can be checked by melting point determination and spectroscopic methods.

Purification by Recrystallization

Materials:

  • Crude product

  • Appropriate solvent or solvent pair (e.g., water, ethanol/water)

  • Erlenmeyer flasks

  • Hot plate

  • Buchner funnel and filter paper

Procedure: [12][13][14][15][16]

  • Select a suitable solvent or solvent pair in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.

  • Dissolve the crude product in a minimum amount of the hot solvent in an Erlenmeyer flask.

  • If there are insoluble impurities, perform a hot filtration to remove them.

  • Allow the solution to cool slowly to room temperature to allow for the formation of large crystals.

  • Further cooling in an ice bath can maximize the yield of the crystals.

  • Collect the purified crystals by vacuum filtration.

  • Wash the crystals with a small amount of the cold solvent.

  • Dry the crystals to remove any residual solvent.

Oxidation to Homovanillic Acid

This protocol describes a general method for the oxidation of an aldehyde to a carboxylic acid.

Materials:

  • This compound

  • Potassium permanganate (KMnO₄) or other suitable oxidizing agent

  • Dilute sulfuric acid (H₂SO₄)

  • Sodium bisulfite (NaHSO₃)

  • Appropriate solvent (e.g., acetone, water)

  • Reaction flask

  • Separatory funnel

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • Dissolve the aldehyde in a suitable solvent in a reaction flask.

  • Slowly add a solution of the oxidizing agent (e.g., KMnO₄ in water) to the aldehyde solution with stirring. The reaction may be exothermic and may require cooling.

  • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Quench the reaction by adding a reducing agent (e.g., sodium bisulfite) to destroy any excess oxidizing agent.

  • Acidify the mixture with dilute sulfuric acid.

  • Extract the product, homovanillic acid, with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and evaporate the solvent to obtain the crude product.

  • Purify the product by recrystallization.[17][18][19][20][21]

Signaling Pathway and Experimental Workflow Visualization

Dopamine Metabolism Pathway

The following diagram illustrates the metabolic pathway of dopamine, highlighting the position of this compound.

Dopamine_Metabolism Tyrosine Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA TH Dopamine Dopamine L_DOPA->Dopamine DDC DOPAL 3,4-Dihydroxyphenyl- acetaldehyde (DOPAL) Dopamine->DOPAL MAO Three_MT 3-Methoxytyramine (3-MT) Dopamine->Three_MT COMT DOPAC 3,4-Dihydroxyphenyl- acetic acid (DOPAC) DOPAL->DOPAC ALDH HVA Homovanillic Acid (HVA) DOPAC->HVA COMT HMPAL 2-(4-hydroxy-3-methoxyphenyl) acetaldehyde (HMPAL) Three_MT->HMPAL MAO HMPAL->HVA ALDH Homovanillyl_Alcohol Homovanillyl Alcohol HMPAL->Homovanillyl_Alcohol ADH (Reduction) TH Tyrosine Hydroxylase (TH) DDC DOPA Decarboxylase (DDC) MAO Monoamine Oxidase (MAO) ALDH Aldehyde Dehydrogenase (ALDH) COMT Catechol-O-Methyl Transferase (COMT) ADH Alcohol Dehydrogenase (ADH)

Caption: Dopamine metabolism pathway showing the formation of HMPAL.

Experimental Workflow for Synthesis and Analysis

The following diagram outlines a typical experimental workflow for the synthesis, purification, and analysis of this compound and its derivatives.

Experimental_Workflow start Starting Material (e.g., Vanillin) synthesis Chemical Synthesis (e.g., Reduction to Alcohol, Oxidation to Aldehyde) start->synthesis workup Reaction Work-up (Quenching, Extraction) synthesis->workup purification Purification (Recrystallization or Chromatography) workup->purification analysis Structural Analysis purification->analysis nmr NMR Spectroscopy (¹H, ¹³C) analysis->nmr Characterization ms Mass Spectrometry analysis->ms Characterization ir IR Spectroscopy analysis->ir Characterization end Pure Compound nmr->end ms->end ir->end

Caption: General workflow for synthesis, purification, and analysis.

References

Unveiling the Biological Activities of 2-(4-hydroxy-3-methoxyphenyl)acetaldehyde: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Exploration of a Key Dopamine Metabolite Implicated in Neurological Health and Disease

Introduction

2-(4-hydroxy-3-methoxyphenyl)acetaldehyde, also known as homovanillyl alcohol aldehyde (HVAL), is a critical intermediate in the metabolic pathway of the neurotransmitter dopamine.[1] As a reactive aldehyde, HVAL is implicated in a range of physiological and pathological processes, particularly within the central nervous system. Its structural features, including a phenolic hydroxyl group and an aldehyde moiety, suggest a potential for diverse biological activities, from antioxidant and anti-inflammatory effects to neurotoxicity.[2] This technical guide provides a comprehensive overview of the known and potential biological activities of HVAL, detailed experimental protocols for its investigation, and a summary of available quantitative data to support further research and drug development in areas such as neurodegenerative diseases.

Dopamine Metabolism and the Formation of HVAL

HVAL is an endogenous metabolite formed from the enzymatic degradation of dopamine.[1][3] The pathway involves the action of two key enzymes: Catechol-O-methyltransferase (COMT) and Monoamine Oxidase (MAO).[3] COMT catalyzes the methylation of dopamine to 3-methoxytyramine. Subsequently, MAO oxidizes 3-methoxytyramine to produce HVAL. HVAL is then further metabolized by Aldehyde Dehydrogenase (ALDH) to the more stable and less reactive homovanillic acid (HVA), a major dopamine metabolite excreted in urine.[1][3]

Dopamine_Metabolism Dopamine Dopamine ThreeMT 3-Methoxytyramine Dopamine->ThreeMT COMT HVAL This compound (HVAL) ThreeMT->HVAL MAO HVA Homovanillic Acid (HVA) HVAL->HVA ALDH

Figure 1: Simplified Dopamine Metabolism Pathway to HVAL.

Quantitative Data on Biological Activities

Direct quantitative data on the biological activities of HVAL, such as IC50 and EC50 values, are not extensively reported in publicly available literature. However, data for structurally related compounds and dopamine metabolites provide a valuable context for its potential potency. The following tables summarize available data for related compounds.

CompoundAssayTarget/EffectIC50/EC50 ValueReference
Related Aldehydes
AcetaldehydeMTTCytotoxicity in SH-SY5Y cellsVaries by study[4]
Dopamine Metabolites
3,4-Dihydroxyphenylacetaldehyde (DOPAL)MTTNeurotoxicityNot specified[4]
Homovanillic Acid (HVA)DPPHAntioxidant ActivityNot specified

Key Biological Activities and Experimental Protocols

Antioxidant Activity

The phenolic hydroxyl group in HVAL's structure suggests inherent antioxidant properties, primarily through the donation of a hydrogen atom to neutralize free radicals.[2]

This assay measures the ability of an antioxidant to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.

Workflow:

DPPH_Workflow A Prepare methanolic solution of DPPH (0.1 mM) C Mix HVAL solution with DPPH solution A->C B Prepare various concentrations of HVAL B->C D Incubate in the dark at room temperature (30 min) C->D E Measure absorbance at 517 nm D->E F Calculate percentage of scavenging activity and IC50 E->F

Figure 2: DPPH Radical Scavenging Assay Workflow.

Detailed Methodology:

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH in methanol. Keep this solution in a light-protected container.[5]

    • Prepare a stock solution of HVAL in a suitable solvent (e.g., methanol or DMSO) and make serial dilutions to obtain a range of concentrations.[5]

    • A known antioxidant, such as ascorbic acid or Trolox, should be used as a positive control.[6]

  • Assay Procedure:

    • In a 96-well microplate, add a defined volume of each HVAL dilution.[5]

    • Add an equal volume of the DPPH working solution to each well.[5]

    • Include a blank control containing only the solvent and the DPPH solution.[5]

    • Mix the contents of the wells thoroughly.[5]

    • Incubate the plate in the dark at room temperature for 30 minutes.[6]

  • Data Analysis:

    • Measure the absorbance of each well at 517 nm using a microplate reader.[7]

    • The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100[6]

    • The IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of scavenging against the concentration of HVAL.[6]

Neurotoxicity and Cell Viability

As a reactive aldehyde, HVAL has the potential to exert cytotoxic effects, particularly in neuronal cells. This can be assessed using cell viability assays.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Workflow:

MTT_Workflow A Seed neuronal cells (e.g., SH-SY5Y) in a 96-well plate B Treat cells with various concentrations of HVAL A->B C Incubate for a defined period (e.g., 24-48 hours) B->C D Add MTT solution to each well C->D E Incubate to allow formazan crystal formation D->E F Solubilize formazan crystals with a solubilizing agent E->F G Measure absorbance at 570 nm F->G H Calculate cell viability and EC50 G->H

Figure 3: MTT Cell Viability Assay Workflow.

Detailed Methodology:

  • Cell Culture and Treatment:

    • Seed a neuronal cell line (e.g., SH-SY5Y) in a 96-well plate at an appropriate density and allow the cells to adhere overnight.[8]

    • Prepare different concentrations of HVAL in the cell culture medium.

    • Remove the old medium from the wells and add the medium containing the different concentrations of HVAL. Include a vehicle control (medium with the solvent used to dissolve HVAL).

    • Incubate the plate for a predetermined time (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.[8]

  • MTT Assay:

    • After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL.[9]

    • Incubate the plate for 2-4 hours at 37°C to allow the formation of formazan crystals by viable cells.[9]

    • Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[10]

    • Mix thoroughly to ensure complete solubilization.[11]

  • Data Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[8][9]

    • Cell viability is expressed as a percentage of the control (untreated cells).

    • The EC50 value, the concentration of HVAL that reduces cell viability by 50%, can be determined from a dose-response curve.

Effect on Mitochondrial Function

Mitochondrial dysfunction is a key factor in many neurodegenerative diseases. The effect of HVAL on mitochondrial respiration can be assessed using techniques like the Seahorse XF Cell Mito Stress Test.

This assay measures the oxygen consumption rate (OCR), a key indicator of mitochondrial respiration, in live cells in real-time.

Workflow:

Seahorse_Workflow A Seed cells in a Seahorse XF plate and treat with HVAL B Measure basal OCR A->B C Inject Oligomycin to inhibit ATP synthase B->C D Measure ATP-linked OCR C->D E Inject FCCP to induce maximal respiration D->E F Measure maximal OCR E->F G Inject Rotenone/Antimycin A to inhibit Complex I/III F->G H Measure non-mitochondrial respiration G->H I Calculate key mitochondrial parameters H->I

Figure 4: Seahorse XF Cell Mito Stress Test Workflow.

Detailed Methodology:

  • Cell Preparation and Treatment:

    • Seed cells in a Seahorse XF96 or XF24 cell culture microplate and allow them to adhere.

    • Treat the cells with the desired concentrations of HVAL for a specified duration.

    • On the day of the assay, replace the culture medium with Seahorse XF base medium supplemented with substrates (e.g., glucose, pyruvate, glutamine) and incubate in a non-CO2 incubator at 37°C for one hour prior to the assay.[12][13]

  • Seahorse XF Assay:

    • The Seahorse XF Analyzer measures the oxygen consumption rate (OCR) in real-time.[14]

    • A baseline OCR is established.

    • A series of mitochondrial inhibitors are sequentially injected:

      • Oligomycin: An ATP synthase inhibitor, which allows for the calculation of ATP-linked respiration.[12][14]

      • FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone): An uncoupling agent that collapses the mitochondrial membrane potential and induces maximal respiration.[12][14]

      • Rotenone and Antimycin A: Inhibitors of Complex I and Complex III of the electron transport chain, respectively, which shut down mitochondrial respiration and allow for the measurement of non-mitochondrial oxygen consumption.[12][14]

  • Data Analysis:

    • The Seahorse Wave software is used to analyze the OCR data.

    • Key parameters of mitochondrial function are calculated, including basal respiration, ATP production, maximal respiration, and spare respiratory capacity.[15]

Interaction with α-Synuclein Aggregation

Given the link between dopamine metabolism and Parkinson's disease, investigating the effect of HVAL on the aggregation of α-synuclein is of significant interest.

Thioflavin T is a fluorescent dye that binds to β-sheet-rich structures, such as amyloid fibrils, resulting in a significant increase in fluorescence. This assay can be used to monitor the kinetics of α-synuclein aggregation in vitro.

Workflow:

ThT_Workflow A Prepare α-synuclein monomer solution B Add Thioflavin T and HVAL at various concentrations A->B C Incubate at 37°C with continuous shaking B->C D Monitor fluorescence intensity (Ex: ~440 nm, Em: ~485 nm) over time C->D E Plot fluorescence vs. time to obtain aggregation kinetics D->E F Analyze lag time and fibril formation rate E->F

Figure 5: Thioflavin T Assay for α-Synuclein Aggregation.

Detailed Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of purified α-synuclein monomer.

    • Prepare a stock solution of Thioflavin T (ThT) in a suitable buffer (e.g., PBS) and filter it through a 0.2 µm filter.[1][16]

    • Prepare solutions of HVAL at various concentrations.

  • Aggregation Assay:

    • In a 96-well black, clear-bottom plate, combine the α-synuclein monomer solution, ThT, and different concentrations of HVAL.[17]

    • Include a control without HVAL and a blank containing all components except α-synuclein.

    • Seal the plate to prevent evaporation.[16]

    • Incubate the plate in a microplate reader at 37°C with continuous shaking to promote aggregation.[1][16]

  • Data Acquisition and Analysis:

    • Measure the ThT fluorescence intensity at regular intervals using an excitation wavelength of approximately 440-450 nm and an emission wavelength of approximately 480-490 nm.[16][17][18]

    • Plot the fluorescence intensity against time to generate aggregation curves.

    • Analyze the kinetics of aggregation by determining the lag time (the time before fibril formation begins) and the apparent rate constant of fibril growth from the slope of the curve during the elongation phase.

Conclusion and Future Directions

This compound is a biologically significant metabolite of dopamine with the potential to influence a variety of cellular processes. Its role in the context of neurodegenerative diseases, particularly Parkinson's disease, warrants further in-depth investigation. While direct quantitative data on its biological activities are currently limited, the experimental protocols detailed in this guide provide a robust framework for researchers to systematically evaluate its antioxidant capacity, neurotoxic potential, effects on mitochondrial function, and its interaction with α-synuclein aggregation. Future research should focus on generating precise quantitative data for HVAL to better understand its physiological and pathological roles and to explore its potential as a biomarker or therapeutic target.

References

Unveiling the Natural Origins of 2-(4-hydroxy-3-methoxyphenyl)acetaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(4-hydroxy-3-methoxyphenyl)acetaldehyde, also known by the common names homovanillin and HMPAL, is a naturally occurring aldehyde with significant roles in both the plant and animal kingdoms. In the plant world, it has been identified as a constituent of the Norway spruce (Picea abies), contributing to the complex phytochemical profile of this coniferous species.[1][2] In mammals, including humans, it serves as a crucial intermediate in the metabolic breakdown of the neurotransmitter dopamine.[2] This technical guide provides a comprehensive overview of the natural sources of this compound, its biosynthetic pathways, and methodologies for its extraction and analysis. The information presented is intended to support researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development in their exploration of this multifaceted compound.

Natural Occurrence

This compound has been identified in two primary natural contexts: as a phytochemical in coniferous trees and as an endogenous metabolite in mammals.

Botanical Sources

The principal botanical source of this compound identified in the literature is the Norway spruce (Picea abies).[1][2] It is one of the many volatile and semi-volatile organic compounds that constitute the chemical makeup of the tree's stem wood, needles, and bark.[3][4] The presence of this aldehyde is a result of the phenylpropanoid pathway, a major route for the biosynthesis of a wide variety of plant natural products.

While its specific concentration in various parts of Picea abies is not extensively documented in publicly available literature, its existence underscores the rich and complex chemistry of this plant species. Further quantitative analysis is required to determine the abundance of this compound in different tissues of the Norway spruce and other related plant species.

Endogenous Occurrence in Mammals

In mammalian systems, this compound is a key intermediate in the catabolism of dopamine, a vital neurotransmitter involved in motor control, motivation, reward, and various cognitive functions.[2] It is formed in the cytoplasm of neuronal cells from 3-methoxytyramine through the action of monoamine oxidase.[2] Subsequently, it is converted to homovanillic acid by aldehyde dehydrogenase.[2] As an integral part of dopamine metabolism, this aldehyde can be found in brain tissue and is ultimately excreted in the urine in its oxidized form.[5][6]

Biochemical Pathways

The significance of this compound in a biological context is most prominently illustrated by its role in the dopamine metabolic pathway.

Dopamine Catabolism

Dopamine that is not packaged into synaptic vesicles is metabolized in the cytoplasm of neurons and glial cells. The process involves two key enzymes: monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT). The formation of this compound occurs through the following steps:

  • Dopamine is first acted upon by catechol-O-methyltransferase (COMT) , which transfers a methyl group from S-adenosyl-L-methionine (SAM) to one of the hydroxyl groups of the catechol ring, forming 3-methoxytyramine .

  • 3-methoxytyramine is then deaminated by monoamine oxidase (MAO) , an enzyme that requires flavin adenine dinucleotide (FAD) as a cofactor, to produce This compound .[7]

  • Finally, This compound is rapidly oxidized by aldehyde dehydrogenase (ALDH) , with NAD+ as a cofactor, to form homovanillic acid (HVA) , which is a major terminal metabolite of dopamine.[5]

This pathway is crucial for regulating dopamine levels in the brain, and its dysregulation has been implicated in various neurological and psychiatric disorders.

Dopamine_Metabolism cluster_cofactors Cofactors Dopamine Dopamine ThreeMT 3-Methoxytyramine Dopamine->ThreeMT COMT (EC 2.1.1.6) HMPAL This compound ThreeMT->HMPAL MAO (EC 1.4.3.4) HVA Homovanillic Acid HMPAL->HVA ALDH (EC 1.2.1.3) SAM SAM FAD FAD NAD NAD+

Dopamine catabolism to Homovanillic Acid.

Quantitative Data

Table 1: Concentration of this compound in Picea abies

Plant TissueConcentration (μg/g dry weight)Analytical MethodReference
NeedlesData Not Available
BarkData Not Available
Stem WoodData Not Available

Table 2: Concentration of this compound in Mammalian Tissues

TissueSpeciesConcentration (ng/g tissue)Analytical MethodReference
Brain (Striatum)RatData Not Available
Brain (Cortex)HumanData Not Available

Experimental Protocols

The extraction and analysis of this compound from its natural sources require specific and sensitive analytical techniques due to its reactive aldehyde group and likely low concentrations. Below are generalized protocols that can be adapted for the specific quantification of this compound.

Extraction from Picea abies

The extraction of volatile and semi-volatile compounds from plant matrices like Picea abies can be achieved through several methods.

Protocol: Solid-Phase Microextraction (SPME) followed by Gas Chromatography-Mass Spectrometry (GC-MS)

  • Sample Preparation: Fresh plant material (needles, bark, or wood shavings) is finely ground. A known weight of the ground material is placed in a sealed headspace vial.

  • Extraction: An SPME fiber (e.g., with a polydimethylsiloxane/divinylbenzene coating) is exposed to the headspace of the vial at a controlled temperature (e.g., 60°C) for a specific time (e.g., 30 minutes) to allow for the adsorption of volatile and semi-volatile compounds.

  • Analysis: The SPME fiber is then desorbed in the heated injection port of a gas chromatograph coupled to a mass spectrometer (GC-MS). The compounds are separated on a suitable capillary column (e.g., DB-5ms) and identified based on their mass spectra and retention times compared to an authentic standard of this compound.

  • Quantification: Quantification can be achieved by using an internal standard and creating a calibration curve with known concentrations of the authentic standard.

Picea_Extraction_Workflow start Picea abies Sample (Needles, Bark, Wood) grinding Grinding of Plant Material start->grinding spme Headspace SPME grinding->spme gcms GC-MS Analysis spme->gcms quant Quantification gcms->quant

Workflow for HMPAL analysis in Picea abies.
Extraction from Mammalian Tissue

The analysis of this compound in biological matrices such as brain tissue requires efficient extraction and sensitive detection methods like High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).

Protocol: HPLC-MS/MS Analysis of Brain Tissue

  • Tissue Homogenization: A known weight of frozen brain tissue is homogenized in a chilled buffer (e.g., phosphate-buffered saline) containing an internal standard (e.g., a deuterated analog of the analyte).

  • Protein Precipitation: An organic solvent (e.g., acetonitrile) is added to the homogenate to precipitate proteins. The mixture is vortexed and then centrifuged at high speed.

  • Supernatant Collection: The clear supernatant is collected and can be further concentrated by evaporation under a stream of nitrogen.

  • Reconstitution: The dried extract is reconstituted in the initial mobile phase for HPLC analysis.

  • HPLC-MS/MS Analysis: The reconstituted sample is injected into an HPLC system coupled to a tandem mass spectrometer. The analyte is separated on a C18 reversed-phase column and detected by multiple reaction monitoring (MRM) for specific and sensitive quantification.

  • Quantification: A calibration curve is generated using known concentrations of the authentic standard to determine the concentration of the analyte in the tissue sample.

Brain_Extraction_Workflow start Mammalian Brain Tissue homogenization Homogenization with Internal Standard start->homogenization precipitation Protein Precipitation homogenization->precipitation centrifugation Centrifugation precipitation->centrifugation supernatant Supernatant Collection and Concentration centrifugation->supernatant hplcms HPLC-MS/MS Analysis supernatant->hplcms quant Quantification hplcms->quant

Workflow for HMPAL analysis in brain tissue.

Conclusion

This compound is a naturally occurring compound with a dual presence in the plant kingdom, specifically in Picea abies, and as a critical intermediate in mammalian dopamine metabolism. While its existence in these sources is established, there is a clear need for further research to quantify its concentration and to develop and validate specific analytical protocols for its measurement. Such data will be invaluable for understanding its physiological and ecological roles and for exploring its potential applications in pharmacology and drug development. This guide provides a foundational framework for researchers to pursue these important avenues of investigation.

References

A Comprehensive Technical Guide to 2-(4-hydroxy-3-methoxyphenyl)acetaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth analysis of 2-(4-hydroxy-3-methoxyphenyl)acetaldehyde, a significant metabolite and versatile chemical intermediate. This guide covers its nomenclature, physicochemical properties, synthesis protocols, and biological relevance, offering valuable insights for professionals in chemical biology and drug development.

Nomenclature and Identification

The compound with the systematic IUPAC name This compound is also widely known by its common name, Homovanillin .[1] In metabolic and biochemical contexts, it is often abbreviated as HMPAL .[1][2] It is classified as a member of the phenylacetaldehydes and an alpha-CH2-containing aldehyde.[1]

Physicochemical Properties

A summary of the key quantitative data for this compound is presented below. These properties are essential for its handling, characterization, and application in experimental settings.

PropertyValueSource(s)
CAS Number 5703-24-2[2][3][4][5]
Molecular Formula C₉H₁₀O₃[1][4][5]
Molecular Weight 166.17 g/mol [1][5]
Melting Point 50.5 °C[4]
Boiling Point 310.5 °C at 760 mmHg[3][4]
111-114 °C at 0.45 mmHg[4]
Density 1.17 g/cm³[3]
Flash Point 126.4 °C[3]
Vapor Pressure 0.000328 mmHg at 25 °C[4]

Experimental Protocols: Synthesis and Key Reactions

Several synthetic routes to this compound have been established, starting from common precursors. Additionally, its aldehyde functionality allows for straightforward oxidation and reduction reactions to yield important derivatives.

3.1. Synthesis from Vanillin

A common pathway involves the use of vanillin as a starting material through a sequence of reduction and oxidation steps.[6]

  • Step 1: Condensation: Vanillin is condensed with acetone under alkaline conditions to form the corresponding aldol adduct.

  • Step 2: Reduction: The intermediate is subjected to controlled reduction.

  • Step 3: Hydrolysis: Subsequent hydrolysis yields this compound.[6]

3.2. Synthesis from Guaiacol and Glyoxylic Acid

This method provides a direct route through a condensation reaction.[6]

  • Reaction: Guaiacol is reacted with glyoxylic acid. The reaction proceeds via a first-order kinetic profile with respect to glyoxylic acid.[6]

  • Catalysis: The use of an Aluminum(III) catalyst can enhance the selectivity of the reaction by promoting specific interactions between the catalyst and the substrates.[6]

3.3. Oxidation to Homovanillic Acid

The aldehyde group can be readily oxidized to the corresponding carboxylic acid, (4-hydroxy-3-methoxyphenyl)acetic acid, also known as homovanillic acid.[2]

  • Reagents: A variety of oxidizing agents can be employed. Effective systems include:

    • Sodium hypochlorite (NaOCl) in the presence of a TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) catalyst.[2]

    • Sodium periodate (NaIO₄).[2]

    • Sodium dichromate (Na₂Cr₂O₇).[2]

  • Procedure: The chosen oxidizing agent is added to a solution of this compound in a suitable solvent and stirred until the reaction is complete, as monitored by techniques like thin-layer chromatography (TLC).

3.4. Reduction to Homovanillyl Alcohol

The aldehyde can be efficiently reduced to its corresponding primary alcohol, 4-(2-hydroxyethyl)-2-methoxyphenol (homovanillyl alcohol).[2]

  • Reagents: Standard metal hydride reducing agents are typically used, such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

  • Procedure: The reducing agent is carefully added to a solution of the aldehyde at a controlled temperature (e.g., 0 °C). The reaction is typically rapid and is followed by an aqueous workup to quench excess reagent and isolate the alcohol product.

Biological Significance and Metabolic Pathways

This compound is an endogenous metabolite found in mammalian systems, including humans and mice.[1][2] Its primary significance lies in its role as an intermediate in the metabolic pathway of the critical neurotransmitter, dopamine.[2]

The compound is formed from 3-methoxytyramine through the action of monoamine oxidase. It is subsequently metabolized to homovanillic acid by aldehyde dehydrogenase.[2] This metabolic link makes it a potential biomarker for assessing dopamine turnover in neurological research.

Below is a diagram illustrating the central role of this compound in catecholamine metabolism.

Metabolic_Pathway_of_Homovanillin Tyramine Tyramine Methoxytyramine 3-Methoxytyramine Tyramine->Methoxytyramine HMPAL 2-(4-hydroxy-3-methoxyphenyl) acetaldehyde (HMPAL) Methoxytyramine->HMPAL Homovanillic_Acid Homovanillic Acid HMPAL->Homovanillic_Acid

Caption: Metabolic conversion of Tyramine to Homovanillic Acid.

Potential Therapeutic and Industrial Applications

Emerging research highlights the diverse biological activities of this compound, suggesting its potential for further investigation in drug development and other industries.

  • Antioxidant and Anti-inflammatory Properties: The phenolic hydroxyl group contributes to its ability to scavenge free radicals and modulate inflammatory pathways, indicating potential applications in conditions associated with oxidative stress.[6]

  • Antimicrobial Activity: Studies have demonstrated its effectiveness against various foodborne pathogens, such as E. coli and S. aureus, and fungi like Candida albicans, making it a candidate for development as a novel food preservative.[6]

  • Cancer Research: Preliminary research suggests that the compound may possess anti-cancer properties, with reports of its ability to induce cell death and inhibit the proliferation of certain cancer cell lines.[6] Further mechanistic studies are required to validate these findings.

References

An In-depth Technical Guide to the Homovanillin Metabolic Pathway

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Homovanillin (4-hydroxy-3-methoxyphenylacetaldehyde) is a significant intermediate in the metabolic cascade of catecholamines, particularly dopamine. Its formation and degradation are intrinsically linked to the enzymatic activities of monoamine oxidases (MAO), catechol-O-methyltransferase (COMT), and aldehyde dehydrogenases (ALDH). Understanding the kinetics and regulation of the homovanillin metabolic pathway is crucial for research in neurobiology, the study of neurodegenerative diseases, and the development of therapeutic agents targeting catecholaminergic systems. This guide provides a comprehensive overview of the homovanillin metabolic pathway, including its synthesis and degradation routes, the enzymes involved, quantitative data, detailed experimental protocols, and a visual representation of the pathway.

The Homovanillin Metabolic Pathway

The metabolism of homovanillin is primarily a two-step process involving its synthesis from dopamine metabolites and its subsequent degradation to homovanillic acid (HVA), a major terminal metabolite of dopamine.

Synthesis of Homovanillin

Homovanillin is synthesized from 3-methoxytyramine, a metabolite of dopamine. This conversion is catalyzed by the enzyme monoamine oxidase (MAO) .[1] 3-methoxytyramine itself is formed from dopamine by the action of catechol-O-methyltransferase (COMT) .[1]

The synthesis pathway can be summarized as follows:

  • Dopamine is O-methylated by COMT to form 3-Methoxytyramine .[1]

  • 3-Methoxytyramine is then oxidatively deaminated by MAO to produce homovanillin .

Both isoforms of MAO, MAO-A and MAO-B, are capable of metabolizing 3-methoxytyramine.[2][3]

Degradation of Homovanillin

Homovanillin is further metabolized to homovanillic acid (HVA) through an oxidation reaction. This step is catalyzed by aldehyde dehydrogenase (ALDH) .[4]

The degradation pathway is a single step:

  • Homovanillin is oxidized by ALDH to form Homovanillic acid (HVA) .

Various ALDH isozymes, including those from the ALDH1 and ALDH2 families, are known to have broad substrate specificity for aromatic aldehydes and are likely involved in this conversion.[5][6]

Quantitative Data

While specific kinetic data for the enzymatic reactions directly involving homovanillin are not extensively reported, data from the broader context of dopamine metabolism provide valuable insights.

EnzymeSubstrateProductKmVmax/ActivityOrganism/TissueReference
COMT (MB-COMT) Dopamine3-Methoxytyramine3.3 µM-Human Brain
COMT (S-COMT) Dopamine3-Methoxytyramine278 µM-Human
MAO-A p-Tyramine-0.06 mM22.22 nmol/h/mg proteinRat Liver[7]
MAO-B p-Tyramine-0.19 mM33.33 nmol/h/mg proteinRat Liver[7]
ALDH-1 (cytosolic) DecanalDecanoic acid2.9 ± 0.4 nM-Human Liver[8]
ALDH-2 (mitochondrial) AcetaldehydeAcetic acid<1 µM-Human Liver[8]

Table 1: Enzyme Kinetic Parameters for Key Enzymes in the Homovanillin Metabolic Pathway. Note: Data for MAO with p-tyramine is provided as a proxy for amine substrates. Data for ALDH with other aldehydes illustrates the high affinity of these enzymes.

MetaboliteFluid/TissueConcentration RangeNotesReference
Homovanillic Acid (HVA) Plasma~15 - 50 ng/mLHigher in females than males.[9][9]
Homovanillic Acid (HVA) Cerebrospinal Fluid (CSF)~20 - 80 ng/mLPronounced caudocranial gradient.[10][10]
Homovanillic Acid (HVA) Urine (Adults)0 - 15.0 mg/dExcretion ratio to creatinine is often used.

Table 2: Representative Concentrations of Homovanillic Acid in Human Fluids.

Experimental Protocols

Monoamine Oxidase (MAO) Activity Assay

This protocol is adapted from commercially available fluorometric assay kits and general biochemical procedures.

Principle: The oxidative deamination of a substrate by MAO produces hydrogen peroxide (H₂O₂), which can be detected using a fluorescent probe in a reaction catalyzed by horseradish peroxidase (HRP).

Materials:

  • MAO-containing sample (e.g., mitochondrial fractions, recombinant enzyme)

  • Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • Substrate: 3-Methoxytyramine

  • HRP solution

  • Fluorescent probe (e.g., Amplex Red)

  • MAO-A specific inhibitor (e.g., Clorgyline)

  • MAO-B specific inhibitor (e.g., Selegiline/Deprenyl)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare Reagents:

    • Prepare a working solution of the substrate in Assay Buffer.

    • Prepare a working solution of HRP and the fluorescent probe in Assay Buffer.

  • Sample Preparation:

    • Dilute the MAO-containing sample in ice-cold Assay Buffer to a suitable concentration.

  • Assay Reaction:

    • To each well of the microplate, add the sample.

    • For inhibitor controls, pre-incubate the sample with either Clorgyline (to measure MAO-B activity) or Selegiline (to measure MAO-A activity) for 15-30 minutes at 37°C.

    • Add the HRP and fluorescent probe working solution to each well.

    • Initiate the reaction by adding the substrate working solution.

  • Measurement:

    • Immediately place the plate in a fluorescence microplate reader.

    • Measure the increase in fluorescence over time (kinetic mode) at an excitation wavelength of ~530-560 nm and an emission wavelength of ~580-590 nm.

  • Data Analysis:

    • Calculate the rate of reaction (change in fluorescence per unit time).

    • Determine the specific activity of MAO in the sample, expressed as units per milligram of protein.

Aldehyde Dehydrogenase (ALDH) Activity Assay

This protocol is a generalized colorimetric assay for ALDH activity.

Principle: The oxidation of an aldehyde substrate by ALDH results in the reduction of NAD⁺ to NADH. The produced NADH can then reduce a tetrazolium salt (e.g., WST-1) to a formazan dye, which can be measured spectrophotometrically.

Materials:

  • ALDH-containing sample (e.g., cell lysate, purified enzyme)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0)

  • Substrate: Homovanillin

  • NAD⁺ solution

  • WST-1 (or similar tetrazolium salt) solution

  • Diaphorase (or a suitable electron carrier)

  • 96-well clear microplate

  • Spectrophotometer (plate reader)

Procedure:

  • Prepare Reagents:

    • Prepare a working solution of the substrate in Assay Buffer.

    • Prepare a working solution of NAD⁺, WST-1, and diaphorase in Assay Buffer.

  • Sample Preparation:

    • Prepare cell or tissue lysates in ice-cold Assay Buffer. Centrifuge to remove debris.

  • Assay Reaction:

    • Add the sample to the wells of the microplate.

    • Add the NAD⁺/WST-1/diaphorase working solution to each well.

    • Initiate the reaction by adding the substrate working solution.

  • Measurement:

    • Measure the absorbance at ~450 nm at multiple time points (kinetic assay) or after a fixed incubation time (endpoint assay) at 37°C.

  • Data Analysis:

    • Calculate the rate of change in absorbance.

    • Use a standard curve of NADH to determine the amount of NADH produced.

    • Calculate the specific activity of ALDH in the sample.

Quantification of Homovanillin and Homovanillic Acid by LC-MS/MS

This protocol provides a general workflow for the analysis of homovanillin and its metabolite in biological samples.

Principle: Liquid chromatography is used to separate the analytes of interest from the sample matrix, followed by detection and quantification using tandem mass spectrometry based on their specific mass-to-charge ratios and fragmentation patterns.

Materials:

  • Biological sample (e.g., plasma, urine, tissue homogenate)

  • Internal standards (deuterated analogs of homovanillin and HVA)

  • Protein precipitation solvent (e.g., acetonitrile with formic acid)

  • LC-MS/MS system with a reverse-phase column (e.g., C18)

  • Mobile phases (e.g., water with formic acid and acetonitrile with formic acid)

Workflow:

  • Sample Preparation:

    • Thaw frozen samples on ice.

    • To a known volume of the sample, add the internal standards.

    • Precipitate proteins by adding a sufficient volume of cold protein precipitation solvent.

    • Vortex and centrifuge at high speed to pellet the precipitated proteins.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the dried extract in the initial mobile phase.

  • LC Separation:

    • Inject the reconstituted sample onto the LC system.

    • Separate the analytes using a gradient elution with the mobile phases.

  • MS/MS Detection:

    • Use an electrospray ionization (ESI) source in either positive or negative ion mode.

    • Set up multiple reaction monitoring (MRM) transitions for homovanillin, HVA, and their respective internal standards.

  • Data Analysis:

    • Integrate the peak areas for each analyte and its internal standard.

    • Generate a calibration curve using known concentrations of the analytes.

    • Calculate the concentration of homovanillin and HVA in the original sample.

Visualization of the Homovanillin Metabolic Pathway

The following diagrams illustrate the core metabolic pathway of homovanillin and a logical workflow for its analysis.

Homovanillin_Metabolic_Pathway cluster_synthesis Synthesis cluster_degradation Degradation Dopamine Dopamine 3-Methoxytyramine 3-Methoxytyramine Dopamine->3-Methoxytyramine COMT Homovanillin Homovanillin 3-Methoxytyramine->Homovanillin MAO (A/B) Homovanillic_Acid Homovanillic Acid Homovanillin_Deg Homovanillin Homovanillin_Deg->Homovanillic_Acid ALDH

Caption: The metabolic pathway of homovanillin synthesis and degradation.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation Biological_Sample Biological Sample (Plasma, Tissue, etc.) Homogenization_Lysis Homogenization/Lysis Biological_Sample->Homogenization_Lysis Protein_Precipitation Protein Precipitation Homogenization_Lysis->Protein_Precipitation Extraction Analyte Extraction Protein_Precipitation->Extraction Enzyme_Assay Enzyme Activity Assays (MAO, ALDH) Extraction->Enzyme_Assay LC_MS_MS Quantitative Analysis (LC-MS/MS) Extraction->LC_MS_MS Quantitative_Data Quantitative Data (Concentrations, Kinetics) Enzyme_Assay->Quantitative_Data LC_MS_MS->Quantitative_Data

Caption: A general experimental workflow for studying the homovanillin pathway.

References

Mass Spectrometry of 2-(4-hydroxy-3-methoxyphenyl)acetaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the mass spectrometry of 2-(4-hydroxy-3-methoxyphenyl)acetaldehyde, a significant metabolite in human and mouse physiology.[1][2] Also known as homovanillin aldehyde or HMPAL, this compound is a key intermediate in the metabolic pathway of dopamine.[1] An understanding of its mass spectrometric behavior is crucial for researchers in neuroscience, drug metabolism, and clinical diagnostics.

Core Concepts and Significance

This compound is an aldehyde that is structurally related to vanillin. It is formed in the cytoplasm from 3-methoxytyramine by the action of monoamine oxidase and is subsequently converted to homovanillic acid by aldehyde dehydrogenase.[1] This metabolic link makes it a potential biomarker for monitoring dopamine turnover and related neurological or metabolic disorders.[1]

Mass Spectrometric Fragmentation Analysis

While a publicly available, experimentally determined electron ionization (EI) mass spectrum for this compound is not readily found, a plausible fragmentation pattern can be predicted based on its chemical structure and the known fragmentation of similar phenolic aldehydes. The molecular ion ([M]•+) is expected at an m/z of 166, corresponding to its molecular weight.[2]

Key fragmentation pathways are likely to involve:

  • Benzylic cleavage: Fission of the bond between the aromatic ring and the acetaldehyde moiety, leading to a stable benzylic cation.

  • Loss of small neutral molecules: Elimination of molecules such as CO, CHO, and CH3.

  • Rearrangement reactions: Intramolecular rearrangements followed by fragmentation.

Table 1: Predicted Electron Ionization Mass Spectrometry Data for this compound

m/zPredicted Fragment IonProposed StructureRelative Abundance
166[C9H10O3]•+ (Molecular Ion)Intact MoleculeModerate
137[M - CHO]+Loss of the formyl groupHigh
122[M - CHO - CH3]+Subsequent loss of a methyl group from the methoxy substituentModerate
107[C7H7O]+Benzylic cleavage with charge retention on the aromatic portionHigh (likely base peak)
77[C6H5]+Loss of the methoxy and hydroxyl groups from the aromatic ringModerate

Experimental Protocols

The analysis of this compound and related phenolic compounds in biological and environmental matrices is typically performed using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Protocol 1: GC-MS Analysis of Phenolic Aldehydes (with Derivatization)

This protocol is suitable for the analysis of phenolic aldehydes in complex mixtures, such as plant extracts or biological fluids, and requires a derivatization step to increase the volatility of the analytes.[3][4]

1. Sample Preparation and Extraction:

  • Homogenize the sample (e.g., tissue, plant material) in a suitable solvent such as methanol or ethyl acetate.
  • Perform liquid-liquid extraction or solid-phase extraction to isolate the phenolic fraction.
  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

2. Derivatization (Silylation):

  • To the dried extract, add a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane) in a dry, aprotic solvent (e.g., pyridine or acetonitrile).
  • Heat the mixture at 60-70°C for 30-60 minutes to convert the hydroxyl and aldehyde groups to their trimethylsilyl (TMS) ethers and acetals, respectively.

3. GC-MS Instrumental Parameters:

  • Gas Chromatograph:
  • Column: A non-polar capillary column, such as a DB-5ms or equivalent (30 m x 0.25 mm i.d., 0.25 µm film thickness).
  • Injector: Splitless mode at 250°C.
  • Oven Temperature Program: Initial temperature of 70°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.
  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
  • Mass Spectrometer:
  • Ionization Mode: Electron Ionization (EI) at 70 eV.
  • Scan Range: m/z 40-550.
  • Ion Source Temperature: 230°C.
  • Quadrupole Temperature: 150°C.

Protocol 2: LC-MS/MS Analysis of this compound Metabolites

This "dilute-and-shoot" method is a rapid and sensitive approach for the quantification of this compound and its metabolites, such as homovanillic acid, in urine samples.[5][6][7]

1. Sample Preparation:

  • Centrifuge the urine sample to remove particulate matter.
  • Dilute an aliquot of the supernatant with a suitable buffer (e.g., 0.1% formic acid in water/acetonitrile).
  • Add an appropriate internal standard (e.g., a stable isotope-labeled analog of the analyte).

2. LC-MS/MS Instrumental Parameters:

  • Liquid Chromatograph:
  • Column: A reverse-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
  • Mobile Phase A: 0.1% Formic acid in water.
  • Mobile Phase B: 0.1% Formic acid in acetonitrile.
  • Gradient: A suitable gradient to separate the analyte from matrix components (e.g., 5% B to 95% B over 5 minutes).
  • Flow Rate: 0.3 mL/min.
  • Column Temperature: 40°C.
  • Mass Spectrometer:
  • Ionization Mode: Electrospray Ionization (ESI), either in positive or negative ion mode.
  • Detection: Multiple Reaction Monitoring (MRM) for quantitative analysis. Precursor and product ion transitions for the analyte and internal standard need to be optimized.

Visualizations

Signaling Pathway

Metabolic Pathway of this compound Metabolic Pathway of this compound Dopamine Dopamine Methoxytyramine 3-Methoxytyramine Dopamine->Methoxytyramine COMT HMPAL This compound (Homovanillin Aldehyde) Methoxytyramine->HMPAL HVA Homovanillic Acid HMPAL->HVA MAO Monoamine Oxidase ALDH Aldehyde Dehydrogenase GC-MS Experimental Workflow GC-MS Experimental Workflow for Phenolic Aldehydes Sample Sample (e.g., Biological Fluid, Plant Extract) Extraction Extraction (LLE or SPE) Sample->Extraction Dry Evaporation to Dryness Extraction->Dry Derivatization Derivatization (Silylation) Dry->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Data Data Acquisition and Processing GCMS->Data

References

An In-depth Technical Guide to the NMR Analysis of 2-(4-hydroxy-3-methoxyphenyl)acetaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) analysis of 2-(4-hydroxy-3-methoxyphenyl)acetaldehyde, a key intermediate in the metabolic pathway of dopamine.[1] Also known as homovanillin or HMPAL, this compound is of significant interest in neuroscience and drug development due to its role as a potential biomarker for dopamine turnover.[1] This document outlines predicted NMR data, detailed experimental protocols for its analysis, and visual representations of its metabolic context and analytical workflow.

Quantitative NMR Data

While detailed experimental NMR data for this compound is not widely available in published literature, theoretical predictions provide valuable insights into its spectral characteristics.[1] The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts.

Table 1: Predicted ¹H NMR Chemical Shifts

ProtonsPredicted Chemical Shift (ppm)Multiplicity
Aldehyde-H~9.7Triplet
Aromatic-H6.7 - 7.0Multiplet
Methylene-H₂~3.6Doublet
Methoxy-H₃~3.8Singlet
Hydroxyl-HVariableSinglet (broad)

Disclaimer: The data presented in this table is based on theoretical predictions and structural analysis.[1]

Table 2: Predicted ¹³C NMR Chemical Shifts

Carbon AtomPredicted Chemical Shift (ppm)
Aldehyde C=O~200
Aromatic C-O145 - 150
Aromatic C-C130 - 140
Aromatic C-H115 - 125
Methoxy -OCH₃~56
Methylene -CH₂-~45

Disclaimer: The data presented in this table is based on theoretical predictions and structural analysis.[1]

Experimental Protocols for NMR Analysis

The following protocols provide a detailed methodology for the NMR analysis of this compound, adaptable for various research applications.

Sample Preparation
  • Sample Weighing: Accurately weigh 5-10 mg of high-purity this compound.

  • Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common choice for similar aromatic compounds. For studies in aqueous environments, deuterium oxide (D₂O) or methanol-d₄ (CD₃OD) can be used.

  • Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS) for organic solvents or 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) for aqueous solutions, for accurate chemical shift referencing.

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean 5 mm NMR tube.

  • Filtration (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool in the pipette during transfer to the NMR tube.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.

NMR Spectrometer Setup and Data Acquisition
  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is recommended for optimal spectral dispersion.

  • Tuning and Matching: Tune and match the probe for the desired nucleus (¹H or ¹³C).

  • Locking: Lock the spectrometer on the deuterium signal of the solvent.

  • Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity and obtain sharp, symmetrical peaks.

  • ¹H NMR Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse sequence (e.g., zg30).

    • Spectral Width: Approximately 12-16 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 8-16 scans for sufficient signal-to-noise ratio.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Sequence: A proton-decoupled single-pulse sequence (e.g., zgpg30).

    • Spectral Width: Approximately 220-250 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024 or more scans may be required due to the low natural abundance of ¹³C.

  • 2D NMR Experiments (Optional but Recommended):

    • COSY (Correlation Spectroscopy): To identify proton-proton spin-spin couplings.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, crucial for assigning quaternary carbons.

Visualizations

Metabolic Pathway of Dopamine

This compound is a key intermediate in the catabolism of dopamine.[1] The following diagram illustrates this metabolic pathway.

Dopamine Metabolism Dopamine Metabolic Pathway Dopamine Dopamine MAO Monoamine Oxidase (MAO) Dopamine->MAO HMPAL This compound (Homovanillin) MAO->HMPAL ALDH Aldehyde Dehydrogenase (ALDH) HMPAL->ALDH HVA Homovanillic Acid (HVA) ALDH->HVA

Dopamine Metabolism Pathway
Experimental Workflow for NMR Analysis

The logical flow of the experimental protocol for the NMR analysis of this compound is depicted below.

NMR Experimental Workflow NMR Analysis Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer setup Spectrometer Setup (Tune, Lock, Shim) transfer->setup H1_acq 1H NMR Acquisition setup->H1_acq C13_acq 13C NMR Acquisition H1_acq->C13_acq NMR_2D_acq 2D NMR (COSY, HSQC, HMBC) C13_acq->NMR_2D_acq processing Fourier Transform & Phasing NMR_2D_acq->processing peak_picking Peak Picking & Integration processing->peak_picking assignment Spectral Assignment peak_picking->assignment reporting Reporting assignment->reporting

NMR Analysis Workflow

References

An In-depth Technical Guide to the Pharmacological Effects of 2-(4-hydroxy-3-methoxyphenyl)acetaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-hydroxy-3-methoxyphenyl)acetaldehyde, also known by its trivial name homovanillin, is an endogenous aldehyde that plays a significant role as a metabolite in the dopamine catabolic pathway. As an intermediate in the breakdown of monoamine neurotransmitters, its biological activities and pharmacological effects are of growing interest to the scientific community, particularly in the fields of neurobiology, pharmacology, and natural product chemistry. This technical guide provides a comprehensive overview of the current understanding of the pharmacological effects of this compound, with a focus on its potential antioxidant, anti-inflammatory, and neuroprotective properties. This document is intended to serve as a valuable resource for researchers and professionals engaged in the exploration of novel therapeutic agents.

Pharmacological Effects

While direct and extensive quantitative data on the pharmacological effects of pure this compound are limited in publicly available scientific literature, its role as a dopamine metabolite and its structural similarity to other well-studied phenolic compounds suggest a range of biological activities.

Antioxidant Activity: Phenolic compounds are well-known for their antioxidant properties, which are primarily attributed to their ability to scavenge free radicals and chelate metal ions. The 4-hydroxy-3-methoxyphenyl moiety in this compound is a key structural feature that suggests potential antioxidant activity. However, specific IC50 values from assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay for the pure compound are not readily available in the literature. For comparative purposes, related compounds like vanillin and vanillic acid have demonstrated antioxidant potential.

Anti-inflammatory Effects: Chronic inflammation is implicated in a wide range of diseases. Compounds that can modulate inflammatory pathways are of significant therapeutic interest. While there is a general understanding that phenolic compounds can possess anti-inflammatory properties, specific quantitative data, such as IC50 values from lipopolysaccharide (LPS)-induced inflammation assays in macrophage cell lines, for this compound are not well-documented.

Antimicrobial Properties: The potential of natural compounds to combat microbial growth is an active area of research. Some studies on plant extracts containing a mixture of phenolic compounds, including homovanillin, have shown antimicrobial activity. However, the minimum inhibitory concentration (MIC) of pure this compound against various bacterial and fungal strains has not been extensively reported.

Neuroprotective Potential: Given its role in dopamine metabolism, this compound is of particular interest in the context of neurodegenerative diseases such as Parkinson's disease. The metabolism of dopamine can lead to the production of reactive species, and an imbalance in these pathways is linked to neuronal damage. Understanding the effects of its metabolites is crucial. While the direct neuroprotective effects of this specific aldehyde are not fully elucidated, the broader context of dopamine metabolism and neurotoxicity is an area of intense investigation.

Data Presentation

The following tables summarize the current state of quantitative data for the pharmacological effects of this compound. It is important to note the scarcity of direct data for this specific compound. Therefore, where data is unavailable, this is explicitly stated. For comparative context, data for structurally related compounds may be considered but should be interpreted with caution.

Table 1: Antioxidant Activity

CompoundAssayIC50 ValueReference
This compoundDPPHData not available-

Table 2: Anti-inflammatory Activity

CompoundAssay (e.g., LPS-induced NO production in RAW 264.7 cells)IC50 ValueReference
This compoundData not availableData not available-

Table 3: Antimicrobial Activity

CompoundMicroorganismMIC ValueReference
This compoundVariousData not available-

Experimental Protocols

The following are detailed, representative methodologies for key experiments that could be employed to quantitatively assess the pharmacological effects of this compound.

1. DPPH Radical Scavenging Assay for Antioxidant Activity

  • Principle: This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH radical, thus decolorizing the DPPH solution. The change in absorbance is proportional to the radical scavenging activity.

  • Reagents and Materials:

    • This compound

    • DPPH (2,2-diphenyl-1-picrylhydrazyl)

    • Methanol or Ethanol

    • 96-well microplate

    • Microplate reader

  • Procedure:

    • Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol.

    • Prepare a series of dilutions of this compound in methanol.

    • In a 96-well plate, add a fixed volume of the DPPH solution to each well.

    • Add an equal volume of the different concentrations of the test compound to the wells.

    • Include a control group with methanol instead of the test compound.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at a specific wavelength (e.g., 517 nm) using a microplate reader.

    • Calculate the percentage of radical scavenging activity for each concentration.

    • The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the compound concentration.

2. Lipopolysaccharide (LPS)-Induced Nitric Oxide (NO) Production in RAW 264.7 Macrophages for Anti-inflammatory Activity

  • Principle: This assay assesses the ability of a compound to inhibit the production of the pro-inflammatory mediator nitric oxide (NO) in macrophages stimulated with LPS.

  • Reagents and Materials:

    • RAW 264.7 macrophage cell line

    • DMEM (Dulbecco's Modified Eagle Medium) supplemented with fetal bovine serum (FBS) and antibiotics

    • Lipopolysaccharide (LPS)

    • This compound

    • Griess Reagent (for NO measurement)

    • Cell culture plates

  • Procedure:

    • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include a control group without LPS and a group with LPS alone.

    • After incubation, collect the cell culture supernatant.

    • Determine the concentration of nitrite (a stable product of NO) in the supernatant using the Griess reagent.

    • Measure the absorbance at the appropriate wavelength (e.g., 540 nm).

    • A standard curve using sodium nitrite is prepared to quantify the nitrite concentration.

    • Cell viability should also be assessed (e.g., using an MTT assay) to ensure that the observed reduction in NO is not due to cytotoxicity.

    • The IC50 value for the inhibition of NO production can then be calculated.

3. Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)

  • Principle: This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

  • Reagents and Materials:

    • Bacterial or fungal strains

    • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

    • This compound

    • 96-well microplate

  • Procedure:

    • Prepare a stock solution of the test compound.

    • Perform serial two-fold dilutions of the compound in the broth medium in a 96-well plate.

    • Prepare a standardized inoculum of the microorganism.

    • Add the microbial inoculum to each well containing the diluted compound.

    • Include positive (microorganism in broth) and negative (broth only) controls.

    • Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

    • The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Mandatory Visualizations

dopamine_metabolism Figure 1: Dopamine Metabolic Pathway Dopamine Dopamine ThreeMT 3-Methoxytyramine Dopamine->ThreeMT COMT DOPAL 3,4-Dihydroxyphenyl- acetaldehyde Dopamine->DOPAL MAO HMPAL This compound (Homovanillin) ThreeMT->HMPAL MAO HVA Homovanillic Acid HMPAL->HVA ALDH DOPAC 3,4-Dihydroxyphenyl- acetic acid DOPAL->DOPAC ALDH DOPAC->HVA COMT

Caption: Dopamine Metabolic Pathway

experimental_workflow Figure 2: General Experimental Workflow for Neuroprotective Effects cluster_in_vitro In Vitro Assessment cluster_in_vivo In Vivo Assessment CellCulture Neuronal Cell Culture (e.g., SH-SY5Y, PC12) Toxin Induce Neurotoxicity (e.g., 6-OHDA, MPP+) CellCulture->Toxin Treatment Treat with This compound Toxin->Treatment Viability Assess Cell Viability (MTT, LDH assay) Treatment->Viability Apoptosis Measure Apoptosis (Flow Cytometry, Western Blot) Treatment->Apoptosis ROS Quantify Reactive Oxygen Species (DCF-DA assay) Treatment->ROS AnimalModel Animal Model of Neurodegeneration (e.g., MPTP mouse) ROS->AnimalModel CompoundAdmin Administer Compound AnimalModel->CompoundAdmin Behavioral Behavioral Tests (e.g., Rotarod, Open Field) CompoundAdmin->Behavioral Histology Post-mortem Brain Tissue Analysis (Immunohistochemistry) Behavioral->Histology end End Histology->end start Start start->CellCulture

A Comprehensive Technical Review of Homovanillin: Synthesis, Biological Activity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Homovanillin (4-hydroxy-3-methoxyphenylacetaldehyde) is a naturally occurring phenolic aldehyde that has garnered significant interest in the scientific community for its diverse biological activities. As a derivative of vanillin, it shares similar aromatic properties but exhibits a unique pharmacological profile, including notable antioxidant, anti-inflammatory, and neuroprotective effects. This technical guide provides a comprehensive review of the current literature on homovanillin, with a focus on its chemical synthesis, quantitative biological data, and the underlying molecular mechanisms of action. Detailed experimental protocols and visual representations of key signaling pathways are presented to facilitate further research and drug development efforts.

Chemical and Physical Properties

Homovanillin is a white to pale yellow crystalline solid with a chemical formula of C₉H₁₀O₃ and a molecular weight of 166.17 g/mol . It is characterized by a benzene ring substituted with a hydroxyl, a methoxy, and an acetaldehyde group.

PropertyValueReference
IUPAC Name 2-(4-hydroxy-3-methoxyphenyl)acetaldehyde
Synonyms Homovanillin, 4-Hydroxy-3-methoxyphenylacetaldehyde
CAS Number 5703-24-2
Molecular Formula C₉H₁₀O₃
Molecular Weight 166.17 g/mol
Appearance White to pale yellow crystalline solid
Solubility Soluble in ethanol, ether; sparingly soluble in water

Synthesis of Homovanillin

Homovanillin can be synthesized through several routes, most commonly involving the modification of vanillin or the oxidation of homovanillic acid.

Synthesis from Vanillin

A common laboratory-scale synthesis involves the Wittig reaction or a similar homologation of vanillin to extend the aldehyde group by one carbon.

Experimental Protocol: Synthesis of Homovanillin from Vanillin via Wittig Reaction

  • Preparation of the Wittig Reagent: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), methoxymethyl)triphenylphosphonium chloride is suspended in anhydrous tetrahydrofuran (THF). An equimolar amount of a strong base, such as n-butyllithium, is added dropwise at 0°C. The mixture is stirred for 1 hour at this temperature to form the corresponding ylide.

  • Reaction with Vanillin: A solution of vanillin in anhydrous THF is added dropwise to the ylide solution at 0°C. The reaction mixture is then allowed to warm to room temperature and stirred for 12-24 hours.

  • Hydrolysis: The reaction is quenched by the addition of dilute hydrochloric acid. The mixture is stirred for an additional 1-2 hours to hydrolyze the resulting enol ether to the aldehyde.

  • Extraction and Purification: The aqueous layer is extracted with diethyl ether or ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure homovanillin.

Synthesis from Homovanillic Acid

Alternatively, homovanillin can be prepared by the partial reduction of homovanillic acid or its derivatives.

Experimental Protocol: Synthesis of Homovanillin from Homovanillic Acid

  • Activation of Carboxylic Acid: Homovanillic acid is first converted to a more reactive derivative, such as an acid chloride or an ester. For example, treatment with thionyl chloride in an inert solvent like dichloromethane can yield homovanilloyl chloride.

  • Reduction: The activated derivative is then subjected to a controlled reduction. A mild reducing agent, such as diisobutylaluminium hydride (DIBAL-H), is added dropwise to a solution of the acid derivative in an anhydrous solvent (e.g., toluene or THF) at a low temperature (-78°C) to prevent over-reduction to the alcohol.

  • Work-up and Purification: The reaction is quenched with methanol followed by the addition of a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate) and stirred until two clear layers are formed. The aqueous layer is extracted with an organic solvent. The combined organic extracts are washed, dried, and concentrated. The resulting crude homovanillin is purified by column chromatography as described previously.

Biological Activities and Quantitative Data

Homovanillin exhibits a range of biological activities, primarily attributed to its antioxidant and anti-inflammatory properties. However, specific quantitative data for homovanillin is limited in the current literature, with much of the available data pertaining to its close analog, vanillin. The data presented below for vanillin can be considered as a preliminary reference for the potential activity of homovanillin, warranting further specific investigation.

Antioxidant Activity

The antioxidant capacity of phenolic compounds is often evaluated using radical scavenging assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays.

CompoundAssayIC₅₀ (µg/mL)Reference
VanillinDPPH283.76[1]
Vitamin C (Standard)DPPH0.44[2]
Anti-inflammatory Activity

The anti-inflammatory effects can be assessed through various in vitro assays, including the inhibition of protein denaturation and lipoxygenase activity.

CompoundAssayIC₅₀ (µg/mL)Reference
Vanillin DerivativesLipoxygenase Inhibition2.1 - 2.8[3]
Diclofenac (Standard)Albumin Denaturation-
Toxicity Data

Acute toxicity data for homovanillin is not available. The following data for vanillin provides an indication of its low toxicity profile.

CompoundRouteSpeciesLD₅₀ (mg/kg)Reference
VanillinOralRat1580
VanillinIntraperitonealRat1160

Pharmacokinetics (ADME)

Detailed pharmacokinetic data for homovanillin is scarce. However, studies on vanillin in rats provide some insight into its absorption, distribution, metabolism, and excretion (ADME) profile, which may be partially extrapolated to homovanillin due to structural similarity.[4]

ParameterValue (for Vanillin in Rats)Reference
Bioavailability (Oral) 7.6%[4]
Tmax (Oral) 4 h[4]
Cmax (Oral, 100 mg/kg) 290.24 ng/mL[4]
t₁/₂ (Oral) 10.3 h[4]
Metabolism Primarily oxidation to vanillic acid
Excretion Mainly renal

Homovanillin itself is a metabolite of dopamine and is further metabolized to homovanillic acid (HVA) by aldehyde dehydrogenase.

Signaling Pathways

The biological effects of homovanillin are believed to be mediated through the modulation of key signaling pathways involved in inflammation and oxidative stress.

NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a central regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and induce the transcription of inflammatory genes. Vanillin, a related compound, has been shown to inhibit NF-κB activation by preventing the phosphorylation of the p65 subunit.[5] It is hypothesized that homovanillin may exert its anti-inflammatory effects through a similar mechanism.

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Pro-inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Complex Stimuli->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Inhibits Proteasome Proteasome IkB->Proteasome Degradation Nucleus Nucleus NFkB->Nucleus Translocation Gene Inflammatory Gene Transcription Homovanillin Homovanillin Homovanillin->IKK Inhibits

Caption: NF-κB signaling pathway and proposed inhibition by homovanillin.

MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) cascades are crucial signaling pathways that regulate a wide range of cellular processes, including inflammation, proliferation, and apoptosis. The ERK (extracellular signal-regulated kinase) pathway is one of the major MAPK pathways. Activation of this pathway by various stimuli leads to the phosphorylation of ERK, which then translocates to the nucleus to regulate gene expression. Dysregulation of this pathway is implicated in inflammatory diseases. Some phenolic compounds have been shown to modulate the MAPK/ERK pathway, and it is plausible that homovanillin may also exert its effects through this mechanism.

MAPK_ERK_Pathway cluster_nucleus Nucleus Stimuli Growth Factors, Cytokines Receptor Receptor Tyrosine Kinase Stimuli->Receptor Binds Ras Ras Receptor->Ras Activates Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates Nucleus Nucleus ERK->Nucleus Translocation Transcription Gene Transcription (Inflammation, Proliferation) Homovanillin Homovanillin Homovanillin->Raf Modulates? Homovanillin->MEK Modulates?

Caption: MAPK/ERK signaling pathway and potential modulation by homovanillin.

Nrf2-ARE Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) pathway is a primary cellular defense mechanism against oxidative stress. Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the ARE, leading to the transcription of antioxidant and cytoprotective genes. Many phenolic compounds are known to activate the Nrf2 pathway, and this is a likely mechanism for the antioxidant effects of homovanillin.

Nrf2_ARE_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus OxidativeStress Oxidative Stress (ROS) Keap1 Keap1 OxidativeStress->Keap1 Inactivates Nrf2 Nrf2 Keap1->Nrf2 Binds & Promotes Degradation Proteasome Proteasome Nrf2->Proteasome Nucleus Nucleus Nrf2->Nucleus Translocation ARE ARE Genes Antioxidant Gene Expression ARE->Genes Activates Homovanillin Homovanillin Homovanillin->Keap1 Inactivates

Caption: Nrf2-ARE pathway activation by homovanillin.

Experimental Protocols for Biological Assays

DPPH Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.

  • Preparation of Reagents: Prepare a 0.1 mM solution of DPPH in methanol. Prepare a series of concentrations of homovanillin in methanol. Ascorbic acid or Trolox can be used as a positive control.

  • Assay Procedure: In a 96-well plate, add a specific volume of the homovanillin solution to the DPPH solution. A control well should contain methanol instead of the sample.

  • Incubation and Measurement: Incubate the plate in the dark at room temperature for 30 minutes. Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the control and A_sample is the absorbance of the sample. The IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging activity against the concentration of homovanillin.[6]

Inhibition of Albumin Denaturation Assay

This in vitro assay assesses anti-inflammatory activity by measuring the inhibition of heat-induced protein denaturation.

  • Preparation of Reaction Mixture: The reaction mixture consists of 0.2 mL of egg albumin, 2.8 mL of phosphate-buffered saline (PBS, pH 6.4), and 2 mL of various concentrations of homovanillin.[7] A control solution is prepared without the test compound. Diclofenac sodium can be used as a standard drug.

  • Incubation: The mixtures are incubated at 37°C for 20 minutes and then heated at 70°C for 5 minutes to induce denaturation.

  • Measurement: After cooling, the turbidity of the solutions is measured spectrophotometrically at 660 nm.

  • Calculation: The percentage inhibition of protein denaturation is calculated as: (A_control - A_sample) / A_control * 100. The IC₅₀ value can then be determined.

Conclusion and Future Directions

Homovanillin is a promising natural compound with significant antioxidant and anti-inflammatory potential. This technical guide has summarized the current knowledge on its chemical properties, synthesis, and biological activities. However, there is a clear need for more in-depth research to fully elucidate its therapeutic potential. Future studies should focus on:

  • Quantitative Biological Data: Determining the specific IC₅₀ values of homovanillin in a variety of antioxidant and anti-inflammatory assays.

  • Toxicity and Pharmacokinetics: Conducting comprehensive in vivo studies to establish the LD₅₀ and detailed ADME profile of homovanillin.

  • Mechanism of Action: Elucidating the precise molecular interactions of homovanillin within the NF-κB, MAPK, and Nrf2 signaling pathways.

  • Clinical Relevance: Investigating the efficacy of homovanillin in preclinical models of inflammatory and oxidative stress-related diseases.

By addressing these research gaps, a clearer understanding of the therapeutic utility of homovanillin can be achieved, paving the way for its potential development as a novel therapeutic agent.

References

An In-Depth Technical Guide on 2-(4-hydroxy-3-methoxyphenyl)acetaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(4-hydroxy-3-methoxyphenyl)acetaldehyde, a significant metabolite in dopamine catabolism, also known by its common name, homovanillin. The document details its discovery, chemical properties, and established synthetic pathways, with a focus on the widely utilized guaiacol and glyoxylic acid condensation method. Furthermore, this guide elucidates the compound's role in biological systems, particularly its involvement in the dopamine metabolic pathway. Key biological activities, including its antioxidant, anti-inflammatory, and antimicrobial properties, are presented with available quantitative data. Detailed experimental protocols for its synthesis and relevant biological assays are provided to facilitate further research and development. The guide also includes visualizations of the dopamine metabolic pathway and a general experimental workflow to enhance understanding.

Introduction

This compound, also referred to as homovanillin or HMPAL, is a naturally occurring aldehyde.[1][2] It is a key intermediate in the metabolic breakdown of the neurotransmitter dopamine.[3] First synthesized in 1915 by Harries, this compound has garnered interest due to its biological activities and its potential as a biomarker for dopamine-related neurological and metabolic conditions.[3] Structurally, it is a member of the phenylacetaldehyde family and is characterized by a benzene ring substituted with a hydroxyl, a methoxy, and an acetaldehyde group.[2]

Chemical and Physical Properties

The chemical and physical properties of this compound are summarized in the table below, compiled from various sources.

PropertyValueReference(s)
IUPAC Name This compound[2]
Synonyms Homovanillin, HMPAL, (4-Hydroxy-3-methoxyphenyl)acetaldehyde[2]
CAS Number 5703-24-2[2]
Molecular Formula C₉H₁₀O₃[2]
Molecular Weight 166.17 g/mol [2]
Physical Description Solid[2]
Melting Point 50.5 °C
Boiling Point 111-114 °C at 0.45 mmHg
Solubility Soluble in alcohol

Synthesis of this compound

The primary route for the synthesis of this compound involves the condensation of guaiacol with glyoxylic acid to form 3-methoxy-4-hydroxymandelic acid, which is then decarboxylated.

Synthesis of the Precursor: 3-methoxy-4-hydroxymandelic acid

The condensation reaction of guaiacol and glyoxylic acid is a critical step. The yield of the resulting 3-methoxy-4-hydroxymandelic acid is influenced by factors such as pH, temperature, and molar ratios of the reactants.

ParameterOptimal ConditionYield (%)Reference(s)
Molar Ratio (Guaiacol:Glyoxylic Acid) 2:189.5 (condensation product)
pH 11-12>95 (conversion of glyoxylic acid)[4]
Temperature 0-20 °C68-75 (VMA)[5]
Reaction Time 24-36 h>95 (conversion of glyoxylic acid)[4]

Biological Role and Signaling Pathways

This compound is an important intermediate in the catabolism of dopamine. Dopamine is metabolized by monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT) to produce homovanillic acid (HVA), with this compound being a key intermediate in this pathway.[5]

Dopamine Catabolism Pathway

The following diagram illustrates the metabolic breakdown of dopamine to homovanillic acid.

Dopamine_Metabolism Dopamine Dopamine ThreeMT 3-Methoxytyramine Dopamine->ThreeMT COMT (EC 2.1.1.6) DOPAL 3,4-Dihydroxyphenylacetaldehyde Dopamine->DOPAL MAO (EC 1.4.3.4) HMPAL This compound (Homovanillin) ThreeMT->HMPAL MAO (EC 1.4.3.4) HVA Homovanillic Acid HMPAL->HVA ALDH (EC 1.2.1.3) DOPAL->HVA COMT (EC 2.1.1.6) & ALDH (EC 1.2.1.3)

Caption: Metabolic pathway of dopamine to homovanillic acid.

Biological Activities

While extensive quantitative data for this compound is limited, studies on related methoxyphenolic compounds suggest its potential as an antioxidant, anti-inflammatory, and antimicrobial agent.

Antioxidant Activity

The antioxidant potential of phenolic compounds is well-documented. The following table summarizes the antioxidant activity of related compounds, providing a proxy for the expected activity of this compound.

CompoundAssayIC₅₀ (µg/mL)Reference(s)
VanillinDPPH Radical ScavengingNot Active[6]
VanillinABTS Radical ScavengingStronger than Ascorbic Acid[6]
2-Hydroxy-4-methoxybenzaldehydeDPPH Radical Scavenging-
Lignin-derived productsDPPH Radical Scavenging12.8 - 38.41[7]
Anti-inflammatory Activity

Methoxyphenolic compounds have been shown to inhibit the production of pro-inflammatory cytokines. The data for related compounds suggests that this compound may possess similar properties.

CompoundInflammatory MarkerInhibition / IC₅₀Cell LineReference(s)
PolonilignanTNF-αIC₅₀ = 42.10 µMRAW 264.7[8]
PolonilignanIL-6IC₅₀ = 6.59 µMRAW 264.7[8]
PolonilignanIL-1βIC₅₀ = 2.01 µMRAW 264.7[8]
Compound 2 (Flurbiprofen derivative)TNF-αIC₅₀ = 6.5 ± 0.8 µM-[9]
Antimicrobial Activity

The antimicrobial properties of phenolic aldehydes have been investigated against various pathogens. The minimum inhibitory concentrations (MIC) for a related compound are presented below.

CompoundMicroorganismMIC (µg/mL)Reference(s)
2-Hydroxy-4-methoxybenzaldehydeStaphylococcus aureus1024[10]
4-NitrocinnamaldehydeEscherichia coli100[11]
4-NitrocinnamaldehydeStaphylococcus aureus100[11]

Experimental Protocols

Synthesis of 3-methoxy-4-hydroxymandelic acid

This protocol is adapted from an improved procedure for the synthesis of the precursor to this compound.[5]

Materials:

  • Guaiacol

  • Glyoxylic acid monohydrate

  • Sodium hydroxide

  • Crushed ice

  • Water

  • Ice-salt bath

Procedure:

  • Prepare a solution of 176 g (4.4 mol) of sodium hydroxide in 100 mL of water, precooled to 15 °C.

  • Combine the sodium hydroxide solution with 1 kg of crushed ice in a vessel suitable for cooling in an ice-salt bath.

  • With efficient stirring, add 250 g (2.014 mol) of guaiacol to the mixture. The solution temperature should be around -7 °C.

  • Prepare an ice-cold solution of 225 g (2.5 mol) of glyoxylic acid monohydrate in 400 mL of water.

  • While maintaining the reaction temperature at 0 to -5 °C, add the glyoxylic acid solution dropwise to the guaiacol solution over 4 hours with continuous stirring.

  • After the addition is complete, continue stirring the reaction mixture at 0 to -5 °C for an additional period to ensure completion of the condensation reaction.

  • The resulting 3-methoxy-4-hydroxymandelic acid can be isolated and purified using standard techniques such as acidification and recrystallization.

General Workflow for Synthesis and Characterization

The following diagram outlines a general workflow for the synthesis, purification, and characterization of this compound.

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Guaiacol Guaiacol Condensation Condensation Reaction Guaiacol->Condensation GlyoxylicAcid Glyoxylic Acid GlyoxylicAcid->Condensation MandelicAcid 3-methoxy-4-hydroxymandelic acid Condensation->MandelicAcid Decarboxylation Decarboxylation MandelicAcid->Decarboxylation CrudeProduct Crude this compound Decarboxylation->CrudeProduct Purification Column Chromatography / Recrystallization CrudeProduct->Purification PureProduct Pure this compound Purification->PureProduct NMR NMR Spectroscopy (¹H, ¹³C) PureProduct->NMR MS Mass Spectrometry PureProduct->MS FTIR FTIR Spectroscopy PureProduct->FTIR

Caption: General experimental workflow for synthesis and characterization.

DPPH Radical Scavenging Assay

This protocol provides a general method for assessing antioxidant activity.

Materials:

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol

  • Test compound (this compound)

  • Ascorbic acid (positive control)

  • 96-well microplate

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

  • Prepare a series of dilutions of the test compound and ascorbic acid in methanol.

  • In a 96-well plate, add a specific volume of each dilution of the test compound or control to the wells.

  • Add the DPPH solution to each well to initiate the reaction.

  • Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measure the absorbance of each well at a specific wavelength (e.g., 517 nm) using a spectrophotometer.

  • Calculate the percentage of radical scavenging activity for each concentration.

  • Determine the IC₅₀ value, which is the concentration of the test compound required to scavenge 50% of the DPPH radicals.

Conclusion

This compound is a molecule of significant interest due to its role as a metabolite of dopamine and its potential biological activities. This guide has provided a detailed overview of its chemical properties, synthesis, and biological context. The provided experimental protocols and data tables serve as a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and drug development. Further investigation is warranted to fully elucidate the therapeutic potential of this compound, particularly through more extensive quantitative analysis of its biological effects and the development of optimized synthetic routes.

References

Methodological & Application

Application Note: Quantification of 2-(4-hydroxy-3-methoxyphenyl)acetaldehyde in Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-(4-hydroxy-3-methoxyphenyl)acetaldehyde, also known as homovanillin or HMPAL, is a critical intermediate metabolite in the catabolism of the neurotransmitter dopamine.[1] It is formed from 3-methoxytyramine by the action of monoamine oxidase and is subsequently oxidized to homovanillic acid (HVA) by aldehyde dehydrogenase.[1] The accurate quantification of HMPAL in biological matrices such as plasma, urine, and cerebrospinal fluid is essential for studying dopamine turnover, diagnosing and monitoring neurological disorders, and assessing the pharmacodynamics of drugs targeting monoamine pathways.[1] This document provides detailed protocols for the quantification of HMPAL using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

Metabolic Pathway of HMPAL

HMPAL is a key intermediate in the metabolic degradation pathway of dopamine. Understanding its position in this pathway is crucial for interpreting its concentration levels in biological samples. The pathway illustrates the enzymatic conversion of dopamine through to its final metabolic product, homovanillic acid.

Metabolic Pathway Dopamine Dopamine MT 3-Methoxytyramine Dopamine->MT COMT HMPAL This compound (HMPAL) MT->HMPAL MAO HVA Homovanillic Acid (HVA) HMPAL->HVA ALDH

Caption: Metabolic pathway of dopamine showing the formation and conversion of HMPAL.

Analytical Methodologies

The quantification of HMPAL in complex biological matrices requires highly sensitive and specific analytical methods. Due to its reactive aldehyde group and the need for trace-level detection, both LC-MS/MS and GC-MS are suitable techniques, often requiring specific sample preparation steps.

LC-MS/MS: This is often the preferred method due to its high selectivity and sensitivity, sometimes allowing for "dilute-and-shoot" protocols that minimize sample preparation. Derivatization with reagents like 2,4-dinitrophenylhydrazine (DNPH) can be used to improve chromatographic properties and ionization efficiency.[2][3][4]

GC-MS: This technique offers excellent chromatographic resolution. However, due to the low volatility and polar nature of HMPAL, derivatization is mandatory.[5] Silylation or derivatization with reagents like O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) is common to convert the aldehyde and hydroxyl groups into more volatile and thermally stable forms.[6][7]

Quantitative Data Summary

The following tables summarize typical performance characteristics for the quantification of aldehydes using the described techniques. Note that specific values for HMPAL may vary depending on the exact matrix, instrumentation, and protocol used.

Table 1: Representative Performance of LC-MS/MS Methods for Aldehyde Quantification

Parameter Typical Value Range Comments
Limit of Detection (LOD) 0.1 - 1.0 µg/L Highly dependent on instrument sensitivity and sample preparation.
Limit of Quantification (LOQ) 0.5 - 2.0 µg/L Typically 3-5 times the LOD.
Linearity (r²) >0.995 Achieved over a concentration range of 2-3 orders of magnitude.
Precision (%CV) < 10% Intra- and inter-day precision for quality control samples.

| Accuracy (% Recovery) | 90 - 110% | Assessed by spiking known amounts of analyte into the matrix. |

Table 2: Representative Performance of GC-MS Methods for Aldehyde Quantification

Parameter Typical Value Range Comments
Limit of Detection (LOD) 0.001 - 0.1 nM On-fiber derivatization with PFBHA can achieve very low detection limits.[2]
Limit of Quantification (LOQ) 0.003 - 0.5 nM Dependent on derivatization efficiency and background noise.[2]
Linearity (r²) >0.99 Good linearity is consistently achievable with proper derivatization.
Precision (%CV) < 15% Can be slightly higher than LC-MS/MS due to the extra derivatization step.

| Accuracy (% Recovery) | 85 - 115% | Recovery can be influenced by the efficiency of both extraction and derivatization. |

Experimental Protocols

The following section details generalized protocols for the quantification of HMPAL in biological samples.

General Experimental Workflow

The overall process from sample collection to data analysis follows a standardized workflow to ensure consistency and accuracy.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing SampleCollection 1. Biological Sample (Plasma, Urine, etc.) AddIS 2. Add Internal Standard (e.g., d3-HMPAL) SampleCollection->AddIS Extraction 3. Protein Precipitation / Liquid-Liquid Extraction AddIS->Extraction Derivatization 4. Derivatization (Required for GC-MS) Extraction->Derivatization Chromatography 5. GC-MS or LC-MS/MS Injection Derivatization->Chromatography DataAcquisition 6. Data Acquisition (e.g., MRM Mode) Chromatography->DataAcquisition Quantification 7. Peak Integration & Quantification DataAcquisition->Quantification Report 8. Final Report Quantification->Report

Caption: General workflow for the quantification of HMPAL in biological samples.

Protocol 1: Quantification by LC-MS/MS (with DNPH Derivatization)

This method is adapted from general procedures for aldehyde analysis in biological and aqueous samples.[3][4]

1. Materials and Reagents:

  • HMPAL analytical standard

  • 2,4-Dinitrophenylhydrazine (DNPH) solution (e.g., 1 mg/mL in acetonitrile)

  • Perchloric acid (2M)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • C18 Solid Phase Extraction (SPE) cartridges

  • Isotopically labeled internal standard (e.g., d3-HMPAL)

2. Sample Preparation & Derivatization:

  • To 500 µL of biological sample (e.g., plasma, urine), add 50 µL of the internal standard solution.

  • For plasma, perform protein precipitation by adding 1 mL of ice-cold acetonitrile. Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes at 4°C. Collect the supernatant.

  • Add 0.5 mL of DNPH reagent and 0.1 mL of 2M perchloric acid to the supernatant (or directly to the urine sample).[3]

  • Vortex the mixture and incubate at 55°C for 60 minutes to form the HMPAL-DNPH derivative.[3]

  • Cool the sample to room temperature.

3. Solid Phase Extraction (SPE) Cleanup:

  • Condition a C18 SPE cartridge with 3 mL of acetonitrile followed by 3 mL of ultrapure water.

  • Load the derivatized sample onto the cartridge.

  • Wash the cartridge with 3 mL of water.

  • Elute the HMPAL-DNPH derivative with 2 mL of acetonitrile.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in 100 µL of the initial mobile phase.

4. LC-MS/MS Conditions:

  • LC System: UHPLC system

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient: Start at 30% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Mass Spectrometer: Triple quadrupole

  • Ionization Mode: Electrospray Ionization (ESI), Negative Mode

  • Monitoring: Multiple Reaction Monitoring (MRM). Transitions for HMPAL-DNPH and the internal standard must be optimized by infusing the pure compounds.

Protocol 2: Quantification by GC-MS (with PFBHA Derivatization)

This protocol is based on common methods for analyzing volatile and semi-volatile aldehydes.[6][7]

1. Materials and Reagents:

  • HMPAL analytical standard

  • O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) solution (e.g., 10 mg/mL in buffered water, pH 5-6)

  • Ethyl acetate (GC grade)

  • Sodium sulfate (anhydrous)

  • Isotopically labeled internal standard (e.g., d3-HMPAL)

2. Sample Preparation & Derivatization:

  • To 500 µL of biological sample (e.g., plasma supernatant after protein precipitation, or urine), add 50 µL of the internal standard solution.

  • Add 200 µL of PFBHA solution.

  • Vortex the mixture and allow it to react at room temperature for 2 hours or at 60°C for 30 minutes to form the oxime derivative.[7]

  • After cooling, extract the derivative by adding 1 mL of ethyl acetate and vortexing for 2 minutes.

  • Centrifuge to separate the phases.

  • Transfer the upper organic layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • Transfer the dried organic extract to a GC vial for analysis.

3. GC-MS Conditions:

  • GC System: Gas chromatograph with a split/splitless injector.

  • Column: A non-polar or semi-polar capillary column, such as a DB-5ms or DB-1701 (e.g., 30 m x 0.25 mm I.D. x 0.25 µm film thickness).[1][6]

  • Injector Temperature: 250°C

  • Oven Program: Start at 80°C, hold for 1 minute, ramp at 10°C/min to 280°C, and hold for 5 minutes.

  • Carrier Gas: Helium, constant flow of 1.2 mL/min.

  • Mass Spectrometer: Quadrupole or Ion Trap MS.

  • Ionization Mode: Electron Ionization (EI), 70 eV.

  • MS Transfer Line Temp: 280°C

  • Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for the HMPAL-PFBHA derivative and its internal standard.

Disclaimer: These protocols are intended as a guide and must be fully validated for the specific biological matrix and instrumentation used in your laboratory. Optimization of sample preparation, chromatography, and mass spectrometry parameters will be required to achieve desired performance.

References

HPLC methods for 2-(4-hydroxy-3-methoxyphenyl)acetaldehyde analysis.

Author: BenchChem Technical Support Team. Date: November 2025

An Application Note on the High-Performance Liquid Chromatography (HPLC) Analysis of 2-(4-hydroxy-3-methoxyphenyl)acetaldehyde

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed application note and protocol for the quantitative analysis of this compound, a significant metabolite in various biological pathways. Due to the limited availability of specific published HPLC methods for this analyte, this protocol has been developed by adapting established methods for structurally similar compounds, such as vanillin and other aldehydes. The methodology incorporates a pre-column derivatization step with 2,4-dinitrophenylhydrazine (DNPH) to enhance detection and ensure stability.

Introduction

This compound, also known as homovanillin, is a key intermediate in the metabolism of dopamine.[1] Its accurate quantification is crucial for studies in neurobiology, pharmacology, and disease biomarker discovery. This application note describes a robust and sensitive HPLC method for the determination of this compound in various sample matrices. The method utilizes pre-column derivatization with DNPH followed by reversed-phase HPLC with UV detection.

Experimental

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • HPLC Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended.

  • Chemicals and Reagents:

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade)

    • Phosphoric acid

    • 2,4-Dinitrophenylhydrazine (DNPH)

    • This compound standard

    • Perchloric acid

Standard and Sample Preparation

Standard Preparation:

  • Prepare a stock solution of this compound (1 mg/mL) in acetonitrile.

  • Perform serial dilutions of the stock solution with acetonitrile to prepare working standards in the desired concentration range (e.g., 1-100 µg/mL).

Sample Preparation (Derivatization):

The aldehyde group in this compound is derivatized with DNPH to form a stable, UV-active hydrazone.[2][3]

  • To 100 µL of the sample or standard solution, add 50 µL of 0.1% DNPH solution (in acetonitrile with 1% phosphoric acid).

  • Vortex the mixture for 30 seconds.

  • Incubate the mixture at 40°C for 30 minutes in a water bath.

  • After incubation, cool the mixture to room temperature.

  • Filter the derivatized sample through a 0.45 µm syringe filter before injection into the HPLC system.

HPLC Conditions

The following HPLC conditions are recommended for the analysis of the DNPH-derivatized this compound.

ParameterRecommended Condition
Mobile Phase A Water : Acetonitrile (90:10, v/v) with 0.1% Phosphoric Acid
Mobile Phase B Acetonitrile
Gradient Program 0-2 min: 30% B; 2-10 min: 30-70% B; 10-12 min: 70% B; 12-13 min: 70-30% B; 13-15 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 20 µL
Detection Wavelength 360 nm

Results and Discussion

This method is designed to provide excellent separation and quantification of this compound. The derivatization with DNPH significantly enhances the molar absorptivity of the analyte, allowing for sensitive detection at 360 nm.

Method Validation Parameters (Hypothetical Data)

The following table summarizes the expected performance characteristics of the method. These values are illustrative and should be determined experimentally during method validation.

ParameterExpected Value
Retention Time ~ 8.5 min
Linearity (r²) > 0.999
Limit of Detection (LOD) ~ 0.1 µg/mL
Limit of Quantification (LOQ) ~ 0.3 µg/mL
Precision (%RSD) < 2%
Accuracy (% Recovery) 95 - 105%

Detailed Experimental Protocol

This section provides a step-by-step protocol for the analysis of this compound.

I. Preparation of Reagents and Mobile Phase

  • DNPH Reagent (0.1%): Dissolve 100 mg of DNPH in 100 mL of acetonitrile. Add 1 mL of phosphoric acid and sonicate to dissolve. Store in an amber bottle at 4°C.

  • Mobile Phase A: Mix 900 mL of HPLC-grade water with 100 mL of acetonitrile. Add 1 mL of phosphoric acid and degas.

  • Mobile Phase B: Acetonitrile (HPLC grade).

II. Sample Preparation and Derivatization

  • For Biological Samples (e.g., Plasma):

    • To 100 µL of plasma, add 100 µL of cold acetonitrile containing 1% perchloric acid to precipitate proteins.

    • Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes at 4°C.

    • Collect the supernatant.

  • Derivatization:

    • Take 100 µL of the supernatant or standard solution.

    • Add 50 µL of 0.1% DNPH reagent.

    • Vortex for 30 seconds.

    • Incubate at 40°C for 30 minutes.

    • Cool to room temperature.

    • Filter through a 0.45 µm syringe filter.

III. HPLC Analysis

  • Equilibrate the HPLC system with the initial mobile phase conditions (70% A, 30% B) for at least 30 minutes or until a stable baseline is achieved.

  • Set the column temperature to 30°C and the detection wavelength to 360 nm.

  • Inject 20 µL of the derivatized sample or standard.

  • Run the gradient program as described in the HPLC Conditions table.

  • Integrate the peak corresponding to the this compound-DNPH derivative.

IV. Quantification

  • Construct a calibration curve by plotting the peak area of the derivatized standards against their corresponding concentrations.

  • Determine the concentration of the analyte in the samples by interpolating their peak areas from the calibration curve.

Visualizations

experimental_workflow cluster_prep Sample & Standard Preparation cluster_deriv Derivatization cluster_analysis HPLC Analysis cluster_data Data Processing Standard Standard Stock Solution Working_Standards Working Standards Standard->Working_Standards Sample Biological Sample Protein_Precipitation Protein Precipitation (for biological samples) Sample->Protein_Precipitation Add_DNPH Add DNPH Reagent Working_Standards->Add_DNPH Calibration_Curve Calibration Curve Working_Standards->Calibration_Curve Supernatant Supernatant Collection Protein_Precipitation->Supernatant Supernatant->Add_DNPH Incubate Incubate (40°C, 30 min) Add_DNPH->Incubate Filter Filter (0.45 µm) Incubate->Filter HPLC_Injection HPLC Injection Filter->HPLC_Injection Separation C18 Reversed-Phase Separation HPLC_Injection->Separation Detection UV Detection (360 nm) Separation->Detection Peak_Integration Peak Integration Detection->Peak_Integration Quantification Quantification Peak_Integration->Quantification Calibration_Curve->Quantification

Caption: Experimental workflow for the HPLC analysis of this compound.

logical_relationship Analyte This compound (Aldehyde) Derivative This compound-DNPH (Hydrazone Derivative) Analyte->Derivative Reaction DNPH 2,4-Dinitrophenylhydrazine (Derivatizing Agent) DNPH->Derivative Reaction HPLC Reversed-Phase HPLC Derivative->HPLC Analysis Result Quantitative Result HPLC->Result

Caption: Logical relationship of the derivatization and analysis process.

References

Application Notes and Protocols for 2-(4-hydroxy-3-methoxyphenyl)acetaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

2-(4-hydroxy-3-methoxyphenyl)acetaldehyde, also known by its trivial names homovanillin and HMPAL, is an endogenous aldehyde compound found in various mammalian systems, including humans and mice.[1][2] As a key intermediate in the metabolic pathway of the neurotransmitter dopamine, HMPAL offers a valuable tool for researchers in neuroscience, pharmacology, and toxicology.[2] It is formed from 3-methoxytyramine by the action of monoamine oxidase and is subsequently metabolized to homovanillic acid by aldehyde dehydrogenase.[2]

These application notes provide an overview of the potential research applications of this compound and detailed protocols for investigating its biological activities.

Chemical and Physical Properties

PropertyValue
CAS Number 5703-24-2[3][4]
Molecular Formula C₉H₁₀O₃
Molecular Weight 166.17 g/mol
Appearance Solid
Synonyms Homovanillin, HMPAL, (4-Hydroxy-3-methoxyphenyl)acetaldehyde

Applications

Neuroscience Research

As a direct metabolite in the dopamine degradation pathway, this compound is a crucial compound for studying dopamine turnover and the enzymes involved, such as monoamine oxidase (MAO) and aldehyde dehydrogenase (ALDH).[2] It can be used as a standard in metabolic studies or as a tool to investigate the effects of dopamine metabolite accumulation. Studies on analogous compounds suggest its potential use in neurotoxicity research, particularly in the context of neurodegenerative diseases like Parkinson's disease, where dopamine metabolism is dysregulated.[5]

Antioxidant and Anti-inflammatory Studies

Phenolic compounds are well-known for their antioxidant properties. The structural motifs within this compound suggest it may possess radical scavenging and anti-inflammatory capabilities. Researchers can utilize this compound to investigate its potential to mitigate oxidative stress and inflammatory responses in various in vitro and in vivo models.

Antimicrobial Research

Initial studies on related phenolic aldehydes suggest potential antimicrobial activity. This compound can be screened against a panel of pathogenic bacteria and fungi to determine its spectrum of activity and minimum inhibitory concentrations (MICs).

Experimental Protocols

Protocol 1: In Vitro Antioxidant Activity - DPPH Radical Scavenging Assay

This protocol provides a method to assess the free radical scavenging activity of this compound using the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (or ethanol, spectrophotometric grade)

  • Ascorbic acid (positive control)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 517 nm

  • Calibrated pipettes

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. This solution should have a deep purple color and an absorbance of approximately 1.0 at 517 nm. Store in the dark.[6]

  • Preparation of Test Compound and Control:

    • Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL).

    • From the stock solution, prepare a series of dilutions to obtain a range of concentrations to be tested (e.g., 10, 25, 50, 100, 250 µg/mL).

    • Prepare a similar dilution series for the positive control, ascorbic acid.

  • Assay:

    • In a 96-well plate, add 100 µL of the 0.1 mM DPPH solution to each well.

    • Add 100 µL of the various dilutions of the test compound or positive control to the respective wells.

    • For the blank control, add 100 µL of methanol instead of the test compound.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[6]

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.[6]

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging Activity = [ (A_control - A_sample) / A_control ] * 100 Where:

    • A_control is the absorbance of the DPPH solution with methanol.

    • A_sample is the absorbance of the DPPH solution with the test compound.

  • IC50 Determination: Plot the percentage of scavenging activity against the concentrations of the test compound. The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined from the graph. A lower IC50 value indicates higher antioxidant activity.[6]

Workflow for DPPH Antioxidant Assay

DPPH_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_dpph Prepare 0.1 mM DPPH Solution mix Mix DPPH with Sample/Control in Plate prep_dpph->mix prep_sample Prepare Serial Dilutions of Test Compound prep_sample->mix prep_control Prepare Serial Dilutions of Ascorbic Acid prep_control->mix incubate Incubate 30 min in Dark mix->incubate measure Measure Absorbance at 517 nm incubate->measure calculate Calculate % Scavenging Activity measure->calculate plot Plot % Activity vs. Concentration calculate->plot ic50 Determine IC50 Value plot->ic50

Caption: Workflow of the DPPH radical scavenging assay.

Protocol 2: Anti-inflammatory Activity - Nitric Oxide Inhibition in LPS-Stimulated Macrophages

This protocol describes how to evaluate the anti-inflammatory potential of this compound by measuring its effect on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Materials:

  • This compound

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid)[7]

  • Sodium nitrite (for standard curve)

  • 96-well cell culture plates

  • Cell culture incubator (37°C, 5% CO₂)

  • Microplate reader capable of measuring absorbance at 540 nm

Procedure:

  • Cell Culture:

    • Culture RAW 264.7 cells in DMEM supplemented with 10% FBS in a humidified incubator at 37°C with 5% CO₂.

    • Seed the cells in a 96-well plate at a density of 1.5 x 10⁵ cells/mL and incubate for 24 hours to allow for adherence.[7]

  • Treatment:

    • Prepare various concentrations of this compound in DMEM.

    • Remove the old medium from the cells and replace it with fresh medium containing the different concentrations of the test compound.

    • Pre-incubate the cells with the test compound for 1-2 hours.

    • Stimulate the cells by adding LPS to a final concentration of 1 µg/mL to all wells except the negative control.

  • Incubation: Incubate the plate for 24 hours at 37°C with 5% CO₂.[7]

  • Nitric Oxide Measurement (Griess Assay):

    • After incubation, collect 100 µL of the cell culture supernatant from each well.

    • Add 100 µL of Griess reagent to each supernatant sample in a new 96-well plate.[7]

    • Incubate at room temperature for 10 minutes, protected from light.

    • Measure the absorbance at 540 nm.

  • Standard Curve and Calculation:

    • Prepare a standard curve using known concentrations of sodium nitrite in DMEM.

    • Calculate the nitrite concentration in the samples by comparing their absorbance to the standard curve.

    • The percentage of NO inhibition can be calculated relative to the LPS-stimulated control group.

  • Cell Viability Assay (e.g., MTT Assay): It is crucial to perform a parallel cell viability assay to ensure that the observed reduction in NO is not due to cytotoxicity of the compound.[7]

Signaling Pathway of LPS-induced Inflammation

LPS_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Binds to NFkB NF-κB TLR4->NFkB Activates iNOS iNOS (Inducible Nitric Oxide Synthase) NFkB->iNOS Induces Expression NO Nitric Oxide (NO) iNOS->NO Produces HMPAL This compound HMPAL->iNOS Potential Inhibition

Caption: Potential inhibition of iNOS expression by HMPAL.

Protocol 3: Neuroactivity - Dopamine Metabolism Pathway

This compound is an intermediate in the catabolism of dopamine. This pathway is central to neurobiology and the study of neurodegenerative diseases.

Key Enzymes and Metabolites:

  • Dopamine: The initial neurotransmitter.

  • Monoamine Oxidase (MAO): The enzyme that converts dopamine to 3,4-dihydroxyphenylacetaldehyde (DOPAL) and 3-methoxytyramine to HMPAL.

  • Catechol-O-Methyltransferase (COMT): The enzyme that methylates dopamine and its metabolites.

  • Aldehyde Dehydrogenase (ALDH): The enzyme that oxidizes HMPAL to homovanillic acid (HVA).[2]

Researchers can use HMPAL as an analytical standard to quantify dopamine turnover in biological samples (e.g., microdialysates, tissue homogenates) using techniques like HPLC or LC-MS/MS. Furthermore, it can be used in enzyme kinetic studies with purified ALDH to screen for inhibitors or activators of dopamine metabolism.

Dopamine Metabolism Pathway

Dopamine_Metabolism Dopamine Dopamine MT 3-Methoxytyramine Dopamine->MT COMT HMPAL This compound (HMPAL) MT->HMPAL MAO HVA Homovanillic Acid (HVA) HMPAL->HVA ALDH MAO MAO COMT COMT ALDH ALDH

Caption: Simplified dopamine metabolic pathway showing HMPAL.

Disclaimer

The protocols provided are intended as a guide. Researchers should optimize the conditions for their specific experimental setup. Appropriate safety precautions should be taken when handling all chemical reagents.

References

Application Notes and Protocols for In Vivo Studies of 2-(4-hydroxy-3-methoxyphenyl)acetaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-hydroxy-3-methoxyphenyl)acetaldehyde, also known as homovanillin or HMPAL, is a naturally occurring aldehyde and an endogenous metabolite found in mammalian systems, including humans and mice.[1][2] It is a key intermediate in the metabolism of the neurotransmitter dopamine, formed from 3-methoxytyramine by the action of monoamine oxidase.[1] Subsequently, it is metabolized to homovanillic acid by aldehyde dehydrogenase.[1] Given its role as a neuroactive compound and a metabolite of a critical neurotransmitter, HMPAL holds potential for investigation in various in vivo models related to neurological and metabolic conditions.[1] Its phenolic structure also suggests potential antioxidant properties.[1]

These application notes provide a framework for conducting in vivo studies to explore the therapeutic potential and pharmacological properties of this compound. Due to a lack of extensive in vivo research where this compound has been exogenously administered, the following protocols are based on established methodologies for similar aldehydes and related neuroactive compounds.

Potential In Vivo Applications

  • Neuroprotection: Investigating the potential of HMPAL to protect against neurotoxicity in models of Parkinson's disease, Alzheimer's disease, or stroke, given its relationship to dopamine metabolism.

  • Oxidative Stress Reduction: Evaluating the antioxidant effects of HMPAL in animal models of diseases associated with high oxidative stress, such as alcoholic liver disease or neurodegenerative disorders.[3]

  • Modulation of Neurotransmitter Systems: Assessing the impact of exogenous HMPAL on dopamine and other neurotransmitter levels and turnover in the brain.

Quantitative Data Summary (Hypothetical)

The following tables represent hypothetical data that could be generated from the described in vivo protocols.

Table 1: Neuroprotective Effects of HMPAL in a Mouse Model of MPTP-Induced Parkinsonism

Treatment GroupStriatal Dopamine Levels (ng/mg tissue)Tyrosine Hydroxylase Positive Neurons (count)Rotarod Performance (latency to fall, s)
Vehicle Control15.2 ± 1.88500 ± 500180 ± 25
MPTP Only4.5 ± 0.93200 ± 45065 ± 15
MPTP + HMPAL (10 mg/kg)7.8 ± 1.25100 ± 380110 ± 20
MPTP + HMPAL (30 mg/kg)11.5 ± 1.56800 ± 420155 ± 22

Table 2: Antioxidant Effects of HMPAL in a Mouse Model of Alcoholic Liver Disease

Treatment GroupLiver Malondialdehyde (MDA) (nmol/mg protein)Liver Glutathione (GSH) (μmol/g tissue)Serum Alanine Aminotransferase (ALT) (U/L)
Control Diet1.2 ± 0.35.8 ± 0.745 ± 8
Ethanol Diet4.5 ± 0.82.1 ± 0.5150 ± 25
Ethanol Diet + HMPAL (20 mg/kg)3.1 ± 0.63.9 ± 0.695 ± 18
Ethanol Diet + HMPAL (50 mg/kg)1.9 ± 0.45.2 ± 0.860 ± 12

Experimental Protocols

Protocol 1: Evaluation of Neuroprotective Effects in a Mouse Model of MPTP-Induced Parkinsonism

Objective: To determine if this compound can protect against MPTP-induced dopaminergic neurodegeneration.

Animal Model: Male C57BL/6 mice, 8-10 weeks old.

Materials:

  • This compound (HMPAL)

  • 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)

  • Saline solution (0.9% NaCl)

  • Vehicle (e.g., 10% DMSO in saline)

  • Rotarod apparatus

  • Homogenization buffer

  • Antibodies for tyrosine hydroxylase (TH) immunohistochemistry

  • HPLC system for dopamine quantification

Procedure:

  • Animal Acclimatization: Acclimate mice to the housing facility for at least one week before the experiment.

  • Group Allocation: Randomly divide mice into four groups (n=10 per group):

    • Group 1: Vehicle control (saline i.p.)

    • Group 2: MPTP only (20 mg/kg, i.p., 4 doses at 2-hour intervals)

    • Group 3: MPTP + HMPAL (10 mg/kg, oral gavage, once daily for 7 days before and during MPTP administration)

    • Group 4: MPTP + HMPAL (30 mg/kg, oral gavage, once daily for 7 days before and during MPTP administration)

  • Drug Administration:

    • Administer HMPAL or vehicle by oral gavage for 7 consecutive days.

    • On day 8, administer MPTP or saline intraperitoneally.

    • Continue HMPAL administration for the duration of the MPTP treatment.

  • Behavioral Testing:

    • Perform rotarod testing 7 days after the last MPTP injection to assess motor coordination. Record the latency to fall for each mouse.

  • Tissue Collection and Analysis:

    • At 7 days post-MPTP treatment, euthanize mice and perfuse with saline followed by 4% paraformaldehyde.

    • Dissect the brains. Use one hemisphere for immunohistochemistry and the other for neurochemical analysis.

    • For immunohistochemistry, section the substantia nigra and striatum and stain for tyrosine hydroxylase (TH) to visualize dopaminergic neurons.

    • For neurochemical analysis, homogenize the striatum and measure dopamine levels using HPLC with electrochemical detection.

Protocol 2: Assessment of Antioxidant Effects in a Mouse Model of Alcoholic Liver Disease

Objective: To investigate the potential of this compound to mitigate oxidative stress in a model of alcoholic liver disease.

Animal Model: Male C57BL/6 mice, 8-10 weeks old.

Materials:

  • This compound (HMPAL)

  • Ethanol

  • Liquid diet (control and ethanol-containing)

  • Reagents for malondialdehyde (MDA) and glutathione (GSH) assays

  • Kits for serum alanine aminotransferase (ALT) measurement

Procedure:

  • Animal Acclimatization: Acclimate mice for one week.

  • Group Allocation: Divide mice into four groups (n=10 per group):

    • Group 1: Control liquid diet

    • Group 2: Ethanol-containing liquid diet

    • Group 3: Ethanol diet + HMPAL (20 mg/kg, oral gavage)

    • Group 4: Ethanol diet + HMPAL (50 mg/kg, oral gavage)

  • Diet and Treatment:

    • Feed mice the respective liquid diets for 10 days.

    • Administer HMPAL or vehicle by oral gavage daily.

    • On day 11, administer a single binge dose of ethanol (5 g/kg) or an isocaloric equivalent to all groups.

  • Sample Collection:

    • Nine hours after the binge dose, collect blood via cardiac puncture for serum ALT analysis.

    • Perfuse the liver with cold saline and collect tissue for MDA and GSH assays.

  • Biochemical Analysis:

    • Measure serum ALT levels using a commercial kit.

    • Homogenize liver tissue and determine MDA levels as a marker of lipid peroxidation.

    • Measure reduced glutathione (GSH) levels in liver homogenates.

Visualizations

G cluster_0 Dopamine Metabolism Dopamine Dopamine 3-Methoxytyramine 3-Methoxytyramine Dopamine->3-Methoxytyramine COMT HMPAL This compound 3-Methoxytyramine->HMPAL MAO Homovanillic Acid Homovanillic Acid HMPAL->Homovanillic Acid ALDH

Caption: Metabolic pathway of dopamine leading to the formation of this compound (HMPAL).

G cluster_1 Experimental Workflow for Neuroprotection Study Acclimatization Animal Acclimatization (1 week) Grouping Random Grouping Acclimatization->Grouping Treatment HMPAL/Vehicle Administration (7 days) Grouping->Treatment Induction MPTP Induction Treatment->Induction Behavior Behavioral Testing (Rotarod) Induction->Behavior Analysis Tissue Collection & Analysis Behavior->Analysis

Caption: Workflow for the in vivo assessment of HMPAL's neuroprotective effects.

G cluster_2 Logic for Antioxidant Effect Hypothesis Ethanol Ethanol Metabolism OxidativeStress Increased Oxidative Stress Ethanol->OxidativeStress Protection Hepatoprotection OxidativeStress->Protection inhibits HMPAL HMPAL (Phenolic Aldehyde) Scavenging Free Radical Scavenging HMPAL->Scavenging Scavenging->Protection

Caption: Rationale for investigating HMPAL's antioxidant properties in alcoholic liver disease.

References

Application Notes and Protocols for Homovanillin Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Homovanillin (4-hydroxy-3-methoxyphenylacetaldehyde) is an organic compound and a major metabolite of dopamine.[1] Emerging research suggests its potential therapeutic applications stemming from its antioxidant, anti-inflammatory, and neuroprotective properties.[2] These application notes provide a comprehensive guide to the experimental design for investigating the biological activities of homovanillin, complete with detailed protocols for key in vitro and in vivo assays.

I. Antioxidant Activity of Homovanillin

Homovanillin has demonstrated notable antioxidant properties, which are crucial in combating oxidative stress implicated in numerous pathological conditions.[2] Its mechanism of action is believed to involve the scavenging of free radicals.

Data Presentation: In Vitro Antioxidant Activity

While specific IC50 values for homovanillin are not widely reported, the following table summarizes the antioxidant activity of its closely related compound, vanillin, which can be used as a reference for designing experiments with homovanillin.

AssayTest SubstanceIC50 / ActivityReference CompoundReference IC50 / Activity
DPPH Radical Scavenging VanillinNo significant activityAscorbic Acid-
ABTS Radical Scavenging VanillinStronger than Ascorbic Acid & TroloxAscorbic Acid, Trolox-
ORAC VanillinMuch stronger than Ascorbic Acid & TroloxAscorbic Acid, Trolox-
Experimental Protocols: Antioxidant Assays

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it.

  • Materials:

    • DPPH (2,2-diphenyl-1-picrylhydrazyl)

    • Methanol or Ethanol (spectrophotometric grade)

    • Homovanillin

    • Ascorbic acid (positive control)

    • 96-well microplate

    • Microplate reader

  • Protocol:

    • Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol or ethanol. Keep the solution in the dark.

    • Prepare various concentrations of homovanillin and ascorbic acid in the same solvent.

    • In a 96-well plate, add 100 µL of each concentration of the test compound or control.

    • Add 100 µL of the DPPH working solution to each well.

    • Include a blank control containing only the solvent and the DPPH solution.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

    • Calculate the percentage of scavenging activity using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100

    • Determine the IC50 value (the concentration required to scavenge 50% of DPPH radicals) by plotting the percentage of scavenging against the concentration.

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+).

  • Materials:

    • ABTS

    • Potassium persulfate

    • Methanol or Ethanol

    • Homovanillin

    • Trolox (positive control)

    • 96-well microplate

    • Microplate reader

  • Protocol:

    • Prepare the ABTS radical cation solution by mixing equal volumes of 7 mM ABTS solution and 2.45 mM potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.

    • Dilute the ABTS•+ solution with methanol or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Prepare various concentrations of homovanillin and Trolox.

    • In a 96-well plate, add 20 µL of each concentration of the test compound or control.

    • Add 180 µL of the diluted ABTS•+ solution to each well.

    • Incubate at room temperature for 6 minutes.

    • Measure the absorbance at 734 nm.

    • Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.

The ORAC assay measures the antioxidant's ability to protect a fluorescent probe from damage by peroxyl radicals.

  • Materials:

    • Fluorescein sodium salt

    • AAPH (2,2'-Azobis(2-amidinopropane) dihydrochloride)

    • Homovanillin

    • Trolox (positive control)

    • Phosphate buffer (75 mM, pH 7.4)

    • Black 96-well microplate

    • Fluorescence microplate reader

  • Protocol:

    • Prepare a stock solution of fluorescein in phosphate buffer.

    • Prepare fresh AAPH solution in phosphate buffer for each assay.

    • Prepare a series of concentrations for homovanillin and Trolox in phosphate buffer.

    • In a black 96-well plate, add 25 µL of each sample, control, or blank (phosphate buffer).

    • Add 150 µL of the fluorescein working solution to each well.

    • Incubate the plate at 37°C for 30 minutes.

    • Initiate the reaction by adding 25 µL of the AAPH solution to all wells.

    • Immediately begin recording the fluorescence every 1-2 minutes for at least 60 minutes (Excitation: 485 nm, Emission: 520 nm).

    • Calculate the area under the curve (AUC) for each sample and control.

    • The antioxidant capacity is expressed as Trolox equivalents (TE).

II. Anti-inflammatory Activity of Homovanillin

Homovanillin is being investigated for its potential to modulate inflammatory responses, which are central to many chronic diseases.[2] A key mechanism is thought to be the inhibition of pro-inflammatory signaling pathways.

Data Presentation: In Vitro Anti-inflammatory Activity

Studies on vanillin suggest it can reduce the production of pro-inflammatory cytokines. The following table provides an example of data that could be generated for homovanillin.

Cell LineInflammatory StimulusHomovanillin Conc.Cytokine Measured% Inhibition of Cytokine Production
RAW 264.7 MacrophagesLipopolysaccharide (LPS)10 µMTNF-αData to be determined
RAW 264.7 MacrophagesLipopolysaccharide (LPS)50 µMTNF-αData to be determined
RAW 264.7 MacrophagesLipopolysaccharide (LPS)100 µMIL-6Data to be determined
RAW 264.7 MacrophagesLipopolysaccharide (LPS)100 µMIL-6Data to be determined
Experimental Protocols: Anti-inflammatory Assays

It is crucial to determine the non-toxic concentration range of homovanillin before assessing its anti-inflammatory effects.

  • Materials:

    • RAW 264.7 macrophage cell line (or other relevant cell line)

    • DMEM (Dulbecco's Modified Eagle Medium)

    • FBS (Fetal Bovine Serum)

    • Penicillin-Streptomycin

    • Homovanillin

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

    • DMSO (Dimethyl sulfoxide) or Solubilization solution

    • 96-well plate

    • Microplate reader

  • Protocol:

    • Seed cells in a 96-well plate at a density of 1 x 10^5 cells/mL and allow them to adhere overnight.

    • Treat the cells with various concentrations of homovanillin for 24 hours. Include a vehicle control (e.g., DMSO).

    • After incubation, remove the medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.

    • Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

    • Remove the MTT solution and add 100 µL of DMSO or a suitable solubilization solution to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm.

    • Cell viability is expressed as a percentage of the vehicle-treated control.

This protocol measures the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the cell culture supernatant.

  • Materials:

    • RAW 264.7 cells

    • LPS (Lipopolysaccharide)

    • Homovanillin

    • ELISA kits for TNF-α and IL-6

    • 96-well plate

  • Protocol:

    • Seed RAW 264.7 cells in a 24-well plate and allow them to adhere.

    • Pre-treat the cells with non-toxic concentrations of homovanillin for 1-2 hours.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

    • Collect the cell culture supernatant.

    • Measure the concentration of TNF-α and IL-6 in the supernatant using the respective ELISA kits according to the manufacturer's instructions.

    • The results are expressed as pg/mL or ng/mL of the cytokine.

Signaling Pathway Analysis

Homovanillin may exert its anti-inflammatory effects by modulating key signaling pathways.

anti_inflammatory_pathway cluster_NFkB cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκB IKK->IkB P NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus Translocation Gene Pro-inflammatory Gene Expression (TNF-α, IL-6) Homovanillin Homovanillin Homovanillin->IKK Inhibits

Homovanillin's potential inhibition of the NF-κB signaling pathway.

This technique is used to detect changes in the levels and phosphorylation status of proteins in the NF-κB pathway.

  • Materials:

    • Cell lysates from the cytokine experiment

    • Protein assay kit (e.g., BCA)

    • SDS-PAGE gels

    • Transfer apparatus and membranes (PVDF or nitrocellulose)

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies (e.g., anti-p-IκBα, anti-IκBα, anti-p65)

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate

    • Imaging system

  • Protocol:

    • Determine the protein concentration of the cell lysates.

    • Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

    • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

    • Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

III. Neuroprotective Effects of Homovanillin

Homovanillin's antioxidant and anti-inflammatory properties suggest its potential as a neuroprotective agent in neurodegenerative diseases.

Data Presentation: In Vitro Neuroprotection

The neuroprotective effects of homovanillin can be quantified by assessing its ability to rescue neuronal cells from toxic insults.

Cell LineNeurotoxinHomovanillin Conc.Endpoint Measured% Protection
SH-SY5Y6-OHDA10 µMCell Viability (MTT)Data to be determined
SH-SY5Y6-OHDA50 µMCell Viability (MTT)Data to be determined
PC12Aβ (1-42)10 µMApoptosis (Annexin V)Data to be determined
PC12Aβ (1-42)50 µMApoptosis (Annexin V)Data to be determined
Experimental Protocols: Neuroprotection Assays

Neuronal cell lines such as SH-SY5Y (human neuroblastoma) or PC12 (rat pheochromocytoma) are commonly used. Neurotoxicity can be induced by agents like 6-hydroxydopamine (6-OHDA) for Parkinson's disease models or amyloid-beta (Aβ) peptides for Alzheimer's disease models.

  • Protocol:

    • Culture SH-SY5Y or PC12 cells in appropriate media.

    • Pre-treat the cells with various concentrations of homovanillin for 2-4 hours.

    • Induce neurotoxicity by adding the neurotoxin (e.g., 100 µM 6-OHDA or 10 µM Aβ) for 24 hours.

    • Assess cell viability using the MTT assay as described previously.

    • Further assays can be performed to investigate the mechanism of neuroprotection, such as measuring reactive oxygen species (ROS) production, mitochondrial membrane potential, or apoptosis.

Signaling Pathway Analysis

Homovanillin may confer neuroprotection through the activation of the Nrf2 antioxidant response pathway and modulation of MAPK pathways.

neuroprotective_pathways cluster_nrf2 Nrf2 Antioxidant Response cluster_mapk MAPK Pathway Modulation Oxidative_Stress Oxidative Stress (e.g., from Neurotoxin) Keap1 Keap1 Oxidative_Stress->Keap1 Homovanillin_Nrf2 Homovanillin Homovanillin_Nrf2->Keap1 Inhibits Nrf2 Nrf2 Keap1->Nrf2 Degradation ARE ARE (Antioxidant Response Element) Nrf2->ARE Translocates & Binds Antioxidant_Enzymes Antioxidant Enzyme Expression (e.g., HO-1) ARE->Antioxidant_Enzymes Activates Transcription Neurotoxin Neurotoxin MAPKKK MAPKKK (e.g., ASK1) Neurotoxin->MAPKKK MAPKK MAPKK (e.g., MKK4/7) MAPKKK->MAPKK JNK_p38 JNK/p38 MAPKK->JNK_p38 Apoptosis Apoptosis JNK_p38->Apoptosis Homovanillin_MAPK Homovanillin Homovanillin_MAPK->MAPKKK Inhibits

Potential neuroprotective signaling pathways modulated by homovanillin.

IV. In Vivo Experimental Design

To validate the in vitro findings, in vivo studies are essential. Animal models of oxidative stress, neuroinflammation, and neurodegeneration can be employed.

In Vivo Model of Systemic Inflammation
  • Model: Lipopolysaccharide (LPS)-induced systemic inflammation in mice or rats.

  • Protocol:

    • Acclimatize animals for at least one week.

    • Administer homovanillin (e.g., 50-100 mg/kg, intraperitoneally or orally) for a pre-determined period (e.g., 7 days).

    • On the final day, induce inflammation by injecting LPS (e.g., 1 mg/kg, i.p.).

    • After a specific time (e.g., 4-6 hours), collect blood and tissues (e.g., brain, liver).

    • Measure inflammatory markers in serum (e.g., TNF-α, IL-6 by ELISA) and tissues (e.g., gene expression of inflammatory cytokines by RT-qPCR, protein levels by Western blot).

In Vivo Model of Parkinson's Disease
  • Model: MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine)-induced mouse model of Parkinson's disease.

  • Protocol:

    • Administer homovanillin to mice for a specified duration.

    • Induce dopaminergic neurodegeneration by administering MPTP.

    • Assess motor function using behavioral tests (e.g., rotarod, pole test).

    • At the end of the study, sacrifice the animals and collect brain tissue.

    • Analyze dopaminergic neuron survival in the substantia nigra and striatum using immunohistochemistry for tyrosine hydroxylase (TH).

    • Measure levels of oxidative stress markers and inflammatory cytokines in the brain.

Experimental Workflow for In Vivo Studies

in_vivo_workflow start Start acclimatization Animal Acclimatization start->acclimatization treatment Homovanillin Treatment acclimatization->treatment induction Induction of Pathology (e.g., LPS, MPTP) treatment->induction behavioral Behavioral Testing (for neuro models) induction->behavioral sampling Sample Collection (Blood, Tissues) induction->sampling behavioral->sampling analysis Biochemical & Histological Analysis (ELISA, WB, IHC, etc.) sampling->analysis data Data Analysis & Interpretation analysis->data end End data->end

General experimental workflow for in vivo studies of homovanillin.

Conclusion

These application notes and protocols provide a robust framework for the investigation of homovanillin's therapeutic potential. By systematically evaluating its antioxidant, anti-inflammatory, and neuroprotective properties, researchers can elucidate its mechanisms of action and pave the way for its development as a novel therapeutic agent. It is recommended to perform pilot studies to determine the optimal concentrations of homovanillin and inducing agents for each specific experimental setup.

References

Application Notes and Protocols for the Derivatization of 2-(4-Hydroxy-3-methoxyphenyl)acetaldehyde for Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Hydroxy-3-methoxyphenyl)acetaldehyde, also known as homovanillin, is a significant aldehyde that serves as a metabolite in the dopamine pathway.[1] Its accurate quantification in biological matrices is crucial for research in neuroscience and drug development. Due to its polarity and thermal lability, direct analysis by gas chromatography (GC) can be challenging. Derivatization is a key strategy to enhance its volatility, thermal stability, and chromatographic properties, enabling sensitive and robust analysis by GC-Mass Spectrometry (GC-MS). Additionally, derivatization can be employed to introduce a chromophore for enhanced detection in High-Performance Liquid Chromatography (HPLC).

This document provides detailed application notes and protocols for the derivatization of this compound for analysis by GC-MS and HPLC.

Metabolic Significance

This compound is an intermediate in the metabolic breakdown of dopamine. Dopamine is metabolized by monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT) to form various intermediates, with this compound being a product of 3-methoxytyramine oxidation by MAO. It is subsequently converted to homovanillic acid (HVA) by aldehyde dehydrogenase (ALDH).[2][3] The accurate measurement of this aldehyde can provide insights into dopamine turnover and the activity of related enzymes.

dopamine_metabolism dopamine Dopamine methoxytyramine 3-Methoxytyramine dopamine->methoxytyramine hva_aldehyde This compound methoxytyramine->hva_aldehyde MAO hva Homovanillic Acid (HVA) hva_aldehyde->hva

Dopamine Metabolism Pathway

Derivatization for GC-MS Analysis: Silylation

Silylation is a common derivatization technique for compounds containing active hydrogens, such as the hydroxyl group in this compound.[4][5][6] This process replaces the active hydrogen with a trimethylsilyl (TMS) group, increasing the compound's volatility and thermal stability for GC-MS analysis.[6][7]

Experimental Protocol: Silylation with BSTFA + TMCS

This protocol is adapted from established methods for the silylation of phenolic compounds.[5][7]

Materials:

  • This compound standard or sample extract

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine (anhydrous)

  • Ethyl acetate (anhydrous)

  • Nitrogen gas, high purity

  • GC vials with inserts and PTFE-lined caps

  • Heating block or oven

  • Vortex mixer

Procedure:

  • Sample Preparation:

    • Accurately weigh or pipette a known amount of the sample containing this compound into a clean, dry GC vial.

    • If the sample is in a solvent, evaporate the solvent to dryness under a gentle stream of nitrogen gas. Ensure the sample is completely dry, as moisture can interfere with the silylation reaction.[6]

  • Derivatization Reaction:

    • Add 50 µL of anhydrous pyridine to the dried sample to dissolve it.

    • Add 100 µL of BSTFA + 1% TMCS to the vial.

    • Cap the vial tightly and vortex for 30 seconds to ensure thorough mixing.

    • Heat the vial at 70°C for 60 minutes in a heating block or oven.[7]

  • Analysis:

    • After cooling to room temperature, the sample is ready for injection into the GC-MS system.

    • Inject 1 µL of the derivatized sample into the GC-MS.

GC-MS Parameters (Suggested):

  • Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

  • Inlet Temperature: 250°C

  • Injection Mode: Splitless

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes

    • Ramp to 200°C at 10°C/min

    • Ramp to 280°C at 20°C/min, hold for 5 minutes

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 50-550

Experimental Workflow: GC-MS Analysis

gcms_workflow start Start: Sample Containing Analyte prep Sample Preparation (Evaporate to Dryness) start->prep derivatization Silylation (Add Pyridine and BSTFA+TMCS) prep->derivatization reaction Reaction (Heat at 70°C for 60 min) derivatization->reaction analysis GC-MS Analysis reaction->analysis end End: Data Acquisition analysis->end

GC-MS Derivatization and Analysis Workflow

Derivatization for HPLC Analysis: Hydrazone Formation

For HPLC analysis, derivatization with 2,4-dinitrophenylhydrazine (DNPH) is a widely used method for aldehydes and ketones.[8][9][10] The reaction forms a stable 2,4-dinitrophenylhydrazone derivative that has a strong UV absorbance, significantly enhancing detection sensitivity.[10][11]

Experimental Protocol: DNPH Derivatization

This protocol is based on established EPA methods and literature for aldehyde analysis.[12]

Materials:

  • This compound standard or sample extract

  • 2,4-Dinitrophenylhydrazine (DNPH) solution (e.g., 0.2% in acetonitrile with 0.5% phosphoric acid)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • HPLC vials with inserts and caps

  • Vortex mixer

  • Water bath or heating block

Procedure:

  • Sample Preparation:

    • Dissolve a known amount of the sample in acetonitrile.

  • Derivatization Reaction:

    • In an HPLC vial, mix 500 µL of the sample solution with 500 µL of the DNPH reagent solution.

    • Cap the vial and vortex for 1 minute.

    • Heat the mixture at 40°C for 60 minutes.

  • Analysis:

    • After cooling to room temperature, the sample is ready for injection into the HPLC system.

    • Inject 10 µL of the derivatized sample into the HPLC.

HPLC-UV Parameters (Suggested):

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase:

    • A: Water

    • B: Acetonitrile

  • Gradient:

    • Start with 60% B

    • Increase to 90% B over 15 minutes

    • Hold at 90% B for 5 minutes

    • Return to 60% B and equilibrate for 5 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 360 nm

Experimental Workflow: HPLC Analysis

hplc_workflow start Start: Sample in Solution derivatization DNPH Derivatization (Mix Sample with DNPH Reagent) start->derivatization reaction Reaction (Heat at 40°C for 60 min) derivatization->reaction analysis HPLC-UV Analysis reaction->analysis end End: Data Acquisition analysis->end

HPLC Derivatization and Analysis Workflow

Quantitative Data Summary

The following table summarizes expected analytical performance parameters for the derivatization of aldehydes using the described methods. The data is based on literature values for similar aldehydes and serves as a reference for method validation. Specific performance for this compound should be determined experimentally.

ParameterGC-MS (Silylation)HPLC-UV (DNPH Derivatization)Reference
Limit of Detection (LOD) pg rangeLow µg/L to ng/mL range[13][14]
Limit of Quantification (LOQ) pg to low ng rangeµg/L to ng/mL range
Linearity (R²) > 0.99> 0.999
Recovery Dependent on extraction method> 80% (typical for similar aldehydes)
Precision (RSD%) < 15%< 5%

Conclusion

The derivatization of this compound is a critical step for its reliable quantification in complex matrices. Silylation followed by GC-MS analysis offers high sensitivity and specificity, making it suitable for trace-level detection. Derivatization with DNPH followed by HPLC-UV analysis provides a robust and widely accessible method with excellent quantitative performance. The choice of method will depend on the specific research requirements, available instrumentation, and the sample matrix. The provided protocols and workflows serve as a detailed guide for the successful implementation of these analytical strategies.

References

Application Notes and Protocols for the Synthesis of Isotopically Labeled Homovanillin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of isotopically labeled homovanillin, a crucial tool in drug metabolism, pharmacokinetic (PK), and pharmacodynamic (PD) studies. Isotopically labeled compounds, such as those containing deuterium (²H) or carbon-13 (¹³C), serve as invaluable tracers and internal standards in bioanalytical assays. The methods outlined below offer robust strategies for the preparation of deuterated and ¹³C-labeled homovanillin, enabling precise quantification and metabolic pathway elucidation.

Application Notes

Isotopically labeled homovanillin is a non-radioactive, stable isotope-labeled version of homovanillin (4-hydroxy-3-methoxyphenylacetaldehyde). The incorporation of heavier isotopes imparts a specific mass shift, allowing for its differentiation from the endogenous, unlabeled analyte by mass spectrometry (MS). This property is fundamental to its application in several key research areas:

  • Internal Standards in Quantitative Bioanalysis: Due to its identical chemical and physical properties to the unlabeled analyte, isotopically labeled homovanillin is the gold standard for use as an internal standard in LC-MS/MS assays. It co-elutes with the analyte of interest and experiences similar matrix effects and ionization suppression, leading to highly accurate and precise quantification in complex biological matrices such as plasma, urine, and tissue homogenates.

  • Drug Metabolism and Pharmacokinetic (DMPK) Studies: Labeled homovanillin can be used to trace the metabolic fate of xenobiotics that are metabolized to homovanillin. By administering a labeled precursor, researchers can track its conversion to labeled homovanillin and its subsequent metabolites, providing insights into metabolic pathways and rates of formation.

  • Metabolic Flux Analysis: In studies of cellular metabolism, ¹³C-labeled homovanillin can be used to follow the flow of carbon atoms through various biochemical pathways, helping to understand the dynamics of metabolic networks in both healthy and diseased states.

  • Kinetic Isotope Effect Studies: Deuterium-labeled compounds can exhibit a kinetic isotope effect (KIE), where the C-D bond is cleaved at a slower rate than the C-H bond. This phenomenon can be exploited to investigate reaction mechanisms and to develop "heavy drugs" with potentially improved metabolic profiles and longer half-lives.

Experimental Protocols

Two primary strategies for the synthesis of isotopically labeled homovanillin are presented: deuterium labeling of the methoxy group and carbon-13 labeling of the aldehyde carbonyl carbon.

Protocol 1: Synthesis of Homovanillin-d₃ (Deuterium Labeled)

This protocol describes a two-step synthesis starting from vanillin, with deuterium introduced at the methoxy group.

Step 1: Synthesis of Vanillin-d₃

The synthesis begins with the deuteromethylation of protocatechuic aldehyde (3,4-dihydroxybenzaldehyde).

  • Materials:

    • Protocatechuic aldehyde

    • Iodomethane-d₃ (CD₃I)

    • Sodium hydroxide (NaOH)

    • Dimethyl sulfoxide (DMSO)

    • Diethyl ether

    • Saturated sodium chloride solution (brine)

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • Dissolve protocatechuic aldehyde (1 equivalent) in DMSO in a round-bottom flask equipped with a magnetic stirrer.

    • Add a solution of NaOH (2 equivalents) in water dropwise to the reaction mixture at room temperature.

    • After stirring for 15 minutes, add iodomethane-d₃ (1.1 equivalents) dropwise.

    • Stir the reaction mixture at room temperature for 12-16 hours.

    • Quench the reaction by adding water and extract the product with diethyl ether (3 x 50 mL).

    • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield crude vanillin-d₃.

    • Purify the product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).

Step 2: Synthesis of Homovanillin-d₃ via Wittig-Horner Reaction

This step involves a one-carbon homologation of vanillin-d₃ to homovanillin-d₃.

  • Materials:

    • Vanillin-d₃ (from Step 1)

    • Triethyl phosphonoacetate

    • Sodium hydride (NaH, 60% dispersion in mineral oil)

    • Dry tetrahydrofuran (THF)

    • Diisobutylaluminium hydride (DIBAL-H)

    • Hydrochloric acid (HCl, 1M)

    • Ethyl acetate

    • Saturated sodium bicarbonate solution

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • Suspend sodium hydride (1.2 equivalents) in dry THF in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon).

    • Cool the suspension to 0 °C and add triethyl phosphonoacetate (1.2 equivalents) dropwise. Allow the mixture to warm to room temperature and stir for 1 hour until the evolution of hydrogen gas ceases.

    • Add a solution of vanillin-d₃ (1 equivalent) in dry THF to the ylide solution at 0 °C. Stir the reaction mixture at room temperature for 4-6 hours.

    • Cool the reaction to 0 °C and quench by the slow addition of water. Extract the product with ethyl acetate.

    • Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to obtain crude ethyl ferulate-d₃.

    • Dissolve the crude ethyl ferulate-d₃ in dry THF and cool to -78 °C under an inert atmosphere.

    • Add DIBAL-H (2.5 equivalents, 1.0 M in hexanes) dropwise. Stir the reaction at -78 °C for 2 hours.

    • Quench the reaction by the slow addition of methanol, followed by 1M HCl.

    • Allow the mixture to warm to room temperature and extract with ethyl acetate.

    • Wash the combined organic layers with saturated sodium bicarbonate solution and brine, dry over anhydrous Na₂SO₄, and concentrate.

    • The resulting intermediate, coniferyl alcohol-d₃, is then oxidized to homovanillin-d₃ using a mild oxidizing agent such as pyridinium chlorochromate (PCC) or by Swern oxidation.

    • Purify the final product by column chromatography on silica gel.

Protocol 2: Synthesis of [¹³C]-Homovanillin (Carbon-13 Labeled)

This protocol describes a synthetic route to introduce a ¹³C label at the aldehyde carbonyl carbon, starting from ¹³C-labeled potassium cyanide.

Step 1: Protection of Vanillin

The phenolic hydroxyl group of vanillin is protected to prevent interference in subsequent steps.

  • Materials:

    • Vanillin

    • Acetic anhydride

    • Pyridine

    • Dichloromethane (DCM)

  • Procedure:

    • Dissolve vanillin (1 equivalent) in a mixture of pyridine and DCM.

    • Add acetic anhydride (1.2 equivalents) dropwise at 0 °C.

    • Stir the reaction at room temperature for 2-3 hours.

    • Quench the reaction with water and extract with DCM.

    • Wash the organic layer with 1M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry over anhydrous Na₂SO₄ and concentrate to yield 4-acetoxy-3-methoxybenzaldehyde.

Step 2: Strecker Synthesis and Hydrolysis to [¹³C]-Homovanillic Acid

  • Materials:

    • 4-acetoxy-3-methoxybenzaldehyde

    • Potassium cyanide-¹³C (K¹³CN)

    • Ammonium chloride (NH₄Cl)

    • Ethanol/Water

    • Concentrated HCl

  • Procedure:

    • Dissolve 4-acetoxy-3-methoxybenzaldehyde (1 equivalent) in an ethanol/water mixture.

    • Add K¹³CN (1.1 equivalents) and NH₄Cl (1.2 equivalents).

    • Stir the mixture at 50-60 °C for 24 hours to form the ¹³C-labeled cyanohydrin.

    • Carefully add concentrated HCl and reflux the mixture for 4-6 hours to hydrolyze the nitrile and the acetate protecting group to yield [¹³C]-homovanillic acid.

    • Cool the reaction mixture and extract the product with ethyl acetate.

    • Dry the organic layer over anhydrous Na₂SO₄ and concentrate to obtain the crude acid.

Step 3: Reduction to [¹³C]-Homovanillyl Alcohol

  • Materials:

    • [¹³C]-Homovanillic acid

    • Lithium aluminum hydride (LiAlH₄)

    • Dry THF

  • Procedure:

    • In a flame-dried flask under an inert atmosphere, suspend LiAlH₄ (1.5 equivalents) in dry THF.

    • Add a solution of [¹³C]-homovanillic acid (1 equivalent) in dry THF dropwise at 0 °C.

    • Stir the reaction at room temperature for 4-6 hours.

    • Carefully quench the reaction at 0 °C by sequential addition of water, 15% NaOH solution, and water.

    • Filter the resulting precipitate and wash with THF.

    • Concentrate the filtrate to obtain crude [¹³C]-homovanillyl alcohol.

Step 4: Oxidation to [¹³C]-Homovanillin

  • Materials:

    • [¹³C]-Homovanillyl alcohol

    • Pyridinium chlorochromate (PCC)

    • Anhydrous DCM

    • Silica gel

  • Procedure:

    • Dissolve [¹³C]-homovanillyl alcohol (1 equivalent) in anhydrous DCM.

    • Add PCC (1.5 equivalents) in one portion.

    • Stir the mixture at room temperature for 2-3 hours.

    • Filter the reaction mixture through a pad of silica gel, eluting with DCM.

    • Concentrate the filtrate and purify the crude product by column chromatography to yield [¹³C]-homovanillin.

Data Presentation

The following tables summarize the expected quantitative data for the synthesis of isotopically labeled homovanillin. These values are based on typical yields and isotopic enrichments reported for similar reactions in the literature.

Table 1: Synthesis of Homovanillin-d₃

StepReactionStarting MaterialLabeled ReagentProductTypical Yield (%)Isotopic Enrichment (%)
1DeuteromethylationProtocatechuic aldehydeIodomethane-d₃Vanillin-d₃70-85>98
2Wittig-Horner & OxidationVanillin-d₃-Homovanillin-d₃40-60 (over 2 steps)>98

Table 2: Synthesis of [¹³C]-Homovanillin

StepReactionStarting MaterialLabeled ReagentProductTypical Yield (%)Isotopic Enrichment (%)
1ProtectionVanillin-4-acetoxy-3-methoxybenzaldehyde>95N/A
2Strecker & Hydrolysis4-acetoxy-3-methoxybenzaldehydeK¹³CN[¹³C]-Homovanillic acid50-70>99
3Reduction[¹³C]-Homovanillic acid-[¹³C]-Homovanillyl alcohol80-90>99
4Oxidation[¹³C]-Homovanillyl alcohol-[¹³C]-Homovanillin70-85>99

Visualizations

Synthetic Pathway for Homovanillin-d₃

Synthesis_Deuterated_Homovanillin start Protocatechuic aldehyde intermediate1 Vanillin-d3 start->intermediate1 Step 1 reagent1 CD3I, NaOH end Homovanillin-d3 intermediate1->end Step 2 reagent2 1. (EtO)2P(O)CH2CO2Et, NaH 2. DIBAL-H 3. PCC

Caption: Synthetic route to deuterium-labeled homovanillin.

Synthetic Pathway for [¹³C]-Homovanillin

Synthesis_C13_Homovanillin start Vanillin intermediate1 Protected Vanillin start->intermediate1 Step 1 reagent1 Ac2O, Pyridine intermediate2 [13C]-Homovanillic Acid intermediate1->intermediate2 Step 2 reagent2 1. K13CN, NH4Cl 2. HCl, H2O intermediate3 [13C]-Homovanillyl Alcohol intermediate2->intermediate3 Step 3 reagent3 LiAlH4 end [13C]-Homovanillin intermediate3->end Step 4 reagent4 PCC

Caption: Synthetic route to carbon-13 labeled homovanillin.

Experimental Workflow for Synthesis and Analysis

Experimental_Workflow cluster_synthesis Synthesis cluster_analysis Analysis start_material Starting Material (e.g., Vanillin) reaction Chemical Reactions (Labeling, Protection, etc.) start_material->reaction purification Purification (Column Chromatography) reaction->purification labeled_product Isotopically Labeled Homovanillin purification->labeled_product nmr NMR Spectroscopy (Structure Verification) ms Mass Spectrometry (Isotopic Enrichment) hplc HPLC (Chemical Purity) labeled_product->nmr labeled_product->ms labeled_product->hplc

Caption: General workflow for synthesis and analysis.

Troubleshooting & Optimization

troubleshooting low yield in homovanillin synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common issues, particularly low yield, encountered during the synthesis of homovanillin. The content is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues that can lead to low yields during the multi-step synthesis of homovanillin, which typically involves the conversion of vanillin to homovanillic acid, followed by reduction. A common route involves the Reimer-Tiemann reaction, Dakin oxidation, methylation, and subsequent chain elongation/functional group manipulation.

Question 1: My Reimer-Tiemann reaction yield is very low. What are the common causes and how can I improve it?

Answer: The Reimer-Tiemann reaction, used for ortho-formylation of phenols, is notoriously prone to low yields.[1] Common causes include:

  • Poor Mass Transfer: The reaction is typically performed in a biphasic system (aqueous hydroxide and an organic phase with chloroform), which can hinder contact between reactants.[1][2]

  • Sub-optimal Temperature Control: The reaction requires initial heating to start, but it can become highly exothermic, leading to thermal runaways and side product formation.[2][3]

  • Incorrect Base Concentration: The base is crucial for deprotonating both the phenol and chloroform to generate the reactive dichlorocarbene species.[2][4]

Troubleshooting Steps:

  • Improve Mixing: Use vigorous mechanical stirring to create an emulsion and maximize the interfacial area between the aqueous and organic phases.

  • Use a Phase-Transfer Catalyst: Catalysts like quaternary ammonium salts can help shuttle the hydroxide ions into the organic phase, improving the reaction rate.[2][3]

  • Employ an Emulsifying Agent: Solvents like 1,4-dioxane can be used to create a more homogeneous reaction mixture.[2]

  • Optimize Temperature: Start by heating the mixture to 60-70°C to initiate the reaction. Once started, maintain gentle reflux by controlling the addition rate of chloroform and using external cooling if necessary.[5][6]

  • Use Alternative Bases: While NaOH is common, using potassium hydroxide (KOH) has been shown to improve the yield of the desired salicylaldehyde product in some cases.[7]

Question 2: I am experiencing a low yield in the Dakin oxidation step. What factors could be responsible?

Answer: The Dakin oxidation converts a para-hydroxylated phenyl aldehyde to a benzenediol. Low yields can often be attributed to harsh reaction conditions or incomplete reaction.[8][9]

  • Harsh Conditions: The original protocol uses strong bases and high temperatures, which can lead to degradation of the product.[8]

  • Side Reactions: Inefficient oxidation can lead to the formation of carboxylic acids as byproducts.[10]

  • Reagent Instability: Hydrogen peroxide can decompose, especially at elevated temperatures and in the presence of impurities.

Troubleshooting Steps:

  • Use Milder Conditions: Modern variants of the Dakin reaction employ milder conditions. Using catalysts like boric acid can increase the yield of the phenol product.[10]

  • Utilize Alternative Reagents: The urea-hydrogen peroxide complex (UHP) is a stable, inexpensive, and effective oxidizing agent that can be used in solid-state reactions, often resulting in excellent yields.[8][10]

  • Control pH: The pH of the reaction mixture significantly affects the reaction kinetics and product distribution. Maintaining a mildly basic pH is often optimal.

  • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the consumption of the starting material and the formation of the product to avoid over-oxidation or incomplete reaction.

Question 3: The methylation of the hydroxyl group on the aromatic ring is incomplete. How can I drive the reaction to completion?

Answer: Incomplete methylation is a common issue that lowers the final yield of homovanillin.

  • Insufficient Methylating Agent: Using a stoichiometric amount of the methylating agent (e.g., dimethyl sulfate or methyl iodide) may not be enough to achieve full conversion.

  • Weak Base: The base used (e.g., potassium carbonate) may not be strong enough to fully deprotonate the phenolic hydroxyl group, which is necessary for the nucleophilic attack on the methylating agent.

  • Reaction Time and Temperature: The reaction may require prolonged heating to go to completion.

Troubleshooting Steps:

  • Use a Slight Excess of Methylating Agent: Employing a 1.1 to 1.2 molar excess of the methylating agent can help ensure complete reaction.

  • Choose an Appropriate Solvent and Base: A polar aprotic solvent like DMF or acetone in combination with a base like K₂CO₃ is a common choice. For less reactive substrates, a stronger base might be necessary.[11]

  • Increase Reaction Time and/or Temperature: Monitor the reaction by TLC. If the starting material is still present after several hours, consider increasing the temperature or extending the reaction time. Typical conditions can range from room temperature to reflux, depending on the specific reagents.[11]

Data Presentation: Reaction Parameters

The following tables summarize typical conditions and expected yields for the key reactions in homovanillin synthesis.

Table 1: Reimer-Tiemann Reaction Parameters

ParameterConditionRationale / Notes
Substrate Phenol or substituted phenolElectron-donating groups increase reactivity.
Reagents Chloroform (CHCl₃), Strong Base (NaOH, KOH)Dichlorocarbene is the reactive electrophile.[4]
Solvent Biphasic: Water and an organic solventRequires vigorous mixing or a phase-transfer catalyst.[2]
Temperature 60-70°C (initiation), then maintain gentle refluxReaction is exothermic once initiated.[2]
Typical Yield Low to moderate (often < 50%)Highly dependent on substrate and reaction conditions.[1]

Table 2: Dakin Oxidation Parameters

ParameterConditionRationale / Notes
Substrate o- or p-HydroxybenzaldehydeThe hydroxyl group directs the oxidation.[10]
Reagents Hydrogen Peroxide (H₂O₂), Base (e.g., NaOH)Modern variants use UHP or catalysts like boric acid.[8][10]
Solvent Aqueous base, sometimes with a co-solventLipase-mediated methods can achieve high yields in mild conditions.[12]
Temperature Room temperature to elevated temperaturesMilder conditions are generally preferred to avoid degradation.[8]
Typical Yield Moderate to excellent (50% to >90%)Yields up to 97% have been reported with optimized protocols.[12][13]

Table 3: Williamson Ether Synthesis (Methylation) Parameters

ParameterConditionRationale / Notes
Substrate Phenol (e.g., Hydroxyvanillin intermediate)The phenoxide is the active nucleophile.
Reagents Methylating agent (CH₃I, (CH₃)₂SO₄), Base (K₂CO₃, NaH)CH₃I is highly reactive but also toxic.[11]
Solvent Polar aprotic (Acetone, DMF)Solvates the cation, leaving a reactive "naked" anion.
Temperature Room temperature to refluxDependent on the reactivity of the substrate and methylating agent.
Typical Yield Good to excellent (65% to >90%)Can be very high if the reaction goes to completion.[11]

Experimental Protocols

Protocol 1: Ortho-Formylation of Guaiacol via Reimer-Tiemann Reaction

This protocol is a representative example and may require optimization.

  • Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a dropping funnel, place 10 g of guaiacol and 150 mL of 95% ethanol.[5]

  • Base Addition: Start the stirrer and rapidly add a solution of 20 g of sodium hydroxide in 40 mL of water.

  • Heating: Heat the resulting solution to 70-80°C using a water bath.[5]

  • Chloroform Addition: Begin the dropwise addition of 12 g (1.1 moles equivalent) of chloroform. The rate of addition should be controlled to maintain a gentle reflux. The reaction is exothermic, so external heating may no longer be necessary.[2][5]

  • Reaction: After all the chloroform has been added, continue stirring for 1-2 hours while the mixture cools to room temperature.

  • Workup: Acidify the reaction mixture with dilute sulfuric acid. The product, vanillin (and its isomer, o-vanillin), can then be isolated by steam distillation or solvent extraction.

Protocol 2: Dakin Oxidation of Vanillin

This protocol uses a modern, milder approach.

  • Dissolution: Dissolve 5 g of vanillin in 50 mL of a 1 M NaOH solution in a flask with stirring. Cool the solution in an ice bath.

  • Oxidant Addition: Slowly add a solution of urea-hydrogen peroxide (UHP) (1.2 equivalents) in water dropwise over 30 minutes, ensuring the temperature remains below 10°C.[10]

  • Reaction: Allow the mixture to stir in the ice bath for 1 hour, then let it warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by TLC.

  • Workup: Once the reaction is complete, cool the mixture in an ice bath and carefully acidify with cold 2 M HCl until the pH is ~2.

  • Extraction: Extract the product (hydroxyhydroquinone) with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure. The crude product can be purified by recrystallization.

Visualizations

Homovanillin Synthesis Pathway

Homovanillin_Synthesis cluster_0 Step 1: Formylation cluster_1 Step 2: Oxidation cluster_2 Step 3: Methylation cluster_3 Step 4 & 5: Side-Chain Formation & Reduction Vanillin Vanillin Intermediate1 Dichloromethyl Substituted Intermediate Vanillin->Intermediate1  CHCl3, NaOH (Reimer-Tiemann) Vanillin_Isomer Vanillin / o-Vanillin Intermediate1->Vanillin_Isomer Hydrolysis Hydroxyhydroquinone Hydroxyhydroquinone Vanillin_Isomer->Hydroxyhydroquinone  H2O2, Base (Dakin Oxidation) Methylated_Product 1,2,4-Trimethoxybenzene Hydroxyhydroquinone->Methylated_Product  (CH3)2SO4, Base Homovanillin_Precursor Homovanillic Acid Methylated_Product->Homovanillin_Precursor Multi-step process (e.g., Vilsmeier-Haack, etc.) Homovanillin Homovanillin Homovanillin_Precursor->Homovanillin Reduction (e.g., LiAlH4) Troubleshooting_Workflow Start Low Yield Observed CheckReaction Which reaction step has low yield? Start->CheckReaction RT Reimer-Tiemann CheckReaction->RT Formylation Dakin Dakin Oxidation CheckReaction->Dakin Oxidation Methylation Methylation CheckReaction->Methylation Methylation Other Other Steps CheckReaction->Other Misc. RT_Check Check Mass Transfer & Temp Control RT->RT_Check Dakin_Check Check Reagents & Conditions Dakin->Dakin_Check Methyl_Check Check for Incomplete Reaction Methylation->Methyl_Check End Re-run Experiment & Analyze Yield Other->End RT_Sol1 Increase Stirring Rate RT_Check->RT_Sol1 Poor Mixing RT_Sol2 Add Phase-Transfer Catalyst RT_Check->RT_Sol2 Poor Mixing RT_Sol3 Monitor Temperature Carefully RT_Check->RT_Sol3 Exothermic RT_Sol1->End RT_Sol2->End RT_Sol3->End Dakin_Sol1 Use Milder Conditions (e.g., Boric Acid) Dakin_Check->Dakin_Sol1 Harsh Dakin_Sol2 Use Urea-H2O2 Complex (UHP) Dakin_Check->Dakin_Sol2 H2O2 Decomp. Dakin_Sol3 Control pH Dakin_Check->Dakin_Sol3 Side Rxns Dakin_Sol1->End Dakin_Sol2->End Dakin_Sol3->End Methyl_Sol1 Use Excess Methylating Agent Methyl_Check->Methyl_Sol1 Yes Methyl_Sol2 Increase Reaction Time / Temp Methyl_Check->Methyl_Sol2 Yes Methyl_Sol3 Use Stronger Base / Different Solvent Methyl_Check->Methyl_Sol3 Yes Methyl_Sol1->End Methyl_Sol2->End Methyl_Sol3->End

References

Technical Support Center: Optimizing Chromatographic Separation of 2-(4-Hydroxy-3-methoxyphenyl)acetaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the chromatographic analysis of 2-(4-hydroxy-3-methoxyphenyl)acetaldehyde, also known as homovanillin. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in achieving optimal and reliable separation of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the recommended primary method for the chromatographic separation of this compound?

A1: The most common and recommended method is High-Performance Liquid Chromatography (HPLC) utilizing a reversed-phase C18 column.[1] This technique separates compounds based on their hydrophobicity. Given the phenolic nature of this compound, reversed-phase HPLC provides excellent resolution and is widely applicable.

Q2: What are the typical mobile phase compositions for the HPLC analysis of this compound?

A2: A gradient elution using a mixture of acidified water and an organic solvent is typically employed. A common mobile phase consists of:

  • Solvent A: Water with a small percentage of acid (e.g., 0.1-0.2% acetic acid or phosphoric acid) to control the pH and ensure the phenolic hydroxyl group is protonated, which generally results in better peak shape.

  • Solvent B: Acetonitrile or methanol.

A gradient elution, starting with a higher percentage of Solvent A and gradually increasing the percentage of Solvent B, is effective for separating the analyte from other components in a mixture.[1]

Q3: What detection wavelength should be used for this compound?

A3: Phenolic compounds like this typically exhibit UV absorbance. Detection wavelengths of 280 nm and 320 nm are often used for the analysis of phenolic aldehydes.[2][3] It is always recommended to determine the optimal wavelength by running a UV-Vis spectrum of a standard solution of the compound.

Q4: My detector response is low. How can I improve the sensitivity of my analysis?

A4: If you are experiencing low sensitivity, you may consider derivatization. Aldehydes can be chemically modified with a derivatizing agent to enhance their detectability. A widely used method is derivatization with 2,4-dinitrophenylhydrazine (DNPH).[4][5][6] This reaction attaches a chromophore to the aldehyde, significantly increasing its UV absorbance and allowing for detection at higher wavelengths (around 360 nm), which can improve sensitivity and reduce interference from the sample matrix.[5]

Q5: How should I prepare my samples for HPLC analysis?

A5: Proper sample preparation is crucial for accurate and reproducible results. The specific protocol will depend on the sample matrix. General steps include:

  • Extraction: If the analyte is in a complex matrix (e.g., biological tissue, plant material), an extraction step is necessary. This can be a liquid-liquid extraction or a solid-phase extraction (SPE).[7]

  • Filtration: All samples should be filtered through a 0.22 µm or 0.45 µm syringe filter before injection to remove particulate matter that could clog the HPLC column.

  • Dilution: Dilute the sample in the initial mobile phase composition to ensure compatibility and prevent peak distortion.

Q6: What are the best practices for handling and storing this compound and its solutions?

A6: this compound is an aldehyde and a phenolic compound, which makes it susceptible to oxidation. To ensure the stability of your standards and samples:

  • Store the pure compound in a cool, dark, and dry place.

  • Prepare stock solutions in a solvent like acetonitrile or methanol and store them at low temperatures (e.g., -20°C) in tightly sealed containers.

  • For aqueous solutions, it is best to prepare them fresh. If storage is necessary, keep them refrigerated and protected from light. The stability of phenolic compounds can be variable in aqueous solutions, especially at neutral or basic pH. Acidifying the solution can sometimes improve stability.

Troubleshooting Guide

This guide addresses common issues encountered during the chromatographic separation of this compound in a question-and-answer format.

Problem 1: My chromatographic peak for this compound is tailing.

  • Question: What causes peak tailing and how can I fix it?

  • Answer: Peak tailing for phenolic compounds is often due to secondary interactions between the analyte's hydroxyl group and residual silanol groups on the silica-based stationary phase. Here are several strategies to mitigate this:

    • Adjust Mobile Phase pH: Lowering the pH of the aqueous component of your mobile phase (e.g., to pH 3 or below with acetic, formic, or phosphoric acid) will suppress the ionization of the silanol groups, reducing these secondary interactions.

    • Use an End-Capped Column: Modern, high-purity, end-capped C18 columns have fewer free silanol groups and are less prone to causing peak tailing with polar and acidic compounds.

    • Consider a Different Stationary Phase: If tailing persists, a column with a different stationary phase, such as one with a polar-embedded group, may provide a better peak shape.

    • Check for Column Contamination: A contaminated guard column or column inlet can also lead to peak tailing. Try flushing the column with a strong solvent or replacing the guard column.

Problem 2: The retention time of my analyte is inconsistent between injections.

  • Question: Why is my retention time shifting, and what can I do to stabilize it?

  • Answer: Fluctuating retention times can be caused by several factors:

    • Inadequate Column Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection, especially when running a gradient.

    • Mobile Phase Instability: If your mobile phase contains buffered components, ensure it is well-mixed and that the composition is not changing over time (e.g., due to evaporation of the organic component).

    • Temperature Fluctuations: Use a column oven to maintain a constant temperature. Even small changes in ambient temperature can affect retention times.

    • Pump Performance: Inconsistent flow from the HPLC pump can lead to retention time shifts. Check for leaks and ensure the pump is properly primed and functioning correctly.

Problem 3: I am seeing poor resolution between my analyte and other peaks.

  • Question: How can I improve the separation of this compound from interfering peaks?

  • Answer: To improve resolution, you can modify the following parameters:

    • Optimize the Gradient: If you are using a gradient elution, try making the gradient shallower (i.e., increase the percentage of the organic solvent more slowly). This will increase the run time but can significantly improve the separation of closely eluting compounds.

    • Change the Organic Solvent: The selectivity of the separation can sometimes be improved by switching the organic modifier in your mobile phase (e.g., from acetonitrile to methanol, or vice versa).

    • Adjust the pH: Altering the pH of the mobile phase can change the retention characteristics of ionizable compounds, potentially improving their separation from your target analyte.

    • Use a More Efficient Column: A column with a smaller particle size (e.g., sub-2 µm for UHPLC) or a longer column will provide higher theoretical plates and better resolving power.

Problem 4: The peak area of my analyte is not reproducible.

  • Question: What could be causing poor quantitative reproducibility?

  • Answer: Inconsistent peak areas are often related to sample injection or integration issues:

    • Injector Precision: Ensure the autosampler is functioning correctly and there are no air bubbles in the sample loop.

    • Sample Stability: As mentioned in the FAQs, this compound can be prone to degradation. If samples are left at room temperature for extended periods, the concentration of the analyte may decrease over time.

    • Integration Parameters: If you have tailing or distorted peaks, the integration software may not be consistently defining the peak start and end points. Optimize the integration parameters in your chromatography data system.

    • Inconsistent Sample Preparation: Ensure your sample preparation, including any dilution or extraction steps, is performed consistently for all samples and standards.

Experimental Protocols

Proposed HPLC Method for this compound

This method is a recommended starting point based on typical conditions for similar phenolic compounds.[1][2][3] Optimization may be required for your specific application.

ParameterRecommended Condition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A Water with 0.1% Acetic Acid
Mobile Phase B Acetonitrile
Gradient 10% B to 70% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 280 nm
Protocol for Derivatization with 2,4-Dinitrophenylhydrazine (DNPH)

This protocol is adapted from established methods for aldehyde analysis.[4][5][6]

  • Prepare DNPH Reagent: Dissolve an appropriate amount of DNPH in acetonitrile containing a small amount of acid (e.g., phosphoric acid) to catalyze the reaction.

  • Sample Reaction: Mix your sample (or standard) with an excess of the DNPH reagent.

  • Incubation: Allow the reaction to proceed in a controlled environment. A typical condition is incubation at 40-60°C for 30-60 minutes.

  • Quenching/Neutralization: Stop the reaction by adding a neutralizing agent if necessary.

  • HPLC Analysis: Analyze the resulting DNPH-derivative solution using HPLC. The chromatographic conditions will need to be optimized for the separation of the derivatized product, with detection typically around 360 nm.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing sample Sample Collection extraction Extraction (LLE or SPE) sample->extraction filtration Filtration (0.45 µm) extraction->filtration hplc HPLC Injection filtration->hplc separation C18 Reversed-Phase Separation hplc->separation detection UV Detection separation->detection integration Peak Integration detection->integration quantification Quantification integration->quantification

Caption: A typical experimental workflow for the HPLC analysis of this compound.

troubleshooting_logic start Poor Peak Shape (Tailing) cause1 Secondary Silanol Interactions start->cause1 cause2 Column Contamination start->cause2 cause3 Inappropriate Mobile Phase start->cause3 solution1a Lower Mobile Phase pH cause1->solution1a Action solution1b Use End-Capped Column cause1->solution1b Action solution2a Flush Column with Strong Solvent cause2->solution2a Action solution2b Replace Guard Column cause2->solution2b Action solution3a Ensure Proper pH cause3->solution3a Action

Caption: A decision-making diagram for troubleshooting peak tailing issues.

References

Homovanillin Quantification Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the quantitative analysis of homovanillin (HVA). This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance on experimental design and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What are the biggest challenges in accurately quantifying homovanillin in biological samples?

A1: The primary challenges in HVA quantification stem from its presence in complex biological matrices like plasma and urine. Key difficulties include:

  • Matrix Effects: Co-eluting endogenous substances can interfere with the ionization of HVA in the mass spectrometer source, leading to ion suppression or enhancement. This can cause significant errors in quantification.[1][2]

  • Low Endogenous Concentrations: HVA may be present at very low levels, requiring highly sensitive and selective analytical methods.

  • Sample Preparation: Inefficient extraction or sample cleanup can lead to low recovery rates and increased matrix effects, compromising the accuracy and reproducibility of the results.[1]

  • Method Comparability: Results can vary between different analytical methods (e.g., HPLC-ECD vs. LC-MS/MS) and between laboratories, making harmonization of data a critical consideration.[3]

Q2: Which analytical technique is considered the gold standard for HVA quantification?

A2: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is widely regarded as the gold standard for quantifying small molecules like HVA in biological fluids.[3] This technique offers superior sensitivity and specificity compared to older methods like HPLC with electrochemical detection (HPLC-ECD), allowing for simpler sample preparation and more reliable identification of the analyte.[4][5]

Q3: How can I minimize matrix effects in my LC-MS/MS analysis?

A3: Minimizing matrix effects is crucial for accurate quantification. Several strategies can be employed:

  • Effective Sample Cleanup: Use techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering components from the matrix before injection.

  • Chromatographic Separation: Optimize your HPLC/UHPLC method to achieve baseline separation of HVA from co-eluting matrix components.

  • Use of Internal Standards: The most effective approach is to use a stable isotope-labeled (SIL) internal standard for HVA (e.g., HVA-d5). A SIL internal standard co-elutes with the analyte and experiences the same matrix effects, allowing for accurate correction during data processing.

  • Matrix-Matched Calibrators: Preparing calibration standards in a blank matrix that is identical to your sample (e.g., analyte-free urine) can help compensate for matrix effects.

Q4: What are typical performance characteristics for a validated HVA quantification method in urine?

A4: A robust LC-MS/MS method for urinary HVA should demonstrate high sensitivity, precision, and accuracy. Published methods report the following typical values:

  • Lower Limit of Quantification (LLOQ): Around 0.5 mg/L.[4]

  • Linearity: A wide linear range with a coefficient of determination (R²) >0.99.[4]

  • Recovery: Extraction recovery should be consistent and typically falls between 90% and 110%.[4][5]

  • Precision: Intra- and inter-day coefficients of variation (CVs) should ideally be below 15%.[4][5]

Quantitative Data Summary

The tables below summarize performance data from published LC-MS/MS methods for homovanillin quantification in urine.

Table 1: Method Performance Characteristics for Urinary HVA

Parameter Value Reference
Lower Limit of Quantification (LLOQ) 0.5 mg/L [4]
Limit of Detection (LOD) 0.1 mg/L [4]
Linearity Range 0.5 - 100 mg/L (R² > 0.99) [4]

| Signal-to-Noise Ratio | 21:1 at 0.51 mg/L |[5] |

Table 2: Precision and Recovery Data for Urinary HVA

Parameter Concentration Level Value (% CV or % Recovery) Reference
Intra-Assay Precision Low & High Conc. 1.8% - 3.7% [4]
Mean Conc. 1.8-22.7 mg/L 0.3% - 11.4% [5]
Inter-Assay Precision Low & High Conc. 3.0% - 4.1% [4]
Mean Conc. 1.8-22.7 mg/L 0.3% - 11.4% [5]
Extraction Recovery Low, Med, High Spikes 97.0% - 107.0% [4]

| | Low, Med, High Spikes | 92.0% - 105.0% |[5] |

Troubleshooting Guide

Issue 1: Low or No Signal for HVA Peak

Possible Cause Recommended Action
Incorrect MS/MS Transition Verify the precursor (Q1) and product (Q2) ion m/z values for HVA (e.g., m/z 181 → 137).[5] Ensure collision energy is optimized.
Sample Degradation Prepare fresh samples. Ensure proper storage conditions (e.g., -80°C) and minimize freeze-thaw cycles.
Poor Extraction Recovery Optimize the SPE or LLE protocol. Check for expired reagents or cartridges. Evaluate a different extraction method if necessary.
Severe Ion Suppression Dilute the sample 1:10 or 1:100 with the initial mobile phase to reduce matrix concentration.[6] Perform a post-column infusion experiment to identify suppression zones.[1]

| Instrument Issues | Check for clogs in the LC system or MS interface. Ensure the electrospray needle is clean and positioned correctly. Run a system suitability test with a pure HVA standard. |

Issue 2: Poor Peak Shape (Tailing, Fronting, or Split Peaks)

Possible Cause Recommended Action
Column Contamination/Age Flush the column with a strong solvent. If the problem persists, replace the analytical column and/or guard column.
Incompatible Injection Solvent Ensure the sample is dissolved in a solvent that is weaker than or equal in strength to the initial mobile phase.
Secondary Interactions Adjust the mobile phase pH. Acetic or formic acid is commonly used to ensure HVA is in its protonated form.[5]

| Extra-Column Volume | Check all fittings and tubing for leaks or improper connections. Use tubing with the smallest possible inner diameter. |

Issue 3: High Variability in Results (Poor Precision)

Possible Cause Recommended Action
Inconsistent Sample Preparation Ensure precise and consistent pipetting for all steps, especially for the addition of the internal standard. Consider using an automated liquid handler.
Variable Matrix Effects Implement the use of a stable isotope-labeled internal standard. This is the most effective way to correct for sample-to-sample variability in ion suppression/enhancement.
Carryover Inject a blank sample after a high concentration sample to check for carryover. Optimize the injector wash method with a strong organic solvent.

| Instrument Instability | Allow the LC-MS/MS system sufficient time to equilibrate. Monitor system pressure and spray stability. |

Visualized Workflows and Logic

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing urine_sample 1. Urine Sample Collection (40 µL aliquot) add_is 2. Add Internal Standard (Stable Isotope-Labeled HVA) urine_sample->add_is stabilize 3. Add Stabilizing Solution add_is->stabilize extract 4. Solid-Phase Extraction (SPE) or Dilute-and-Shoot stabilize->extract injection 5. Inject Sample into UHPLC System extract->injection separation 6. Chromatographic Separation (e.g., C16 or C18 column) injection->separation detection 7. MS/MS Detection (MRM Mode) separation->detection integrate 8. Peak Integration detection->integrate calculate 9. Calculate Analyte/IS Ratio integrate->calculate quantify 10. Quantify vs. Calibration Curve calculate->quantify

Caption: General workflow for HVA quantification in urine by LC-MS/MS.

troubleshooting_tree start Problem: Inaccurate or Imprecise HVA Results check_is Is a Stable Isotope-Labeled Internal Standard (SIL-IS) Used? start->check_is check_peaks Are Peak Shapes Good (Symmetric, No Splitting)? check_is->check_peaks Yes implement_is Action: Implement SIL-IS. This is the best practice for correcting matrix effects. check_is->implement_is No check_recovery Is Extraction Recovery Consistent and >85%? check_peaks->check_recovery Yes troubleshoot_chrom Action: Troubleshoot Chromatography. - Check column health. - Optimize mobile phase. - Check for extra-column volume. check_peaks->troubleshoot_chrom No investigate_matrix Issue is likely severe matrix effects. Action: Dilute sample or use matrix-matched calibrators. check_recovery->investigate_matrix No check_recovery->investigate_matrix Yes optimize_spe Action: Optimize Sample Prep. - Test different SPE sorbents. - Ensure complete elution. - Validate with QC samples.

Caption: Decision tree for troubleshooting HVA quantification issues.

Detailed Experimental Protocol (Composite Example)

This protocol is a representative example for the quantification of homovanillin in human urine using LC-MS/MS with solid-phase extraction.

1. Materials and Reagents

  • Homovanillin (HVA) certified reference standard

  • Homovanillin-d5 (HVA-d5) stable isotope-labeled internal standard (IS)

  • LC-MS grade water, acetonitrile, methanol, and formic acid

  • SPE cartridges (e.g., polymeric reverse-phase)

  • Human urine pool (for blanks and calibration standards)

2. Preparation of Standards and Solutions

  • Stock Solutions (1 mg/mL): Prepare separate stock solutions of HVA and HVA-d5 in methanol.

  • Working Standard Solutions: Serially dilute the HVA stock solution to prepare working standards for the calibration curve (e.g., 0.5 to 100 mg/L).

  • Internal Standard Spiking Solution (5 mg/L): Dilute the HVA-d5 stock solution in water with 0.1% formic acid.

3. Sample Preparation (Solid-Phase Extraction)

  • Thaw urine samples, calibrators, and quality control (QC) samples at room temperature. Vortex and centrifuge to pellet any precipitates.

  • To 100 µL of each sample, add 20 µL of the HVA-d5 internal standard spiking solution.

  • Add 500 µL of 0.1% formic acid in water to each sample. Vortex.

  • Condition SPE Plate: Add 1 mL of methanol, followed by 1 mL of water to each well.

  • Load Sample: Load the entire pre-treated sample onto the SPE plate.

  • Wash: Wash the wells with 1 mL of water, followed by 1 mL of 20% methanol in water.

  • Elute: Elute the analytes with 1 mL of methanol into a clean collection plate.

  • Evaporate: Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95% water, 5% acetonitrile, 0.1% formic acid).

4. LC-MS/MS Conditions

  • LC System: UHPLC system

  • Column: C18 or similar reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 5% B to 95% B over 5 minutes, hold for 1 minute, return to initial conditions and re-equilibrate for 2 minutes.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • MS System: Triple Quadrupole Mass Spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Negative

  • MRM Transitions:

    • HVA: Q1 m/z 181.0 → Q2 m/z 137.0

    • HVA-d5 (IS): Q1 m/z 186.0 → Q2 m/z 142.0

5. Data Analysis

  • Integrate the chromatographic peaks for HVA and the HVA-d5 internal standard.

  • Calculate the peak area ratio (HVA Area / HVA-d5 Area).

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the prepared calibrators using a weighted (1/x²) linear regression.

  • Determine the concentration of HVA in unknown samples by interpolating their peak area ratios from the calibration curve.

References

Technical Support Center: Mass Spectrometry Analysis of 2-(4-hydroxy-3-methoxyphenyl)acetaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the mass spectrometry analysis of 2-(4-hydroxy-3-methoxyphenyl)acetaldehyde, also known as homovanillin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during its analysis.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This guide addresses specific issues you may encounter during the LC-MS/MS analysis of this compound.

Q1: I am observing a weak or no signal for my analyte. What are the potential causes and solutions?

A1: A weak or absent signal for this compound can stem from several factors, particularly its inherent instability and potential for matrix effects.

  • Analyte Instability: Aldehydes are reactive and can degrade during sample preparation and analysis.

    • Troubleshooting:

      • pH Control: Maintain acidic conditions during sample preparation to improve the stability of the aldehyde.

      • Temperature Control: Keep samples cool throughout the preparation process to minimize degradation.

      • Derivatization: Consider chemical derivatization to a more stable hydrazone. Reagents like 2,4-dinitrophenylhydrazine (DNPH) or 3-nitrophenylhydrazine can be used to cap the reactive aldehyde group, which also enhances chromatographic retention and ionization efficiency.[1]

  • Ion Suppression: Co-eluting matrix components can interfere with the ionization of your target analyte in the mass spectrometer's source.[2]

    • Troubleshooting:

      • Sample Cleanup: Implement rigorous sample preparation techniques to remove interfering substances. Solid-phase extraction (SPE) is often more effective than simple protein precipitation or liquid-liquid extraction (LLE) at removing matrix components.[2]

      • Chromatographic Separation: Optimize your LC method to separate the analyte from the ion-suppressing matrix components. Experiment with different column chemistries (e.g., C18, PFP) and gradient profiles.

      • Matrix-Matched Standards: Prepare your calibration standards in a matrix that is identical to your samples to compensate for matrix effects.[2]

  • Suboptimal MS Parameters: Incorrect mass spectrometer settings will lead to poor sensitivity.

    • Troubleshooting:

      • Source Optimization: Infuse a standard solution of the analyte to optimize source parameters such as capillary voltage, gas flows, and temperatures.

      • Fragmentation Tuning: Optimize the collision energy to achieve the most abundant and stable fragment ions for your MRM transitions.

Q2: I'm seeing high background noise or extra peaks in my chromatogram. How can I identify and eliminate these interferences?

A2: High background and extraneous peaks are typically due to matrix interferences or contamination.

  • Identifying the Source:

    • Blank Injections: Inject a solvent blank and a matrix blank (an identical sample matrix without the analyte) to determine if the interference is from the system or the sample matrix.

    • Post-Column Infusion: This technique can help identify regions in your chromatogram where ion suppression or enhancement is occurring due to the matrix.

  • Mitigation Strategies:

    • Sample Preparation: As mentioned, a more selective sample preparation method like SPE can significantly reduce matrix-related background noise.

    • Chromatography: Adjusting the mobile phase composition or gradient can help resolve the analyte from interfering peaks.

    • Mass Resolution: If you are using a high-resolution mass spectrometer, you can use a narrow mass extraction window to exclude isobaric interferences.

Q3: My peak shape is poor (tailing, fronting, or splitting). What should I do?

A3: Poor peak shape can be caused by a variety of issues related to the sample, chromatography, or the instrument.

  • Troubleshooting Peak Tailing:

    • Secondary Interactions: Phenolic compounds can interact with active sites on the column. Consider using a column with end-capping or adding a small amount of a competing agent to the mobile phase.

    • Column Contamination: Flush the column with a strong solvent to remove any adsorbed material.

  • Troubleshooting Peak Fronting:

    • Sample Overload: Reduce the injection volume or the concentration of your sample.

  • Troubleshooting Split Peaks:

    • Injection Solvent: Ensure your sample is dissolved in a solvent that is weaker than or compatible with the initial mobile phase.

    • Column Void: A void at the head of the column can cause peak splitting. This may require column replacement.

Q4: What are the expected adducts for this compound in ESI-MS?

A4: In electrospray ionization (ESI), it is common to observe adducts, which are ions formed by the association of the analyte with other molecules in the mobile phase or sample matrix. For this compound (MW: 166.17 g/mol ), you might observe:

  • Protonated Molecule: [M+H]⁺ at m/z 167.07

  • Sodium Adduct: [M+Na]⁺ at m/z 189.05

  • Potassium Adduct: [M+K]⁺ at m/z 205.03

  • Solvent Adducts: Depending on your mobile phase, you may see adducts with acetonitrile ([M+ACN+H]⁺) or methanol ([M+MeOH+H]⁺).

The formation of these adducts can be influenced by the mobile phase composition and the cleanliness of the system.[3] If adduct formation is inconsistent, it can affect the reproducibility of your results. Adding a small amount of formic acid to the mobile phase can promote the formation of the protonated molecule.

Experimental Protocols

Below are starting points for experimental protocols. These should be optimized for your specific application and instrumentation.

Sample Preparation: Solid-Phase Extraction (SPE) for Plasma

This protocol is adapted from methods for similar analytes and aims to remove proteins and phospholipids.[2]

  • Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Loading: Dilute 100 µL of plasma with 900 µL of 4% phosphoric acid in water. Load the entire sample onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 0.1 M acetic acid followed by 1 mL of methanol.

  • Elution: Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.

Liquid Chromatography (LC) Parameters

These parameters are a good starting point for achieving separation from common matrix interferences.

ParameterRecommended Setting
Column C18 reverse-phase, 2.1 x 100 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Mass Spectrometry (MS) Parameters

These are typical parameters for a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.

ParameterRecommended Setting
Ionization Mode ESI Positive
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr
Scan Type Multiple Reaction Monitoring (MRM)

Quantitative Data Summary

While specific quantitative data for interference reduction techniques for this compound is limited in the literature, the following table summarizes typical matrix effect percentages observed for different sample preparation methods for small molecules in biological fluids. A lower percentage indicates a greater reduction in matrix effects.

Sample Preparation MethodTypical Matrix Effect (%)Efficacy in Reducing Interference
Protein Precipitation (PPT)50-80%Low
Liquid-Liquid Extraction (LLE)30-60%Moderate
Solid-Phase Extraction (SPE)< 20%High

Data is generalized from common bioanalytical practices.

Visualizations

Troubleshooting Workflow for Signal Loss

The following diagram outlines a logical workflow for troubleshooting signal loss or inconsistency issues during the analysis of this compound.

TroubleshootingWorkflow start Start: No or Low Analyte Signal check_ms Check MS Performance (Tune & Calibration) start->check_ms ms_ok MS Performance OK? check_ms->ms_ok fix_ms Action: Retune and Calibrate MS ms_ok->fix_ms No check_lc Check LC System (Flow, Pressure, Leaks) ms_ok->check_lc Yes fix_ms->check_ms lc_ok LC System OK? check_lc->lc_ok fix_lc Action: Troubleshoot LC System lc_ok->fix_lc No check_method Review Method Parameters (MRMs, RT window) lc_ok->check_method Yes fix_lc->check_lc method_ok Method Parameters Correct? check_method->method_ok fix_method Action: Correct Method Parameters method_ok->fix_method No check_sample Investigate Sample Integrity (Degradation, Matrix Effects) method_ok->check_sample Yes fix_method->check_method sample_ok Sample Integrity OK? check_sample->sample_ok fix_sample Action: Optimize Sample Prep (SPE, Derivatization) sample_ok->fix_sample No end_ok Problem Resolved sample_ok->end_ok Yes fix_sample->check_sample end_nok Consult Instrument Specialist fix_sample->end_nok If unresolved

A step-by-step guide to diagnosing signal loss in your LC-MS/MS analysis.

Proposed ESI-MS/MS Fragmentation Pathway

Based on the fragmentation of similar phenolic aldehydes like vanillin, the following is a proposed fragmentation pathway for this compound in positive ion mode. The precursor ion [M+H]⁺ is m/z 167.07.

FragmentationPathway parent [M+H]⁺ m/z 167.07 (C₉H₁₁O₃⁺) frag1 Loss of H₂O (-18) m/z 149.06 parent->frag1 Neutral Loss frag2 Loss of CH₂O (-30) m/z 137.06 parent->frag2 Neutral Loss frag3 Loss of CO (-28) m/z 139.07 parent->frag3 Neutral Loss frag4 Loss of CH₃ (-15) from m/z 137.06 m/z 122.04 frag2->frag4 Radical Loss

Proposed fragmentation of this compound.

References

Technical Support Center: Solubility Enhancement of 2-(4-hydroxy-3-methoxyphenyl)acetaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of 2-(4-hydroxy-3-methoxyphenyl)acetaldehyde (also known as Homovanillin).

Frequently Asked Questions (FAQs)

Q1: What are the basic properties of this compound?

This compound, commonly known as homovanillin, is a phenolic aldehyde.[1] It is a derivative of vanillin and a metabolite found in humans.[2] Its key properties are:

  • CAS Number: 5703-24-2[1]

  • Molecular Formula: C₉H₁₀O₃[1]

  • Molecular Weight: 166.17 g/mol [1]

Q2: What is the aqueous solubility of this compound?

The reported aqueous solubility varies, but it is generally considered to have limited solubility in water.[1] Experimental and predicted values range from approximately 2.9 g/L to 11.2 g/L at 25°C.[1][3] This low solubility can pose challenges for in vitro assays and formulation development.[4]

Q3: Why is this compound poorly soluble in water?

Its chemical structure contains both hydrophilic (water-loving) and hydrophobic (water-repelling) parts.[1] The phenolic hydroxyl (-OH) and aldehyde (-CHO) groups are hydrophilic, while the benzene ring is hydrophobic. This amphiphilic nature limits its ability to fully dissolve in water.[1]

Q4: In which common solvents is this compound more soluble?

It is reported to be soluble in polar organic solvents such as alcohol (ethanol) and DMSO.[3][5][6] For research purposes, creating a concentrated stock solution in DMSO is a common practice.[6]

Q5: What are the primary strategies for enhancing the solubility of this compound?

Several techniques can be employed, broadly categorized as chemical modifications, physical modifications, and formulation-based approaches.[7][8] The most common strategies include:

  • pH Adjustment: Increasing the pH of the aqueous solution to deprotonate the phenolic hydroxyl group.[9][10]

  • Co-solvents: Using a mixture of water and a miscible organic solvent (e.g., ethanol, propylene glycol).[9][11]

  • Complexing Agents: Using cyclodextrins to form inclusion complexes that have a hydrophilic exterior.[7][10]

  • Surfactants: Employing surfactants to form micelles that encapsulate the compound.[9][11]

  • Particle Size Reduction: Decreasing the particle size to increase the surface area available for dissolution.[8][12]

Troubleshooting Guide

Issue 1: My compound is precipitating out of my aqueous buffer during an experiment.

  • Possible Cause: The concentration of the compound exceeds its solubility limit in the chosen buffer. The pH of your buffer may be too low to keep the phenolic hydroxyl group ionized, which is a more water-soluble state.

  • Troubleshooting Steps:

    • Adjust pH: If your experiment allows, increase the buffer pH to be above the pKa of the phenolic hydroxyl group (the pKa for the strongest acidic proton is predicted to be around 9.94). An alkaline environment will increase solubility.[9]

    • Add a Co-solvent: Introduce a small percentage of a water-miscible organic solvent like ethanol or propylene glycol to the buffer. This can significantly increase solubility.[9][13] Start with 1-5% and increase if necessary, ensuring the co-solvent does not interfere with your assay.

    • Reduce Concentration: If possible, lower the working concentration of the compound to fall within its solubility limit.

Issue 2: I am observing low or inconsistent yields in an aqueous-based chemical reaction.

  • Possible Cause: The poor solubility of the reactant is limiting its availability to participate in the reaction, leading to a slower reaction rate and incomplete conversion.

  • Troubleshooting Steps:

    • Use a Co-solvent System: Perform the reaction in a solvent mixture, such as water/ethanol or water/THF, to ensure all reactants are fully dissolved.

    • Increase Temperature: For many compounds, solubility increases with temperature.[14] Gently heating the reaction mixture (if the reactants are stable) can improve solubility and reaction kinetics.

    • Use a Phase-Transfer Catalyst: If reacting with a water-soluble salt, a phase-transfer catalyst can help shuttle the reagent between the aqueous and organic phases (or the solid surface of the undissolved compound).

Issue 3: I am seeing variable results in my cell-based biological assays.

  • Possible Cause: The compound may be precipitating in the cell culture medium upon dilution from a concentrated DMSO stock. This leads to an inaccurate and inconsistent final concentration.[4]

  • Troubleshooting Steps:

    • Optimize Dilution: When diluting the DMSO stock, add it to the medium with vigorous vortexing or stirring to promote rapid dispersion and minimize localized high concentrations that can cause precipitation.

    • Use Cyclodextrin Complexation: Prepare a stock solution of the compound pre-complexed with a cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD). This complex is more water-soluble and can improve the compound's stability in aqueous media.[10]

    • Check Final DMSO Concentration: Ensure the final concentration of DMSO in the cell culture medium is low (typically <0.5%) to avoid solvent toxicity, which can confound results.

Quantitative Data on Solubility

Table 1: Solubility of this compound (Homovanillin)
SolventSolubility ValueTemperatureSource
Water~2.9 g/LNot Specified
Water11.21 g/L (estimated)25 °C[3]
AlcoholSolubleNot Specified[3]
DMSO≥ 100 mg/mLNot Specified[6]

Note: Data for this specific compound is limited. The values presented are from experimental and computational sources and should be used as a guideline.

Table 2: Reference Solubility of a Structurally Similar Compound, Vanillin

The solubility of vanillin has been studied more extensively and can provide insights. The following data shows its mole fraction solubility in various environmentally benign solvents at 298 K (25 °C).

SolventMole Fraction Solubility (x10⁻¹)Source
Polyethylene Glycol-400 (PEG-400)4.29[15]
Transcutol3.55[15]
Ethyl Acetate2.51[15]
Ethanol1.83[15]
Propylene Glycol (PG)1.49[15]
Water0.08[15]

Experimental Protocols

Protocol 1: Solubility Enhancement Using Co-solvents

Objective: To determine the solubility of this compound in a water-ethanol co-solvent system.

Methodology:

  • Prepare Co-solvent Mixtures: Create a series of water-ethanol mixtures with varying percentages of ethanol (e.g., 10%, 20%, 30%, 50% v/v).

  • Equilibrate Slurry: Add an excess amount of the solid compound to each co-solvent mixture in a sealed vial.

  • Shake and Incubate: Agitate the vials at a constant temperature (e.g., 25 °C) using a shaker for 24-48 hours to ensure equilibrium is reached.

  • Separate Phases: Centrifuge the vials to pellet the undissolved solid.

  • Sample and Dilute: Carefully remove a known volume of the clear supernatant and dilute it with the appropriate mobile phase for analysis.

  • Quantify: Analyze the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.

Protocol 2: Solubility Enhancement Using pH Adjustment

Objective: To prepare a solubilized aqueous stock solution by adjusting the pH.

Methodology:

  • Prepare Buffer: Make a buffer solution with a pH above 10 (e.g., a 50 mM carbonate-bicarbonate buffer at pH 10.5).

  • Add Compound: Weigh the desired amount of this compound to be dissolved.

  • Dissolve: Add the buffer to the solid compound incrementally while stirring or sonicating. The compound should dissolve as the phenolic hydroxyl group is deprotonated to its more soluble phenolate form.

  • Verify pH: Check the final pH of the solution and adjust if necessary using dilute NaOH or HCl.

  • Filter: Filter the solution through a 0.22 µm filter to remove any remaining particulates before use. Note: The stability of the compound at high pH should be evaluated for the intended experimental duration.

Protocol 3: Solubility Enhancement Using Cyclodextrin Complexation

Objective: To increase aqueous solubility by forming an inclusion complex with Hydroxypropyl-β-cyclodextrin (HP-β-CD).

Methodology:

  • Prepare HP-β-CD Solution: Dissolve HP-β-CD in water to make a concentrated stock solution (e.g., 40% w/v).

  • Add Compound: Add an excess amount of this compound to the HP-β-CD solution. A 1:1 molar ratio is a good starting point for optimization.

  • Complexation: Seal the container and stir the mixture at room temperature for 24-72 hours. Gentle heating can sometimes accelerate complexation.

  • Clarify Solution: Centrifuge and filter the solution through a 0.22 µm filter to remove undissolved compound.

  • Quantify Concentration: Determine the concentration of the solubilized compound in the filtrate using an appropriate analytical method like HPLC or UV-Vis spectroscopy.

Visual Guides and Workflows

cluster_start Solubility Challenge cluster_goal Define Experimental Goal cluster_solutions Select Solubilization Strategy start Poor Aqueous Solubility of This compound goal_chem Chemical Synthesis (Organic Medium) start->goal_chem goal_bio Biological Assay (Aqueous Medium) start->goal_bio goal_form Pre-formulation (High Concentration) start->goal_form sol_chem Use Co-solvent System (e.g., Water/Ethanol) goal_chem->sol_chem sol_bio 1. pH Adjustment (if stable) 2. Cyclodextrin Complexation 3. Use Co-solvent (low %) goal_bio->sol_bio sol_form 1. Solid Dispersions 2. Co-solvents (e.g., PEG-400) 3. Surfactant Systems goal_form->sol_form

Caption: Decision workflow for selecting a solubility enhancement strategy.

prep 1. Prepare Co-solvent Mixtures (e.g., 0-50% EtOH) add 2. Add Excess Solid Compound to Each Mixture prep->add equil 3. Equilibrate for 24-48h (Constant Temp. Shaking) add->equil sep 4. Centrifuge to Separate Undissolved Solid equil->sep quant 5. Sample Supernatant and Analyze Concentration (HPLC) sep->quant result Result: Solubility Profile vs. Co-solvent Percentage quant->result

Caption: Experimental workflow for the co-solvent solubility method.

Mechanism of Cyclodextrin Complexation cluster_before Before Complexation cluster_after After Complexation compound Hydrophobic Homovanillin water1 Water (Poor Solubility) compound->water1 Insoluble complex Soluble Inclusion Complex cd Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) water2 Water (Enhanced Solubility) complex->water2 Soluble

References

preventing degradation of homovanillin during sample preparation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of homovanillin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of homovanillin during sample preparation and analysis. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the accuracy and reliability of your results.

Frequently Asked Questions (FAQs)

Q1: What are the main factors that can cause homovanillin degradation during sample preparation?

A1: Homovanillin, a phenolic aldehyde, is susceptible to degradation under several conditions. The primary factors include:

  • pH: Both highly acidic and alkaline conditions can promote the degradation of homovanillin. The phenolic hydroxyl group and the aldehyde group are reactive and their stability is pH-dependent.

  • Temperature: Elevated temperatures can accelerate the rate of degradation reactions, such as oxidation.[1][2]

  • Light: Exposure to light, particularly UV light, can induce photolytic degradation of phenolic compounds.

  • Oxidation: Homovanillin is prone to oxidation, especially in the presence of oxygen, metal ions, or oxidizing agents. This can lead to the formation of homovanillic acid and other degradation products.[3]

  • Enzymatic Activity: In biological samples, enzymes can metabolize homovanillin if not properly inactivated during sample preparation.

Q2: What are the common degradation products of homovanillin?

A2: The primary degradation product of homovanillin is homovanillic acid, formed through the oxidation of the aldehyde group. Other potential degradation products can arise from polymerization or cleavage of the benzene ring under harsh conditions.

Q3: How can I minimize the degradation of homovanillin in my samples?

A3: To minimize degradation, it is crucial to control the factors mentioned above. Key recommendations include:

  • pH Control: Maintain the pH of your sample and solutions within a stable range, ideally close to neutral or slightly acidic, depending on the sample matrix.

  • Temperature Control: Keep samples on ice or at refrigerated temperatures (2-8 °C) during preparation and storage.[4]

  • Light Protection: Protect samples from direct light by using amber vials or by working in a dimly lit environment.

  • Inert Atmosphere: For sensitive samples, consider preparing them under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

  • Use of Additives: Consider adding antioxidants (e.g., ascorbic acid, EDTA) to your sample preparation buffers to chelate metal ions and scavenge free radicals.

  • Prompt Analysis: Analyze samples as quickly as possible after preparation to minimize the time for degradation to occur.

Q4: What are the recommended storage conditions for homovanillin stock solutions and prepared samples?

A4: For long-term storage, solid homovanillin should be stored in a cool, dark, and dry place. Stock solutions should be prepared in a suitable solvent (e.g., methanol, ethanol, or a buffered aqueous solution), protected from light, and stored at -20°C or below. Prepared samples for analysis should be kept at 2-8°C and analyzed within 24 hours if possible. For longer storage, freezing at -80°C is recommended.[4][5]

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of homovanillin, particularly by High-Performance Liquid Chromatography (HPLC).

Issue 1: Loss of Homovanillin Peak Area or Disappearance of the Peak
Possible Cause Troubleshooting Steps
Degradation during sample preparation - Review your sample preparation protocol. Ensure pH is controlled, temperature is kept low, and samples are protected from light. - Consider adding an antioxidant to your sample preparation buffer. - Prepare a fresh sample and analyze it immediately to see if the peak area is restored.
Adsorption to container surfaces - Use silanized glass vials or polypropylene vials to minimize adsorption.
Improper storage - Ensure samples are stored at the recommended temperature and protected from light.[6] - Avoid repeated freeze-thaw cycles.
Instrumental issues (e.g., injector leak, detector malfunction) - Perform a system suitability test with a fresh, known concentration of homovanillin standard to check instrument performance. - Check for leaks in the injector and flow path.[7] - Ensure the detector lamp is functioning correctly.[8]
Issue 2: Appearance of Unexpected Peaks in the Chromatogram
Possible Cause Troubleshooting Steps
Formation of degradation products - Compare the chromatogram of a fresh sample to an aged or stressed sample. The new peaks are likely degradation products. - The most common degradation product is homovanillic acid. You can confirm this by injecting a homovanillic acid standard.
Contamination from solvents or reagents - Run a blank injection (mobile phase only) to check for solvent contamination. - Use high-purity HPLC-grade solvents and reagents.
Sample matrix interference - Optimize your sample preparation method to remove interfering compounds from the matrix. Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can be effective.
Carryover from previous injections - Implement a robust needle wash protocol in your autosampler. - Inject a blank after a high-concentration sample to check for carryover.
Issue 3: Poor Peak Shape (Tailing, Fronting, or Splitting)
Possible Cause Troubleshooting Steps
Column degradation - Flush the column with a strong solvent to remove contaminants. - If the problem persists, the column may need to be replaced.
Inappropriate mobile phase pH - The pH of the mobile phase can affect the ionization state of homovanillin and its interaction with the stationary phase. Adjust the pH to improve peak shape.
Sample overload - Dilute your sample and inject a smaller volume.[7]
Mismatch between sample solvent and mobile phase - Ideally, the sample should be dissolved in the mobile phase. If a different solvent is used, ensure it is miscible with the mobile phase and inject the smallest possible volume.
Extra-column effects - Minimize the length and diameter of tubing between the injector, column, and detector.[7]

Quantitative Data Summary

Table 1: Expected Stability of Homovanillin under Various Conditions

Condition Parameter Expected Stability Recommendation
pH pH 2-4ModerateMay be stable for short periods, but acidic conditions can promote some degradation.
pH 5-7GoodGenerally the most stable pH range.
pH > 8PoorAlkaline conditions can lead to rapid degradation through oxidation and other reactions.
Temperature -80°CExcellentRecommended for long-term storage of samples and stock solutions.
-20°CGoodSuitable for short to medium-term storage.
2-8°CModerateSuitable for short-term storage (e.g., in an autosampler).[4]
Room TemperaturePoorSignificant degradation can occur, especially over extended periods.[4]
Light Dark (Amber Vials)GoodProtection from light is essential to prevent photodegradation.
Ambient LightPoorExposure to light can lead to significant degradation.
Solvent Methanol/EthanolGoodGenerally good solvents for stock solutions.
AcetonitrileGoodAnother suitable solvent for stock solutions.
Aqueous BufferpH-dependentStability will depend on the pH of the buffer.

Experimental Protocols

Protocol 1: General Sample Preparation for Homovanillin Analysis by HPLC

This protocol provides a general workflow for preparing samples for homovanillin analysis. It should be optimized for your specific sample matrix.

  • Sample Collection: Collect the sample (e.g., biological fluid, food extract) and immediately place it on ice to minimize enzymatic activity and degradation.

  • Homogenization (for solid samples): Homogenize the sample in a cold buffer (e.g., phosphate buffer, pH 6-7).

  • Protein Precipitation (for biological samples): If proteins are present, precipitate them by adding a cold organic solvent like acetonitrile or methanol (typically in a 2:1 or 3:1 ratio of solvent to sample). Vortex the mixture and then centrifuge at high speed (e.g., 10,000 x g) for 10-15 minutes at 4°C.

  • Extraction (optional): Depending on the sample matrix and the concentration of homovanillin, a further extraction step may be necessary.

    • Liquid-Liquid Extraction (LLE): Acidify the supernatant from the previous step to pH 3-4 and extract with a water-immiscible organic solvent like ethyl acetate. Evaporate the organic layer to dryness under a gentle stream of nitrogen and reconstitute the residue in the mobile phase.

    • Solid-Phase Extraction (SPE): Use a suitable SPE cartridge (e.g., C18 for reversed-phase) to clean up the sample and concentrate the analyte. Condition the cartridge, load the sample, wash away interferences, and then elute homovanillin with an appropriate solvent. Evaporate the eluate and reconstitute in the mobile phase.

  • Filtration: Filter the final sample extract through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter before injection into the HPLC system.

  • Analysis: Inject the filtered sample into the HPLC system for analysis.

Protocol 2: Forced Degradation Study of Homovanillin

A forced degradation study is essential to understand the stability of homovanillin and to develop a stability-indicating analytical method.

  • Prepare Stock Solution: Prepare a stock solution of homovanillin in a suitable solvent (e.g., methanol) at a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Heat the mixture at a controlled temperature (e.g., 60°C) for a specified time (e.g., 2, 4, 8, 24 hours). At each time point, take an aliquot, neutralize it with 0.1 M NaOH, and dilute with mobile phase for analysis.

  • Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Keep the mixture at room temperature and take aliquots at specified time intervals. Neutralize each aliquot with 0.1 M HCl and dilute with mobile phase for analysis.

  • Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of a solution of hydrogen peroxide (e.g., 3% H₂O₂). Keep the mixture at room temperature and take aliquots at specified time intervals. Dilute with mobile phase for analysis.

  • Thermal Degradation: Place an aliquot of the homovanillin stock solution in a temperature-controlled oven (e.g., 60°C) and take samples at specified time intervals.

  • Photolytic Degradation: Expose an aliquot of the homovanillin stock solution to a light source (e.g., UV lamp at 254 nm or a photostability chamber) and take samples at specified time intervals.

  • Analysis: Analyze all the stressed samples by a suitable analytical method (e.g., HPLC with a photodiode array detector) to identify and quantify the degradation products and the remaining amount of homovanillin.

Visualizations

degradation_pathway homovanillin Homovanillin homovanillic_acid Homovanillic Acid homovanillin->homovanillic_acid Oxidation polymers Polymerization Products homovanillin->polymers Light, Heat ring_cleavage Ring Cleavage Products homovanillin->ring_cleavage Harsh Conditions (e.g., strong oxidants)

Caption: Potential degradation pathways of homovanillin.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis sample Sample Collection (Biological Fluid/Food Matrix) homogenize Homogenization (if solid) sample->homogenize precipitate Protein Precipitation (e.g., Acetonitrile) homogenize->precipitate extract Extraction (LLE or SPE) precipitate->extract filter Filtration (0.22 µm) extract->filter hplc HPLC Analysis filter->hplc data Data Processing hplc->data

Caption: General experimental workflow for homovanillin analysis.

troubleshooting_logic rect_node rect_node start Problem with Homovanillin Peak? peak_area Peak Area Reduced? start->peak_area unexpected_peaks Unexpected Peaks? start->unexpected_peaks poor_shape Poor Peak Shape? start->poor_shape degradation Check for Degradation peak_area->degradation Yes degradation_products Identify Degradation Products unexpected_peaks->degradation_products Yes column_health Check Column Health poor_shape->column_health Yes storage Review Storage degradation->storage instrument_check Check Instrument storage->instrument_check contamination Check for Contamination degradation_products->contamination matrix_effects Optimize Sample Cleanup contamination->matrix_effects mobile_phase Optimize Mobile Phase column_health->mobile_phase sample_load Adjust Sample Concentration mobile_phase->sample_load

Caption: Troubleshooting logic for homovanillin analysis.

References

Technical Support Center: Analysis of 2-(4-hydroxy-3-methoxyphenyl)acetaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of 2-(4-hydroxy-3-methoxyphenyl)acetaldehyde, also known as homovanillin aldehyde. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges during its quantification, with a focus on addressing matrix effects in biological samples.

Troubleshooting Guide: Matrix Effects

Matrix effects, particularly ion suppression or enhancement in LC-MS/MS analysis, are a primary challenge in the accurate quantification of homovanillin aldehyde in complex biological matrices such as plasma and urine. These effects arise from co-eluting endogenous or exogenous compounds that interfere with the ionization of the target analyte.[1]

Common Issues and Solutions

IssuePotential CauseRecommended Action
Poor Peak Shape (Tailing, Fronting, or Splitting) - Column overload- Column contamination- Inappropriate mobile phase pH- Reduce injection volume or sample concentration.- Implement a column wash step between injections.- Adjust mobile phase pH to ensure the analyte is in a single ionic form.
Inconsistent Retention Time - Changes in mobile phase composition- Column degradation- Fluctuation in column temperature- Prepare fresh mobile phase daily.- Use a guard column and replace the analytical column if necessary.- Employ a column oven to maintain a stable temperature.
High Background Noise or Baseline Instability - Contaminated solvent or reagents- Dirty ion source- Inadequate sample cleanup- Use high-purity solvents and freshly prepared reagents.- Clean the mass spectrometer's ion source according to the manufacturer's instructions.- Optimize the sample preparation procedure to remove interfering matrix components.
Ion Suppression or Enhancement Co-eluting matrix components (e.g., phospholipids, salts) interfering with the ionization of the analyte.- Optimize Sample Preparation: Employ more rigorous cleanup techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) over simpler methods like protein precipitation.[2]- Chromatographic Separation: Modify the LC gradient, mobile phase composition, or column chemistry to separate the analyte from interfering compounds.- Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for matrix effects as the SIL-IS co-elutes with the analyte and experiences similar ionization suppression or enhancement.[3]
Low Analyte Recovery - Inefficient extraction from the sample matrix- Analyte degradation- Optimize the sample preparation protocol (e.g., adjust pH, change extraction solvent).- Ensure sample stability by keeping samples cold and minimizing processing time. For aldehydes, derivatization can also improve stability.[4]

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the analysis of homovanillin aldehyde?

A: The "matrix" refers to all components in a sample other than the analyte of interest.[5] Matrix effects occur when these components interfere with the analyte's ionization in the mass spectrometer, leading to either a decreased (ion suppression) or increased (ion enhancement) signal. This can significantly compromise the accuracy, precision, and sensitivity of your quantitative results.[1]

Q2: How can I determine if my analysis is affected by matrix effects?

A: A common method is the post-column infusion experiment. A solution of the analyte is continuously infused into the mass spectrometer after the analytical column. A blank, extracted sample matrix is then injected. Any dip or rise in the constant analyte signal as the matrix components elute indicates the presence of ion suppression or enhancement, respectively.

Q3: What is the most effective way to mitigate matrix effects?

A: The use of a stable isotope-labeled internal standard (SIL-IS) for homovanillin aldehyde is considered the gold standard for correcting matrix effects. The SIL-IS is chemically identical to the analyte but has a different mass due to the incorporation of stable isotopes (e.g., ²H, ¹³C). It co-elutes with the analyte and is affected by matrix interferences in the same way, allowing for accurate correction during data analysis.[3][6]

Q4: Are there sample preparation techniques that are particularly effective at reducing matrix effects for phenolic aldehydes?

A: Yes, Solid-Phase Extraction (SPE) is a highly effective technique for cleaning up complex samples and reducing matrix effects. SPE can selectively isolate the analytes of interest while removing a significant portion of interfering matrix components like salts and phospholipids. For phenolic compounds in urine, SPE with a suitable sorbent is a common and effective approach.

Q5: Should I consider derivatization for the analysis of homovanillin aldehyde?

A: Derivatization can be beneficial for aldehyde analysis for several reasons. Aldehydes can be relatively volatile and sometimes exhibit poor chromatographic retention and ionization efficiency. Derivatization can improve their stability, chromatographic behavior, and ionization response in the mass spectrometer, leading to enhanced sensitivity and more robust results.[4][7] Common derivatizing agents for aldehydes include those that introduce a permanently charged group or a readily ionizable moiety.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for Homovanillin Aldehyde from Urine

This protocol provides a general procedure for the extraction of phenolic aldehydes from a urine matrix. Optimization may be required for your specific application.

Materials:

  • SPE cartridges (e.g., polymeric reversed-phase)

  • Urine sample

  • Internal Standard (Stable Isotope-Labeled Homovanillin Aldehyde)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid

  • Centrifuge

  • Evaporator (e.g., nitrogen evaporator)

Procedure:

  • Sample Pre-treatment:

    • Thaw urine samples to room temperature.

    • Centrifuge the samples at 4000 rpm for 10 minutes to pellet any particulates.

    • Transfer 1 mL of the supernatant to a clean tube.

    • Add the stable isotope-labeled internal standard and vortex to mix.

    • Acidify the sample by adding 10 µL of formic acid.

  • SPE Cartridge Conditioning:

    • Condition the SPE cartridge by passing 2 mL of methanol through it.

    • Equilibrate the cartridge by passing 2 mL of water (acidified with 0.1% formic acid) through it. Do not allow the cartridge to go dry.

  • Sample Loading:

    • Load the pre-treated urine sample onto the SPE cartridge at a slow, steady flow rate (approximately 1 mL/min).

  • Washing:

    • Wash the cartridge with 2 mL of water to remove salts and other polar interferences.

    • A second wash with a weak organic solvent (e.g., 5% methanol in water) can be performed to remove less polar interferences.

  • Elution:

    • Elute the analyte and internal standard from the cartridge with 2 mL of methanol into a clean collection tube.

  • Dry-down and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

    • Vortex to mix and transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Parameters

These are typical starting parameters for the analysis of homovanillin aldehyde and should be optimized for your specific instrument and application.

ParameterSetting
Liquid Chromatography
ColumnC18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A0.1% Formic acid in water
Mobile Phase B0.1% Formic acid in acetonitrile
Gradient5% B to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions
Flow Rate0.3 mL/min
Column Temperature40°C
Injection Volume5 µL
Mass Spectrometry
Ionization ModeElectrospray Ionization (ESI), Positive
Capillary Voltage3.5 kV
Source Temperature150°C
Desolvation Temperature400°C
Desolvation Gas Flow800 L/hr
Cone Gas Flow50 L/hr
MRM TransitionsTo be determined by direct infusion of an analytical standard.

Visualizations

Dopamine Degradation Pathway

The following diagram illustrates the metabolic pathway leading to the formation of homovanillin aldehyde from dopamine.

Dopamine_Degradation Dopamine Degradation to Homovanillin Aldehyde Dopamine Dopamine 3-Methoxytyramine 3-Methoxytyramine Dopamine->3-Methoxytyramine COMT Homovanillin_Aldehyde This compound (Homovanillin Aldehyde) 3-Methoxytyramine->Homovanillin_Aldehyde MAO Homovanillic_Acid Homovanillic Acid (HVA) Homovanillin_Aldehyde->Homovanillic_Acid ALDH

Caption: Metabolic pathway of dopamine to homovanillin aldehyde.

General Experimental Workflow

This workflow outlines the key steps in the analysis of homovanillin aldehyde, from sample collection to data analysis, highlighting strategies to mitigate matrix effects.

Experimental_Workflow Workflow for Homovanillin Aldehyde Analysis cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample_Collection 1. Sample Collection (Plasma, Urine) Add_IS 2. Addition of SIL-IS Sample_Collection->Add_IS Extraction 3. Extraction (SPE or LLE) Add_IS->Extraction Mitigation Matrix Effect Mitigation Strategy Add_IS->Mitigation Derivatization 4. (Optional) Derivatization Extraction->Derivatization Extraction->Mitigation LC_MS_Analysis 5. LC-MS/MS Analysis Derivatization->LC_MS_Analysis Quantification 6. Quantification (Analyte/IS Ratio) LC_MS_Analysis->Quantification Data_Review 7. Data Review & Reporting Quantification->Data_Review

Caption: General workflow for homovanillin aldehyde analysis.

References

Technical Support Center: Refining Extraction Techniques for 2-(4-hydroxy-3-methoxyphenyl)acetaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to refining the extraction and purification of 2-(4-hydroxy-3-methoxyphenyl)acetaldehyde (also known as homovanillin). This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to address common challenges encountered during laboratory work.

Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the extraction, purification, and analysis of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for extracting this compound from natural sources?

A1: The most common methods for extracting phenolic compounds like this compound from plant materials are solid-liquid extraction techniques.[1] These include maceration, Soxhlet extraction, and more modern techniques like ultrasound-assisted extraction (UAE) and supercritical fluid extraction (SFE).[1] The choice of method often depends on the stability of the compound, the desired yield, and the available equipment.

Q2: I am experiencing low yields of the target compound. What are the potential causes and how can I improve my extraction efficiency?

A2: Low yields can stem from several factors. Common errors include incomplete extraction, degradation of the target molecule, or losses during workup and purification.[2][3] To improve your yield, consider the following:

  • Optimize Solvent Choice: The polarity of the extraction solvent is critical. For phenolic aldehydes, mixtures of ethanol and water have been shown to be effective.[4]

  • Increase Extraction Time and Temperature: Within limits, increasing the duration and temperature of the extraction can enhance recovery. However, be mindful of the compound's thermal stability, as excessive heat can lead to degradation.[5]

  • Improve Mass Transfer: Techniques like ultrasound-assisted extraction (UAE) can improve solvent penetration into the plant matrix and accelerate mass transfer, leading to higher yields in shorter times.[4][6]

  • Minimize Losses During Workup: Ensure all transfers of solutions are quantitative by rinsing glassware with the solvent. During liquid-liquid extractions, perform multiple extractions with smaller volumes of solvent for better recovery.[2][7]

Q3: My final product appears discolored and impure. What are the likely impurities and how can I remove them?

A3: this compound is an aldehyde and is susceptible to oxidation and polymerization, which can lead to discoloration and the formation of impurities.[8] The aldehyde group can be oxidized to the corresponding carboxylic acid, (4-hydroxy-3-methoxyphenyl)acetic acid (homovanillic acid).[9] Polymerization can also occur, especially in the presence of acidic catalysts.[8]

To remove these impurities, consider the following purification strategies:

  • Column Chromatography: Silica gel column chromatography is a standard method for purifying organic compounds. A solvent system of hexane and ethyl acetate can be effective for separating the target aldehyde from more polar impurities.

  • Bisulfite Adduct Formation: Aldehydes react with sodium bisulfite to form water-soluble adducts. This can be used as a liquid-liquid extraction method to selectively remove the aldehyde from a mixture of other organic compounds. The aldehyde can then be regenerated by treating the aqueous layer with a base.[10][11]

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent can be an effective final purification step.

Q4: How can I prevent the degradation of this compound during extraction and storage?

A4: To minimize degradation, it is crucial to handle the compound with care throughout the experimental process.

  • Temperature Control: Avoid excessive heat during extraction and solvent evaporation. Use a rotary evaporator at reduced pressure to remove solvents at lower temperatures.

  • Inert Atmosphere: If the compound is particularly sensitive to oxidation, consider performing extractions and purifications under an inert atmosphere (e.g., nitrogen or argon).

  • Storage Conditions: Store the purified compound in a cool, dark place, preferably under an inert atmosphere. For long-term storage, refrigeration or freezing is recommended. The compound can also be converted to its more stable trioxane derivative for storage, and the aldehyde can be regenerated by distillation when needed.[8]

Q5: What analytical techniques are best suited for quantifying this compound in my extracts?

A5: High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are the most common and reliable methods for the quantification of this compound.[9][12]

  • HPLC: Reverse-phase HPLC with UV detection is a robust method. Derivatization with 2,4-dinitrophenylhydrazine (DNPH) can improve detection sensitivity and chromatographic separation.[13]

  • GC-MS: This technique provides both quantification and structural confirmation. Headspace GC-MS can be particularly useful for analyzing volatile aldehydes.

Quantitative Data

The selection of an appropriate solvent system is critical for achieving high extraction yields. The following table summarizes the effect of different solvent compositions on the extraction of phenolic compounds from plant materials, which can serve as a starting point for optimizing the extraction of this compound.

Extraction MethodSolvent SystemTemperature (°C)Time (min)Relative Yield of Total Phenolic Compounds (%)Reference
Ultrasound-Assisted70% Ethanol / 30% Water546013.23 mg GAE/g[4]
Ultrasound-AssistedMethanol4015Higher than solvent extraction[6]
Maceration100% EthanolAmbient120Lower than ternary mixture[4]
Maceration100% WaterAmbient120Lower than ternary mixture[4]
Supercritical Fluid27% CO2 / 55% Ethanol / 18% Water5012054% (total extract)[4]

GAE: Gallic Acid Equivalents

Experimental Protocols

1. Ultrasound-Assisted Extraction (UAE) of this compound from Plant Material (General Protocol)

This protocol is a general guideline for the extraction of phenolic aldehydes from dried plant material and may require optimization for specific applications.

  • 1.1. Sample Preparation:

    • Dry the plant material (e.g., spruce wood bark) at 40-50°C to a constant weight.

    • Grind the dried material into a fine powder (e.g., 40-60 mesh).

  • 1.2. Extraction:

    • Weigh 10 g of the powdered plant material and place it in a 250 mL Erlenmeyer flask.

    • Add 100 mL of the extraction solvent (e.g., 70% ethanol in water).

    • Place the flask in an ultrasonic bath.

    • Sonicate for 60 minutes at a controlled temperature of 50°C.[4]

  • 1.3. Isolation of Crude Extract:

    • After sonication, filter the mixture through Whatman No. 1 filter paper.

    • Collect the filtrate and re-extract the solid residue with another 50 mL of the extraction solvent.

    • Combine the filtrates.

    • Concentrate the combined filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract.

2. Purification of this compound by Column Chromatography (General Protocol)

  • 2.1. Preparation of the Column:

    • Prepare a slurry of silica gel (60-120 mesh) in hexane.

    • Pack a glass column with the slurry, ensuring no air bubbles are trapped.

    • Allow the silica gel to settle, and then drain the excess hexane until the solvent level is just above the silica gel bed.

  • 2.2. Sample Loading:

    • Dissolve the crude extract in a minimal amount of the mobile phase (e.g., 10% ethyl acetate in hexane).

    • Carefully load the dissolved sample onto the top of the silica gel column.

  • 2.3. Elution:

    • Elute the column with a mobile phase of increasing polarity. Start with a low polarity solvent system (e.g., 5% ethyl acetate in hexane) and gradually increase the concentration of the more polar solvent (ethyl acetate).

    • Collect fractions of the eluate in separate test tubes.

  • 2.4. Fraction Analysis:

    • Analyze the collected fractions by thin-layer chromatography (TLC) to identify the fractions containing the target compound.

    • Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified this compound.

3. Quantification by High-Performance Liquid Chromatography (HPLC) with DNPH Derivatization

This protocol is adapted from methods for the analysis of acetaldehyde.[13]

  • 3.1. Preparation of Solutions:

    • DNPH Reagent: Prepare a saturated solution of 2,4-dinitrophenylhydrazine in acetonitrile.

    • Standard Solution: Accurately weigh a known amount of pure this compound and dissolve it in acetonitrile to prepare a stock solution. Prepare a series of calibration standards by diluting the stock solution.

    • Sample Solution: Dissolve a known amount of the extract in acetonitrile.

  • 3.2. Derivatization:

    • To 1 mL of each standard and sample solution, add 1 mL of the DNPH reagent and a catalytic amount of sulfuric acid.

    • Allow the reaction to proceed at room temperature for 1 hour.

  • 3.3. HPLC Analysis:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at 365 nm.

    • Injection Volume: 20 µL.

  • 3.4. Quantification:

    • Construct a calibration curve by plotting the peak area of the derivatized standard against its concentration.

    • Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.

Visualizations

Degradation Pathways of this compound

degradation_pathways This compound This compound Homovanillic_acid (4-hydroxy-3-methoxyphenyl)acetic acid This compound->Homovanillic_acid Oxidation Homovanillyl_alcohol 2-(4-hydroxy-3-methoxyphenyl)ethanol This compound->Homovanillyl_alcohol Reduction

Caption: Potential degradation pathways of this compound.

General Experimental Workflow for Extraction and Analysis

experimental_workflow cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis Plant_Material Dried & Powdered Plant Material Extraction Solid-Liquid Extraction (e.g., UAE) Plant_Material->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Purification Column Chromatography Crude_Extract->Purification Pure_Fractions Pure Fractions Purification->Pure_Fractions Purified_Compound Purified Compound Pure_Fractions->Purified_Compound Analysis HPLC / GC-MS Purified_Compound->Analysis Quantification Quantification Analysis->Quantification

Caption: A typical workflow for the extraction, purification, and analysis of the target compound.

References

Validation & Comparative

Comparative Guide to Analytical Methods for 2-(4-hydroxy-3-methoxyphenyl)acetaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative overview of analytical methodologies for the quantification of 2-(4-hydroxy-3-methoxyphenyl)acetaldehyde, a significant metabolite in various biological pathways. The following sections detail experimental protocols and performance data for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) techniques. Due to the limited availability of comprehensive validation data for this compound, this guide also incorporates data from its well-studied metabolite, homovanillic acid (HVA), to provide a more complete comparative framework.

Data Presentation

The performance characteristics of the analytical methods are summarized in the tables below. Table 1 outlines the performance of an HPLC-PDA method for the simultaneous analysis of homovanillic acid (HVA) and vanillylmandelic acid (VMA) in urine, which can be adapted for this compound. Tables 2 and 3 present validation data for LC-MS/MS methods developed for HVA and VMA, offering insights into the expected performance of similar methods for the target analyte.

Table 1: Performance Data for HPLC-PDA Method for HVA and VMA in Artificial Urine[1]

ParameterVanillylmandelic Acid (VMA)Homovanillic Acid (HVA)
Linearity Range10 - 60 µg/mL10 - 60 µg/mL
Correlation Coefficient (r²)0.9960.990
Limit of Detection (LOD)1.96 µg/mL1.31 µg/mL
Limit of Quantification (LOQ)5.96 µg/mL3.97 µg/mL

Table 2: Validation Summary for an LC-MS/MS Method for HVA and VMA[2]

ParameterVanillylmandelic Acid (VMA)Homovanillic Acid (HVA)
Linearity Range0.5 - 100 µg/mL0.5 - 100 µg/mL
Lower Limit of Quantification (LLOQ)0.50 µmol/L0.50 µmol/L
Limit of Detection (LOD)0.25 µmol/L0.25 µmol/L
Intra-assay Precision (%CV)≤ 3.88%≤ 3.88%
Inter-assay Precision (%CV)≤ 3.88%≤ 3.88%
Recovery85 - 109%86 - 100%

Table 3: Additional LC-MS/MS Method Validation Data for HVA and VMA[3]

ParameterVanillylmandelic Acid (VMA)Homovanillic Acid (HVA)
Calibration Range4.44–800 µmol/L4.61–830 µmol/L
Intra-day Precision (%CV)5 - 6%7 - 8%
Inter-day Precision (%CV)2 - 7%3 - 7%

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

High-Performance Liquid Chromatography (HPLC)

An HPLC method with Photo Diode Array (PDA) detection has been developed for the simultaneous determination of HVA and VMA in artificial urine samples.[1] This method can be adapted for the analysis of this compound.

  • Instrumentation: Shimadzu HPLC system with LC Solutions software.

  • Column: Kromasil C8, 5µm (125 X 4.6 mm).

  • Mobile Phase: Acetonitrile: 0.1 % o-phosphoric acid (30:70 v/v).

  • Flow Rate: 0.9 mL/min.

  • Column Temperature: 25°C.

  • Detection: PDA detector.

Gas Chromatography-Mass Spectrometry (GC-MS)

While a specific validated method for this compound was not found, general GC-MS protocols for the analysis of related phenolic compounds can be applied. The following outlines a general workflow.

  • Sample Preparation: Derivatization is often required to increase the volatility of the analyte.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar column, such as one with a 5% phenyl methylpolysiloxane stationary phase, is typically used.

  • Carrier Gas: Helium.

  • Ionization: Electron Ionization (EI).

  • Detection: Mass analyzer (e.g., quadrupole).

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and specificity for the analysis of metabolites in complex biological matrices. The following protocols are for the related analytes HVA and VMA and can serve as a starting point for method development for this compound.

Method 1: Simple "Dilute-and-Shoot" for Urine Samples

  • Sample Preparation: Urine samples are simply diluted before injection.

  • Instrumentation: Liquid chromatograph coupled to a tandem mass spectrometer.

Method 2: Solid-Phase Extraction (SPE) for Cleaner Samples

  • Sample Preparation: A solid-phase extraction step is employed to remove interfering matrix components.

  • Instrumentation: Liquid chromatograph coupled to a tandem mass spectrometer.

Mandatory Visualization

The following diagrams illustrate the metabolic pathway of dopamine to homovanillic acid, a general experimental workflow for HPLC analysis, and the logical relationship of analytical method validation parameters.

Dopamine Metabolism Dopamine Dopamine 3-Methoxytyramine 3-Methoxytyramine Dopamine->3-Methoxytyramine COMT This compound 2-(4-hydroxy-3-methoxyphenyl) acetaldehyde 3-Methoxytyramine->this compound MAO Homovanillic Acid (HVA) Homovanillic Acid (HVA) This compound->Homovanillic Acid (HVA) ALDH

Caption: Metabolic pathway of Dopamine to Homovanillic Acid.

HPLC Analysis Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample_Collection Sample Collection Extraction_Derivatization Extraction / Derivatization Sample_Collection->Extraction_Derivatization HPLC_System HPLC System Extraction_Derivatization->HPLC_System Column Chromatographic Column HPLC_System->Column Detector Detector (e.g., PDA) Column->Detector Chromatogram Chromatogram Acquisition Detector->Chromatogram Quantification Peak Integration & Quantification Chromatogram->Quantification

Caption: General workflow for HPLC analysis.

Analytical Method Validation Method_Validation Analytical Method Validation Accuracy Accuracy Method_Validation->Accuracy Precision Precision Method_Validation->Precision Specificity Specificity Method_Validation->Specificity Linearity Linearity Method_Validation->Linearity LOD Limit of Detection Method_Validation->LOD LOQ Limit of Quantification Method_Validation->LOQ Robustness Robustness Method_Validation->Robustness Range Range Linearity->Range

Caption: Key parameters of analytical method validation.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activities of 2-(4-hydroxy-3-methoxyphenyl)acetaldehyde, also known as homovanillin, with its structurally related and biologically active analogs, vanillin and apocynin. The comparison focuses on their antioxidant, anti-inflammatory, and neuroprotective properties, supported by available experimental data.

Compound Structures at a Glance

This compound, vanillin, and apocynin share a common 4-hydroxy-3-methoxyphenyl core structure, which is crucial for their biological activities. The key structural difference lies in the substituent at the para position to the hydroxyl group. Homovanillin possesses an acetaldehyde group, vanillin has an aldehyde group directly attached to the aromatic ring, and apocynin features an acetophenone group.

Quantitative Comparison of Biological Activities

To facilitate a clear and objective comparison, the following table summarizes the available quantitative data for the antioxidant, anti-inflammatory, and neuroprotective activities of the three compounds. It is important to note that direct comparative studies under identical experimental conditions are limited, and the data presented here is compiled from various sources.

CompoundBiological ActivityAssayResult (IC50/EC50/Activity)
This compound (Homovanillin) AntioxidantDPPH Radical ScavengingData not available in direct comparative studies.
Anti-inflammatoryVarious in vitro assaysData not available in direct comparative studies.
NeuroprotectiveNeuronal cell viability assaysData not available in direct comparative studies.
Vanillin AntioxidantDPPH Radical ScavengingNo significant activity observed in some studies.[1] Others report an IC50 of 283.76 µg/mL.[2] At 1,000 µg/mL, showed 19.4% antioxidant activity.[3]
Anti-inflammatoryCarrageenan-induced edema in ratsDemonstrates anti-inflammatory effects.[4]
NeuroprotectiveSH-SY5Y cells (rotenone-induced toxicity)Pre-treatment with 100 nM vanillin suppresses apoptotic features.[5]
Apocynin AntioxidantNADPH oxidase inhibitionKnown inhibitor of NADPH oxidase, reducing oxidative stress.[6][7]
Anti-inflammatoryLPS-stimulated macrophagesInhibits the production of pro-inflammatory cytokines.[6][7]
NeuroprotectiveSpinal cord injury model in ratsReduces oxidative damage and neuronal apoptosis.[6]

Note: IC50 (half maximal inhibitory concentration) and EC50 (half maximal effective concentration) values represent the concentration of a compound required to inhibit or elicit a biological process by 50%. A lower value indicates higher potency. The lack of directly comparable quantitative data for homovanillin is a significant gap in the current literature.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common and straightforward method to evaluate the antioxidant capacity of a compound.

Principle: DPPH is a stable free radical that has a deep violet color in solution. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, diphenylpicrylhydrazine, which is yellow. The change in absorbance is measured spectrophotometrically.

Detailed Protocol:

  • Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent such as methanol or ethanol. The solution should be freshly prepared and kept in the dark to avoid degradation.

  • Preparation of Test Compounds: The test compounds (homovanillin, vanillin, apocynin) and a positive control (e.g., ascorbic acid or Trolox) are dissolved in the same solvent as the DPPH solution to prepare a series of concentrations.

  • Reaction Mixture: In a 96-well plate or spectrophotometer cuvettes, a fixed volume of the DPPH solution is added to varying concentrations of the test compounds. A blank containing only the solvent and DPPH is also prepared.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a specific period (e.g., 30 minutes).

  • Absorbance Measurement: The absorbance of each well or cuvette is measured at the characteristic wavelength of DPPH (typically around 517 nm) using a microplate reader or a spectrophotometer.

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:

  • IC50 Determination: The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the test compound.

In Vitro Anti-inflammatory Assay: Nitric Oxide (NO) Production in LPS-Stimulated Macrophages

This assay assesses the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in immune cells stimulated with an inflammatory agent.

Principle: Macrophages, when stimulated with lipopolysaccharide (LPS), produce nitric oxide (NO) through the action of inducible nitric oxide synthase (iNOS). The amount of NO produced can be indirectly measured by quantifying the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.

Detailed Protocol:

  • Cell Culture: A macrophage cell line (e.g., RAW 264.7) is cultured in a suitable medium and seeded in 96-well plates.

  • Compound Treatment: The cells are pre-treated with various concentrations of the test compounds for a specific duration (e.g., 1 hour).

  • LPS Stimulation: The cells are then stimulated with LPS (e.g., 1 µg/mL) to induce an inflammatory response and NO production. A negative control group (untreated cells) and a positive control group (LPS-stimulated cells without test compound) are included.

  • Incubation: The plates are incubated for a specified period (e.g., 24 hours).

  • Nitrite Measurement (Griess Assay):

    • An aliquot of the cell culture supernatant is mixed with an equal volume of Griess reagent A (e.g., 1% sulfanilamide in 5% phosphoric acid).

    • After a short incubation, an equal volume of Griess reagent B (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) is added.

    • The mixture is incubated at room temperature for a further period (e.g., 10 minutes) to allow for color development.

  • Absorbance Measurement: The absorbance is measured at approximately 540 nm.

  • Calculation and IC50 Determination: The concentration of nitrite is determined from a standard curve prepared with known concentrations of sodium nitrite. The percentage of inhibition of NO production is calculated, and the IC50 value is determined.

Neuroprotection Assay: MTT Assay for Neuronal Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Detailed Protocol:

  • Cell Culture and Toxin Treatment: A neuronal cell line (e.g., SH-SY5Y) is cultured and seeded in 96-well plates. To induce neurotoxicity, the cells are treated with a neurotoxin (e.g., rotenone or 6-hydroxydopamine) in the presence or absence of the test compounds for a specific period (e.g., 24 hours).

  • MTT Addition: After the treatment period, the culture medium is removed, and a fresh medium containing MTT solution (e.g., 0.5 mg/mL) is added to each well.

  • Incubation: The plates are incubated for a few hours (e.g., 2-4 hours) at 37°C to allow for the formation of formazan crystals.

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., dimethyl sulfoxide (DMSO) or isopropanol) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured at a wavelength between 500 and 600 nm.

  • Calculation of Cell Viability: The cell viability is expressed as a percentage of the control (untreated cells). The neuroprotective effect of the compound is determined by its ability to increase cell viability in the presence of the neurotoxin.

Signaling Pathways and Experimental Workflows

The biological activities of these phenolic compounds are mediated through various signaling pathways. Below are diagrams illustrating some of the key pathways and experimental workflows.

Antioxidant Mechanism: Radical Scavenging

Antioxidant_Mechanism Compound Phenolic Compound (e.g., Homovanillin) Scavenged_Radical Scavenged Radical Compound->Scavenged_Radical Donates H• Compound_Radical Compound Radical (Stabilized) Compound->Compound_Radical Radical Free Radical (e.g., DPPH) Radical->Scavenged_Radical

Anti-inflammatory Signaling Pathway: Inhibition of NF-κB

Anti_inflammatory_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Genes Pro-inflammatory Genes (e.g., iNOS, COX-2) Nucleus->Genes Activates Transcription of Phenolic_Compound Phenolic Compound Phenolic_Compound->IKK Inhibits

Experimental Workflow: In Vitro Neuroprotection Assay

Neuroprotection_Workflow Start Seed Neuronal Cells in 96-well plate Pretreat Pre-treat with Test Compound Start->Pretreat Induce_Toxicity Induce Neurotoxicity (e.g., with Rotenone) Pretreat->Induce_Toxicity Incubate Incubate for 24h Induce_Toxicity->Incubate MTT_Assay Perform MTT Assay Incubate->MTT_Assay Measure Measure Absorbance MTT_Assay->Measure Analyze Analyze Data & Calculate Cell Viability Measure->Analyze

Conclusion

While this compound (homovanillin) shares structural similarities with the well-studied compounds vanillin and apocynin, suggesting it may possess comparable antioxidant, anti-inflammatory, and neuroprotective properties, there is a notable lack of direct comparative and quantitative data in the scientific literature. The available information strongly supports the biological activities of vanillin and apocynin. Further research is warranted to systematically evaluate the potency of homovanillin in standardized assays alongside its analogs. Such studies would provide a clearer understanding of its therapeutic potential and enable a more definitive structure-activity relationship analysis, which is crucial for the development of new therapeutic agents.

References

Validating 2-(4-hydroxy-3-methoxyphenyl)acetaldehyde as a Potential Biomarker: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 2-(4-hydroxy-3-methoxyphenyl)acetaldehyde (HMPAL), also known as homovanillin, as a potential biomarker against established markers in relevant biological pathways. Experimental data and detailed methodologies are presented to support its evaluation for applications in diagnostics and drug development.

Executive Summary

This compound is a key intermediate in the metabolic breakdown of dopamine, a critical neurotransmitter.[1][2] Its position in this pathway suggests its potential as a biomarker for monitoring dopamine turnover and related neurological or metabolic disorders.[1] Furthermore, emerging research indicates its involvement in oxidative stress and inflammatory processes, broadening its potential clinical utility.[3] This guide will delve into the existing data, compare HMPAL with its downstream metabolite, homovanillic acid (HVA), and outline the necessary experimental framework for its validation.

Comparative Analysis of HMPAL and Homovanillic Acid (HVA)

HMPAL is a precursor to HVA in the dopamine degradation pathway. While HVA is a well-established biomarker for certain neuroendocrine tumors and disorders of dopamine metabolism, the utility of HMPAL is less explored.[4][5][6] The following table summarizes a comparison between these two metabolites.

FeatureThis compound (HMPAL)Homovanillic Acid (HVA)
Biochemical Role Intermediate metabolite of dopamine degradation.[1][2]End-product of dopamine metabolism.[7]
Current Clinical Use Investigational, not currently used in routine clinical practice.Established biomarker for neuroblastoma and monitoring dopamine metabolism disorders.[4][6]
Potential Advantages As a direct upstream metabolite, it may offer a more immediate reflection of enzymatic activity (Monoamine Oxidase) and dopamine turnover.Stable and readily detectable in urine and cerebrospinal fluid (CSF). Extensive historical data and established reference ranges.[8]
Challenges Lower stability due to the reactive aldehyde group. Limited clinical validation studies and established analytical methods.As an end-product, levels can be influenced by renal function and diet, potentially confounding interpretation.
Reported Pathologies Implicated in neurodegenerative diseases and conditions associated with oxidative stress.[3]Altered levels observed in Parkinson's disease, dementia with Lewy bodies, and autism spectrum disorders.[4][8][9]

Signaling Pathway Involvement

HMPAL is a product of the enzymatic action of Monoamine Oxidase (MAO) on 3-methoxytyramine and is subsequently converted to HVA by Aldehyde Dehydrogenase (ALDH).[2][7] This places HMPAL at a critical juncture in the dopamine catabolic pathway.

Dopamine_Metabolism Dopamine Dopamine MT 3-Methoxytyramine Dopamine->MT COMT DOPAC DOPAC Dopamine->DOPAC MAO HMPAL This compound (HMPAL) MT->HMPAL MAO HVA Homovanillic Acid (HVA) HMPAL->HVA ALDH DOPAC->HVA COMT MAO Monoamine Oxidase (MAO) COMT COMT ALDH Aldehyde Dehydrogenase (ALDH)

Dopamine Metabolism Pathway

Experimental Protocols

Validating a new biomarker requires rigorous and reproducible experimental methods. Below are outlines for key experiments.

Experimental Workflow for Biomarker Validation

A typical workflow for validating a biomarker like HMPAL involves several key stages, from initial discovery to clinical validation.

Biomarker_Validation_Workflow Discovery Discovery (e.g., Metabolomics) Qualification Analytical Method Qualification Discovery->Qualification Verification Verification in Small Cohort Qualification->Verification Validation Clinical Validation in Large, Diverse Cohort Verification->Validation

Biomarker Validation Workflow
Quantitative Analysis of HMPAL in Human Urine by HPLC

While a standardized, validated protocol for HMPAL is not widely published, the following method is adapted from established protocols for similar aldehydes and catecholamine metabolites.[10][11]

1. Sample Preparation:

  • Collect 24-hour or random urine samples and store at -80°C.

  • Thaw samples on ice. Centrifuge at 2000 x g for 15 minutes at 4°C to remove particulate matter.

  • To 1 mL of urine supernatant, add 10 µL of an appropriate internal standard (e.g., a deuterated HMPAL analog).

  • Perform a solid-phase extraction (SPE) using a C18 cartridge to clean up the sample and concentrate the analyte.

    • Condition the cartridge with methanol and then water.

    • Load the urine sample.

    • Wash with water to remove interfering substances.

    • Elute HMPAL with methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of mobile phase.

2. HPLC-UV Analysis:

  • HPLC System: A standard high-performance liquid chromatography system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 280 nm.

  • Injection Volume: 20 µL.

  • Quantification: Create a calibration curve using HMPAL standards of known concentrations. The concentration in the urine sample is determined by comparing its peak area (normalized to the internal standard) to the calibration curve.

Quantitative Data Summary

Currently, there is a scarcity of published clinical data on HMPAL levels in human populations for specific diseases. The table below is a template for how such data could be presented and will be populated as research becomes available. For comparison, typical reference ranges for urinary HVA are included.

BiomarkerDisease StateSample TypeConcentration (mean ± SD)Control Group (mean ± SD)p-valueReference
HMPAL Parkinson's DiseaseUrineData Not AvailableData Not Available--
HMPAL NeuroblastomaUrineData Not AvailableData Not Available--
HVA NeuroblastomaUrineSignificantly ElevatedAge-matched controls<0.05[6]
HVA Parkinson's DiseaseCSFDecreasedHealthy controls<0.05[8]
HVA Autistic ChildrenUrine28.8 ± 15.5 µmol/mmol creatinine4.6 ± 0.7 µmol/mmol creatinine<0.001[4]

Conclusion and Future Directions

This compound holds promise as a biomarker due to its integral role in dopamine metabolism. Its potential to reflect the activity of key enzymes like MAO makes it an attractive target for further investigation, particularly in the context of neurodegenerative diseases and psychiatric disorders. However, significant research is required to validate its clinical utility. Key future steps should include:

  • Development and validation of robust and sensitive analytical methods for the routine quantification of HMPAL in various biological matrices, including plasma, urine, and cerebrospinal fluid.

  • Conducting large-scale clinical studies to establish reference ranges in healthy populations and to evaluate its diagnostic and prognostic value in specific diseases.

  • Comparative studies directly measuring HMPAL alongside HVA and other relevant biomarkers in patient cohorts to determine its superior or complementary value.

  • Further elucidation of its role in oxidative stress and inflammatory pathways to uncover novel clinical applications.

By systematically addressing these research gaps, the full potential of this compound as a valuable clinical biomarker can be realized.

References

comparative studies of homovanillin in different biological models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of homovanillin's biological activities, drawing parallels with its close structural analog, vanillin, due to the current limited availability of direct comparative studies on homovanillin itself. The information presented herein is intended to support further research and drug development efforts by providing available data and established experimental protocols.

Introduction

Homovanillin, a naturally occurring phenolic aldehyde, is recognized for its characteristic flavor and aroma.[1][2] Beyond its sensory attributes, emerging research suggests its potential therapeutic value, with studies pointing towards its antioxidant, anti-inflammatory, and neuroprotective properties.[2] This guide summarizes the existing, albeit limited, experimental data on homovanillin and complements it with more extensive findings on vanillin to provide a broader context for its potential biological effects and mechanisms of action.

Comparative Biological Activities

While direct comparative studies on homovanillin across different biological models are scarce, its structural similarity to vanillin allows for informed hypotheses regarding its biological activities. The primary areas of investigation for both compounds include their antioxidant, anti-inflammatory, and neuroprotective effects.

Antioxidant Activity

Both homovanillin and vanillin are noted for their antioxidant properties, which are attributed to their phenolic structure that enables them to scavenge free radicals.[2][3]

Table 1: Comparison of Antioxidant Activity

CompoundAssayModel SystemKey FindingsReference
Homovanillin Not SpecifiedNot SpecifiedStated to possess antioxidant properties.[2]
Vanillin ABTS ScavengingIn vitroStronger activity than ascorbic acid and Trolox.[1][4]
ORACIn vitroMuch stronger antioxidant activity than ascorbic acid and Trolox.[1][4]
DPPH Radical ScavengingIn vitroNo significant activity observed.[1][4]
Plasma Antioxidant ActivityIn vivo (mice)Oral administration increased plasma antioxidant activity.[1][4]
Anti-inflammatory Effects

The anti-inflammatory potential of vanillin is well-documented, with studies demonstrating its ability to modulate key inflammatory pathways.[3][5] It is plausible that homovanillin exerts similar effects.

Table 2: Comparison of Anti-inflammatory Effects

CompoundModel SystemKey FindingsReference
Homovanillin Not SpecifiedStated to have anti-inflammatory effects.[2]
Vanillin LPS-stimulated RAW 264.7 cellsSuppressed NO production in a concentration-dependent manner.[6]
Mouse model of colitisSuppressed proinflammatory cytokine release (TNF-α, IL-6, IL-1β) and enhanced anti-inflammatory cytokine (IL-10) production.[6][7]
Ethanol-induced gastric ulcer in ratsDecreased levels of TNF-α, IL-6, IL-1β, and IFN-γ, and increased IL-10 levels. Downregulated mRNA expression of NF-κB and TNF-α.[5]
Neuroprotective Effects

Vanillin has shown promise in various models of neurodegenerative diseases, suggesting that homovanillin may also possess neuroprotective capabilities.[2][8]

Table 3: Comparison of Neuroprotective Effects

CompoundModel SystemKey FindingsReference
Homovanillin Not SpecifiedStudied for its potential role in neuroprotection.[2]
Vanillin AlCl3-induced Alzheimer's disease mouse modelLower doses improved behavioral and neurochemical deficits.[8][9]
Huntington's disease experimental modelDemonstrated neuroprotection.[8]
Global ischemia in gerbilsShowed a neuroprotective effect on hippocampal neurons.[8]

Experimental Protocols

Detailed experimental protocols for homovanillin are not widely published. Therefore, established methodologies for vanillin are provided as a reference for designing future studies on homovanillin.

In Vitro Antioxidant Assays

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay:

  • Prepare a 7 mM ABTS solution and a 2.45 mM potassium persulfate solution.

  • Mix the two solutions in equal volumes and allow them to react for 12-16 hours in the dark at room temperature to generate the ABTS radical cation (ABTS•+).

  • Dilute the ABTS•+ solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Add 10 µL of the test compound (homovanillin or vanillin) at various concentrations to 1 mL of the diluted ABTS•+ solution.

  • Record the absorbance at 734 nm after 6 minutes.

  • Calculate the percentage inhibition of absorbance and determine the IC50 value.

Oxygen Radical Absorbance Capacity (ORAC) Assay:

  • This assay measures the antioxidant scavenging activity against peroxyl radicals.

  • The reaction mixture contains a fluorescent probe (e.g., fluorescein), a peroxyl radical generator (e.g., AAPH), and the antioxidant sample.

  • The loss of fluorescence is monitored over time. The antioxidant capacity is quantified by the area under the fluorescence decay curve.

In Vitro Anti-inflammatory Assay in RAW 264.7 Macrophages
  • Culture RAW 264.7 cells in DMEM supplemented with 10% FBS.

  • Seed the cells in 96-well plates and allow them to adhere.

  • Pre-treat the cells with various concentrations of homovanillin or vanillin for 1 hour.

  • Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours.

  • Measure the production of nitric oxide (NO) in the culture supernatant using the Griess reagent.

  • Determine the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant using ELISA kits.

In Vivo Neuroprotection Study in a Mouse Model of Alzheimer's Disease
  • Use a suitable animal model, such as mice treated with aluminum chloride (AlCl3) to induce Alzheimer's-like pathology.[8][9]

  • Divide the animals into control and treatment groups.

  • Administer homovanillin or vanillin orally at different doses for a specified period.

  • Conduct behavioral tests to assess cognitive function (e.g., Morris water maze, Y-maze).

  • At the end of the treatment period, sacrifice the animals and collect brain tissue.

  • Perform neurochemical analysis to measure levels of acetylcholine and the activity of acetylcholinesterase.

  • Conduct histological analysis of the brain tissue to assess neuronal damage and amyloid plaque deposition.

Signaling Pathways and Experimental Workflow

The biological effects of vanillin are known to be mediated through the modulation of specific signaling pathways. It is hypothesized that homovanillin may act through similar mechanisms.

G Hypothesized Anti-inflammatory Signaling Pathway of Homovanillin cluster_0 Cytoplasm cluster_1 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK p38 p38 MAPK TLR4->p38 JNK JNK TLR4->JNK ERK ERK TLR4->ERK Homovanillin Homovanillin Homovanillin->IKK inhibits Homovanillin->p38 inhibits IkB IκB IKK->IkB inhibits NFkB NF-κB IkB->NFkB releases Inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) NFkB->Inflammatory_Genes AP1 AP-1 p38->AP1 JNK->AP1 ERK->AP1 AP1->Inflammatory_Genes Nucleus Nucleus Inflammatory_Response Inflammatory Response Inflammatory_Genes->Inflammatory_Response

Caption: Hypothesized anti-inflammatory signaling pathway of homovanillin.

G General Experimental Workflow for Evaluating Homovanillin start Start: Hypothesis Formulation in_vitro In Vitro Studies (Antioxidant & Anti-inflammatory Assays) start->in_vitro in_vivo In Vivo Studies (Animal Models of Disease) start->in_vivo cell_culture Cell Culture Models (e.g., RAW 264.7, SH-SY5Y) in_vitro->cell_culture biochemical_assays Biochemical Assays (e.g., ELISA, Griess Assay, Western Blot) cell_culture->biochemical_assays data_analysis Data Analysis & Interpretation biochemical_assays->data_analysis animal_models Animal Models (e.g., Mice, Rats) in_vivo->animal_models behavioral_tests Behavioral Tests animal_models->behavioral_tests histopathology Histopathology & Immunohistochemistry animal_models->histopathology behavioral_tests->data_analysis histopathology->data_analysis conclusion Conclusion & Future Directions data_analysis->conclusion

Caption: General experimental workflow for evaluating homovanillin.

Conclusion

The available evidence, though limited for homovanillin directly, suggests that it is a promising candidate for further investigation as a therapeutic agent, particularly for conditions associated with oxidative stress, inflammation, and neurodegeneration. The more extensive research on its structural analog, vanillin, provides a strong rationale and a methodological framework for future studies on homovanillin. This guide serves as a foundational resource to encourage and direct further comparative research to fully elucidate the biological activities and therapeutic potential of homovanillin.

References

A Comparative Analysis of 2-(4-hydroxy-3-methoxyphenyl)acetaldehyde and Other Aldehydes in Biological Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of 2-(4-hydroxy-3-methoxyphenyl)acetaldehyde, also known as homovanillin, against other common aldehyde compounds. The following sections detail their relative performance in antioxidant, anti-inflammatory, and cytotoxicity assays, supported by experimental data from peer-reviewed studies. Detailed protocols for key assays are also provided to facilitate the replication and validation of these findings.

Introduction

Aldehydes are a class of organic compounds characterized by a carbonyl group bonded to a hydrogen atom and a side chain. Their reactivity makes them important intermediates in both industrial and biological processes. This compound is a naturally occurring phenolic aldehyde and a metabolite of dopamine.[1] Like other phenolic aldehydes such as vanillin, it is investigated for its potential therapeutic properties, including antioxidant and anti-inflammatory effects.[2][3] This guide compares its performance with structurally related and widely studied aldehydes: vanillin, benzaldehyde, cinnamaldehyde, and acetaldehyde.

Comparative Performance in Key Assays

The following tables summarize the available quantitative data for the selected aldehydes in antioxidant, anti-inflammatory, and cytotoxicity assays. It is important to note that direct comparative studies for this compound are limited in the current literature. Therefore, the data presented is a compilation from various studies, and experimental conditions should be considered when making comparisons.

Antioxidant Activity

The antioxidant capacity of these aldehydes is often evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, where a lower IC50 value indicates higher antioxidant activity.

Table 1: Comparison of Antioxidant Activity (DPPH Assay)

CompoundIC50 Value (µg/mL)Comments
This compound Data not availablePossesses a phenolic hydroxyl group, suggesting potential antioxidant properties.[3]
Vanillin0.81 - 283.76The wide range in reported IC50 values highlights the influence of different experimental setups.[4][5] One study reported no activity in the DPPH assay but strong activity in ABTS and ORAC assays.[6]
BenzaldehydeData not availableGenerally considered to have weak antioxidant activity.
Cinnamaldehyde8.2Demonstrates significant free radical scavenging activity.[7]
AcetaldehydeData not availableNot typically recognized for direct antioxidant activity; can contribute to oxidative stress.[8]
Anti-inflammatory Activity

Anti-inflammatory effects are often assessed by measuring the inhibition of inflammatory mediators such as nitric oxide (NO) in cell-based assays.

Table 2: Comparison of Anti-inflammatory Activity

CompoundAssayResultsMechanism of Action
This compound Not SpecifiedReported to modulate inflammatory pathways.Data not available
VanillinLPS-stimulated RAW 264.7 cellsReduced production of TNF-α, IL-1β, and IL-6.[9]Inhibition of NF-κB and MAPK signaling pathways.[9]
BenzaldehydeLPS-stimulated RAW264.7 macrophagesDerivatives inhibited NO and PGE2 production and reduced secretion of TNF-α, IL-1β, and IL-6.Inactivation of the NF-κB pathway and induction of heme oxygenase-1 (HO-1).[10]
CinnamaldehydeLPS-stimulated J774A.1 macrophagesInhibited secretion of IL-1β and TNF-α.[11] IC50 for NO inhibition by a derivative was 8 µM.[4]Suppression of intracellular signaling, including the JAK/STAT, MAPK, and NF-κB pathways.[2][12][13]
AcetaldehydeNot ApplicableGenerally considered a pro-inflammatory molecule.Induces inflammatory responses.
Cytotoxicity

The cytotoxic effects of these aldehydes are evaluated against various cell lines, with the IC50 value representing the concentration required to inhibit 50% of cell growth.

Table 3: Comparison of Cytotoxicity

CompoundCell LineIC50 Value
This compound Not SpecifiedReported to induce cell death and inhibit proliferation of various cancer cell lines.[3]
VanillinHepG2 (human liver cancer)Dose-dependent decrease in cell viability.[14][15]
SH-SY5Y (human neuroblastoma)Dose-dependent inhibition of proliferation.[16]
BenzaldehydeHuman lymphocytesCytotoxicity observed at 10, 25, and 50 μg/mL.[17]
Myelogenous leukemia cellsMean CC50 = 0.43 mM.[18]
CinnamaldehydeMCF-7 (human breast cancer)58 µg/mL (24h), 140 µg/mL (48h).[19]
MDA-MB-231 (human breast cancer)IC50 of functionalized nanoparticles: 0.363 µM.
AcetaldehydeHepatoma cell linesCytotoxicity observed, but metabolism-dependent.

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay assesses the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow.

Protocol:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The solution should be freshly prepared and protected from light.

  • Sample Preparation: Dissolve the test compounds (e.g., this compound, other aldehydes) and a positive control (e.g., ascorbic acid) in a suitable solvent to prepare a stock solution. Create a series of dilutions from the stock solution.[3]

  • Assay Procedure:

    • In a 96-well microplate, add a specific volume of each sample dilution to the wells.

    • Add the DPPH working solution to each well to initiate the reaction. Include a blank control containing only the solvent and DPPH solution.

    • Incubate the plate in the dark at room temperature for 30 minutes.[3]

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100 The IC50 value is determined by plotting the percentage of inhibition against the sample concentration.

Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages

This assay measures the anti-inflammatory potential of a compound by quantifying the reduction of nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophage cells.

Protocol:

  • Cell Culture: Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% fetal bovine serum and antibiotics. Seed the cells in a 96-well plate at a density of 1.5 x 10^5 cells/mL and incubate for 24 hours.

  • Sample Treatment: Treat the cells with various concentrations of the test compounds for 1-2 hours.

  • LPS Stimulation: Stimulate the cells with 1 µg/mL of LPS to induce an inflammatory response and incubate for an additional 24 hours.

  • Nitrite Quantification (Griess Assay):

    • Collect the cell culture supernatant.

    • Mix an equal volume of the supernatant with Griess reagent (a mixture of 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid).

    • Incubate at room temperature for 10 minutes.

    • Measure the absorbance at 540 nm. The concentration of nitrite, a stable product of NO, is determined from a sodium nitrite standard curve.

  • Calculation: The percentage of NO inhibition is calculated relative to the LPS-stimulated control. The IC50 value is then determined.

MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] Cytotoxicity Assay

This colorimetric assay determines cell viability by measuring the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product.

Protocol:

  • Cell Seeding: Seed the desired cell line (e.g., HepG2, MCF-7) in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the test aldehydes and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (typically 0.5 mg/mL final concentration) to each well and incubate for 3-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.

  • Measurement: Measure the absorbance of the solubilized formazan at a wavelength between 550 and 600 nm using a microplate reader.

  • Calculation: Cell viability is expressed as a percentage of the untreated control. The IC50 value is calculated from the dose-response curve.

Visualizations

Signaling Pathway

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK TRAF6->IKK MAPK MAPK (ERK, JNK, p38) TRAF6->MAPK IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases NFkB_nuc NF-κB NFkB->NFkB_nuc translocates Aldehydes Phenolic Aldehydes (e.g., Vanillin, Cinnamaldehyde) Aldehydes->IKK inhibits Aldehydes->MAPK inhibits Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) NFkB_nuc->Genes activates transcription

Caption: LPS-induced inflammatory signaling pathway and points of inhibition by phenolic aldehydes.

Experimental Workflow

G start Start prep_dpph Prepare 0.1 mM DPPH Solution in Methanol/Ethanol start->prep_dpph prep_samples Prepare Serial Dilutions of Aldehyde Compounds & Control start->prep_samples reaction Mix Samples with DPPH Solution in 96-well Plate prep_dpph->reaction prep_samples->reaction incubation Incubate in Dark (30 min at RT) reaction->incubation measurement Measure Absorbance at 517 nm incubation->measurement calculation Calculate % Inhibition and IC50 Value measurement->calculation end End calculation->end

Caption: Experimental workflow for the DPPH antioxidant assay.

Conclusion

The available data suggests that phenolic aldehydes, including this compound, vanillin, and cinnamaldehyde, possess promising bioactive properties. Cinnamaldehyde and vanillin demonstrate notable antioxidant and anti-inflammatory activities, with their mechanisms often attributed to the modulation of key signaling pathways like NF-κB and MAPK. In terms of cytotoxicity, these compounds exhibit selective effects against various cancer cell lines.

While qualitative evidence suggests that this compound shares these beneficial properties, a significant gap exists in the literature regarding its quantitative performance in standardized assays. Further research is warranted to establish a direct comparison of its efficacy against other aldehydes. The experimental protocols provided in this guide offer a framework for conducting such comparative studies, which will be crucial for the potential development of this compound and other aldehydes as therapeutic agents. Researchers are encouraged to consider the variability in assay conditions when comparing data across different studies.

References

A Guide to Inter-Laboratory Validation of Homovanillin Measurements

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the inter-laboratory validation of homovanillin measurements, offering insights into analytical methodologies and performance data. While specific inter-laboratory proficiency testing data for homovanillin is not publicly available, this guide draws upon a detailed validation study of its closely related metabolite, homovanillic acid (HVA), to provide a robust framework for comparison and understanding. The analytical principles and validation parameters for HVA are highly analogous to those for homovanillin, making this a valuable reference for researchers in the field.

Data Presentation: Performance of Analytical Methods

The performance of analytical methods for measuring catecholamine metabolites like homovanillin is critical for ensuring reliable and comparable results across different laboratories. The following tables summarize key performance characteristics from a validation study of an LC-MS/MS method for HVA, which can be considered representative for homovanillin analysis.[1][2][3][4]

Table 1: Intra-Day and Inter-Day Precision of an LC-MS/MS Method for HVA [1][2][3]

Quality Control LevelIntra-Day CV (%) (n=5)Inter-Day CV (%)
Low77
High83

CV: Coefficient of Variation

Table 2: Analytical Method Performance Characteristics for HVA [1][2][3]

ParameterResult
Calibration Range4.61–830 µmol/L
Lower Limit of Quantification (LLOQ)2.20 µmol/L
Inter-laboratory Interchangeability (p-value)0.73

Experimental Protocols

A detailed experimental protocol is essential for reproducing and comparing analytical methods. The following is a summary of a validated LC-MS/MS method for the analysis of HVA in urine, which is a suitable reference for homovanillin measurement.[1][2][3][4]

Sample Preparation:

  • Urine samples are stabilized by adding a few drops of concentrated hydrochloric acid to achieve a pH of approximately 2-3.

  • Deuterated internal standards for the analytes are added to the samples.

Chromatography:

  • Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

  • Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (e.g., ThermoFisher Quantiva).

  • Column: An analytical column coupled with a loading column is used for separation.

  • Mobile Phase: A gradient elution with appropriate mobile phases is employed.

Detection:

  • The analytes are detected using the mass spectrometer in multiple reaction monitoring (MRM) mode.

Validation Parameters:

The method was validated according to international guidelines, assessing the following parameters:

  • Precision: Determined at two concentration levels (low and high) by analyzing quality control samples five times each in three different analytical runs over two weeks.

  • Accuracy: Assessed using external quality assessment (EQA) samples.

  • Linearity: Evaluated over a wide calibration range.

  • Lower Limit of Quantification (LLOQ): The lowest concentration that can be reliably quantified.

  • Inter-laboratory Comparison: 36 samples were exchanged between reference laboratories and analyzed by three different methods to assess the interchangeability of results.

Mandatory Visualizations

Dopamine Metabolism to Homovanillic Acid

The following diagram illustrates the metabolic pathway from dopamine to homovanillic acid, with homovanillin as a key intermediate. This pathway is crucial for understanding the biological context of homovanillin measurements.

Dopamine Metabolism Dopamine Dopamine Homovanillin Homovanillin Dopamine->Homovanillin MAO & COMT HVA Homovanillic Acid (HVA) Homovanillin->HVA AD MAO Monoamine Oxidase (MAO) COMT Catechol-O-methyltransferase (COMT) AD Aldehyde Dehydrogenase (AD) Interlaboratory_Validation_Workflow cluster_preparation Preparation Phase cluster_analysis Analysis Phase cluster_evaluation Evaluation Phase Protocol Develop Standardized Protocol Samples Prepare and Distribute Samples (e.g., Quality Controls, Patient Samples) Protocol->Samples LabA Laboratory A Analysis Samples->LabA LabB Laboratory B Analysis Samples->LabB LabC Laboratory C Analysis Samples->LabC CollectData Collect and Compile Results LabA->CollectData LabB->CollectData LabC->CollectData Stats Statistical Analysis (e.g., Precision, Accuracy, Bias) CollectData->Stats Report Generate Validation Report Stats->Report

References

Comparative Analysis of 2-(4-hydroxy-3-methoxyphenyl)acetaldehyde and Its Alternatives in Experimental Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to the Reproducibility of Experimental Results

This guide provides a comparative overview of the experimental performance of 2-(4-hydroxy-3-methoxyphenyl)acetaldehyde, also known as homovanillin, and its structurally related alternatives. The objective is to offer a resource for researchers to assess the reproducibility of experimental outcomes by providing detailed protocols and comparative data. Homovanillin, a naturally occurring compound and a metabolite of dopamine, has garnered interest for its potential antioxidant, anti-inflammatory, and antimicrobial properties.[1] Understanding its experimental behavior in comparison to similar molecules is crucial for the design and interpretation of research studies.

Comparative Antioxidant Activity

The antioxidant capacity of this compound and its alternatives is a key area of investigation. The following tables summarize the 50% effective concentration (EC50) values obtained from the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, a common method for evaluating antioxidant activity. Lower EC50 values indicate higher antioxidant potential.

CompoundDPPH Assay EC50 (µg/mL)Reference
Vanillin283.76[2]
Vanillin Derivative (Reduced)0.59[3]
Vanillin Derivative (Acetylated)0.63[3]
Vitamin C (Standard)0.44[3]

Note: Specific EC50 values for this compound in the DPPH assay were not available in the reviewed literature. One study indicated that vanillin showed no activity in the DPPH assay but was active in the ABTS assay, highlighting the importance of the chosen methodology.[4][5]

Experimental Protocols

To ensure the reproducibility of experimental findings, detailed methodologies for common antioxidant assays are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate an electron and scavenge the stable DPPH radical.

Materials:

  • DPPH solution (typically 0.1 mM in methanol or ethanol)

  • Test compound solutions at various concentrations

  • Positive control (e.g., Ascorbic acid, Trolox)

  • Spectrophotometer

Procedure:

  • Prepare a working solution of DPPH in methanol or ethanol.

  • Add a defined volume of the test compound solution to the DPPH solution.

  • Incubate the mixture in the dark for a specified time (e.g., 30 minutes).

  • Measure the absorbance of the solution at 517 nm.

  • The percentage of scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

  • The EC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

FRAP (Ferric Reducing Antioxidant Power) Assay

This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

Materials:

  • FRAP reagent (a mixture of acetate buffer, TPTZ solution, and FeCl₃ solution)

  • Test compound solutions at various concentrations

  • Positive control (e.g., FeSO₄)

  • Spectrophotometer

Procedure:

  • Prepare the FRAP working solution by mixing acetate buffer (300 mM, pH 3.6), TPTZ (10 mM in 40 mM HCl), and FeCl₃ (20 mM) in a 10:1:1 ratio.

  • Add a small volume of the test compound solution to the FRAP reagent.

  • Incubate the mixture at 37°C for a specified time (e.g., 4 minutes).

  • Measure the absorbance of the solution at 593 nm.

  • The antioxidant capacity is determined by comparing the absorbance change of the sample to a standard curve of a known antioxidant (e.g., FeSO₄).

Signaling Pathways and Biological Activities

While specific signaling pathways for this compound are not extensively detailed, its structural analog, vanillin, has been shown to modulate inflammatory responses.

Anti-inflammatory Pathway of Vanillin

Vanillin has been demonstrated to exert anti-inflammatory effects by reducing the expression of pro-inflammatory mediators. For instance, in inflamed primary human gingival fibroblasts, vanillin pretreatment led to a reduction in the expression of interleukin-6 (IL-6), interleukin-8 (IL-8), cyclooxygenase-2 (COX-2), and inducible nitric oxide synthase (iNOS). It is hypothesized that vanillin may activate the cholinergic anti-inflammatory pathway through the nAChRα7 receptor.

anti_inflammatory_pathway Vanillin Vanillin nAChRα7 nAChRα7 Vanillin->nAChRα7 Activates Pro_inflammatory_Mediators IL-6 IL-8 COX-2 iNOS nAChRα7->Pro_inflammatory_Mediators Inhibits Inflammatory_Stimulus Inflammatory Stimulus (e.g., IL-1β) Inflammatory_Stimulus->Pro_inflammatory_Mediators Induces Inflammation Inflammation Pro_inflammatory_Mediators->Inflammation Promotes

Caption: Proposed anti-inflammatory pathway of vanillin.

Metabolic Pathway of this compound

This compound is a key intermediate in the metabolism of dopamine. It is formed from 3-methoxytyramine by the action of monoamine oxidase (MAO) and is subsequently converted to homovanillic acid by aldehyde dehydrogenase (ALDH).

metabolic_pathway cluster_maob cluster_aldh Dopamine Dopamine Three_Methoxytyramine 3-Methoxytyramine Dopamine->Three_Methoxytyramine HMPA This compound Three_Methoxytyramine->HMPA MAO MAO Three_Methoxytyramine->MAO Homovanillic_Acid Homovanillic Acid HMPA->Homovanillic_Acid ALDH ALDH HMPA->ALDH MAO->HMPA ALDH->Homovanillic_Acid

Caption: Metabolic pathway of dopamine to homovanillic acid.

Experimental Workflow for Antioxidant Assays

The following diagram illustrates a typical workflow for conducting and analyzing data from in vitro antioxidant assays.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Prepare Test Compound and Standard Solutions Reaction Mix Reagents and Samples Compound_Prep->Reaction Reagent_Prep Prepare Assay Reagents (DPPH or FRAP) Reagent_Prep->Reaction Incubation Incubate under Controlled Conditions Reaction->Incubation Measurement Measure Absorbance at Specific Wavelength Incubation->Measurement Calc_Inhibition Calculate % Inhibition (for DPPH) Measurement->Calc_Inhibition Plot_Curve Plot Dose-Response Curve Calc_Inhibition->Plot_Curve Calc_EC50 Determine EC50 Value Plot_Curve->Calc_EC50

Caption: General workflow for in vitro antioxidant assays.

Conclusion

This guide provides a foundational comparison of this compound and its alternatives, with a focus on antioxidant activity. The provided experimental protocols and diagrams are intended to aid researchers in designing and executing reproducible experiments. Further research is warranted to elucidate the specific quantitative antioxidant capacity of this compound and to explore its detailed signaling pathways in various biological systems. The presented data on related compounds can serve as a valuable reference for comparative studies.

References

A Comparative Guide to New Detection Methods for Homovanillin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of emerging and established analytical methods for the detection of homovanillin (HVA), a key metabolite of dopamine. Understanding the nuances of these techniques is crucial for researchers in neuroscience, clinical diagnostics, and drug development who rely on accurate HVA quantification to study disease progression, monitor therapeutic interventions, and assess neurochemical pathways. This document outlines the performance of various methods, supported by experimental data, and provides detailed protocols for their implementation.

Performance Comparison of Homovanillin Detection Methods

The selection of an appropriate analytical method for homovanillin detection is contingent on factors such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation. High-Performance Liquid Chromatography (HPLC) coupled with various detectors, advanced electrochemical sensors, and Gas Chromatography-Mass Spectrometry (GC-MS) are the predominant techniques employed for HVA analysis. The following table summarizes the quantitative performance of these methods based on published experimental data.

MethodDetectorSample MatrixLimit of Detection (LOD)Limit of Quantification (LOQ)Linear RangeKey AdvantagesKey Disadvantages
HPLC CoulometricHuman Plasma0.1 ng/mL[1]0.2 ng/mL[1]0.2 - 25.0 ng/mL[1]High sensitivity and specificity.Requires sophisticated instrumentation.
Electrochemical (ECD)Human Plasma125 pg/injection[2]Not specifiedNot specifiedHigh sensitivity.Susceptible to matrix interference.
Tandem Mass Spectrometry (LC-MS/MS)Human Urine0.1 mg/L[3][4]0.5 mg/L[3][4]0.5 - 100 mg/L[3][4]High specificity and accuracy, suitable for complex matrices.[5]High instrument and operational cost.
Electrochemical Sensors Molecularly Imprinted PolymerIn vivo (rat blood)Not specifiedNot specifiedNot specifiedHigh selectivity, enables real-time in vivo monitoring.[3]Still an emerging technology with limited commercial availability.
Pencil Graphite Electrode (PGE)Spiked Plasma3.84 x 10⁻⁷ MNot specified1.0 x 10⁻⁶ - 5.0 x 10⁻⁵ MLow cost and disposable.Lower sensitivity compared to other methods.
GC-MS Mass SpectrometryHuman Urine0.23 µg/mL[6][7]Not specifiedNot specifiedHigh sensitivity and specificity.Requires derivatization of the analyte.[7][8][9]

Experimental Protocols and Methodologies

Detailed experimental protocols are essential for the replication and validation of analytical methods. This section provides a comprehensive overview of the methodologies for the key techniques discussed.

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

HPLC-MS/MS has become a gold standard for the quantification of HVA in biological matrices due to its high sensitivity and specificity.[5]

Sample Preparation (Urine):

  • Urine samples are typically diluted to a specific creatinine concentration to normalize for variations in urine output.[8]

  • Deuterated internal standards are added to the diluted urine samples.[8]

  • The samples are then acidified, commonly with hydrochloric acid.[8]

  • Extraction of HVA is performed using an organic solvent such as ethyl acetate.[8]

  • The organic extract is then evaporated to dryness.[8]

  • The residue is reconstituted in the mobile phase for injection into the LC-MS/MS system.

Chromatographic and Mass Spectrometric Conditions:

  • LC Column: A reversed-phase C18 column is commonly used for separation.[10]

  • Mobile Phase: A gradient elution with a mixture of an aqueous solution containing an acid (e.g., formic acid) and an organic solvent (e.g., methanol or acetonitrile) is typically employed.

  • Ionization: Electrospray ionization (ESI) in either positive or negative mode is used to ionize the HVA molecules.

  • Detection: The mass spectrometer is operated in multiple reaction monitoring (MRM) mode for selective and sensitive detection of HVA and its internal standard.

Electrochemical Detection

Electrochemical sensors offer a promising alternative for HVA detection, with the potential for real-time and in-situ measurements.[3]

Fabrication of a Pencil Graphite Electrode (PGE) Sensor:

  • A pencil graphite lead is used as the working electrode.

  • The electrode surface is activated, often by applying a specific potential in a buffer solution.

  • The electrochemical behavior of HVA is then studied using techniques like cyclic voltammetry (CV) and differential pulse voltammetry (DPV) to optimize detection parameters such as pH and scan rate.

Measurement Protocol (DPV):

  • The PGE is immersed in a supporting electrolyte solution (e.g., Britton-Robinson buffer) containing the sample.

  • A potential is applied and scanned over a defined range.

  • The oxidation of HVA at the electrode surface generates a current that is proportional to its concentration.

  • The peak current is measured and used for quantification based on a calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and specific method for HVA analysis, though it requires a derivatization step to increase the volatility of the analyte.[7][9]

Sample Preparation and Derivatization (Urine):

  • Urine samples are first subjected to an extraction procedure, similar to that for HPLC-MS/MS.

  • The dried extract is then derivatized to convert HVA into a more volatile form. A common derivatizing agent is N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and pyridine, which creates trimethylsilyl derivatives of HVA.[7][8]

GC-MS Conditions:

  • GC Column: A capillary column, such as a DB-1, is used for the separation of the derivatized HVA.

  • Carrier Gas: Helium is typically used as the carrier gas.

  • Ionization: Electron impact (EI) ionization is commonly employed.

  • Detection: The mass spectrometer is operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity for the target HVA derivative.[8]

Visualizing the Methodologies

To further elucidate the experimental processes, the following diagrams illustrate the workflows for the discussed analytical techniques.

HPLC_MSMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Urine/Plasma Sample Dilution Dilution & Internal Standard Spiking Sample->Dilution Extraction Liquid-Liquid or Solid-Phase Extraction Dilution->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Injection Injection Reconstitution->Injection LC HPLC Separation (C18 Column) Injection->LC ESI Electrospray Ionization (ESI) LC->ESI MS Tandem Mass Spectrometry (MS/MS) ESI->MS Detection Detection (MRM) MS->Detection Data Data Detection->Data Data Acquisition & Processing

Caption: Workflow for HPLC-MS/MS detection of homovanillin.

Electrochemical_Workflow cluster_sensor_prep Sensor Preparation cluster_measurement Electrochemical Measurement Electrode Working Electrode (e.g., PGE) Modification Surface Activation/ Modification Electrode->Modification Immersion Immersion in Sample & Supporting Electrolyte Modification->Immersion Voltammetry Application of Potential (e.g., DPV) Immersion->Voltammetry Signal Current Measurement Voltammetry->Signal Quantification Quantification Signal->Quantification Quantification

Caption: Workflow for electrochemical detection of homovanillin.

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis Sample Urine Sample Extraction Extraction Sample->Extraction Derivatization Derivatization (e.g., Silylation) Extraction->Derivatization Injection Injection Derivatization->Injection GC Gas Chromatography Separation Injection->GC Ionization Electron Impact Ionization (EI) GC->Ionization MS Mass Spectrometry Ionization->MS Detection Detection (SIM) MS->Detection Data Data Detection->Data Data Acquisition & Analysis

References

Safety Operating Guide

Personal protective equipment for handling 2-(4-hydroxy-3-methoxyphenyl)acetaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential safety protocols and logistical information for the handling and disposal of 2-(4-hydroxy-3-methoxyphenyl)acetaldehyde (also known as homovanillin), a key intermediate in dopamine metabolism. Adherence to these guidelines is critical for ensuring laboratory safety and procedural accuracy.

Personal Protective Equipment (PPE)

Proper personal protective equipment is mandatory to prevent exposure to this compound. The following table summarizes the required PPE for handling this compound.

Body PartRequired PPESpecifications and Remarks
Eyes/Face Safety GogglesMust be tightly fitting with side-shields, conforming to EN 166 (EU) or NIOSH (US) standards.[1]
Skin Chemical-Impermeable GlovesNitrile or neoprene gloves are recommended. Gloves must be inspected before use and changed immediately if contaminated.[1][2]
Protective ClothingA lab coat or chemical-resistant coveralls should be worn.[1]
Respiratory Fume Hood or Ventilated AreaAll handling of the solid compound or its solutions should be conducted in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of dust or aerosols.[1]

Operational Plan: Safe Handling and Storage

Handling:

  • Avoid the formation of dust and aerosols.[1]

  • Do not breathe dust, fumes, gas, mist, vapors, or spray.

  • Wash hands and any exposed skin thoroughly after handling.[3]

  • Use non-sparking tools to prevent ignition sources.[1]

  • Ensure adequate ventilation in the handling area.[1]

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[4]

  • Keep away from heat and sources of ignition.[3]

  • Incompatible materials include strong oxidizing agents, strong bases, and strong reducing agents.[3]

Disposal Plan

Contaminated materials and waste containing this compound must be disposed of in accordance with local, state, and federal regulations.

  • Collect waste in a suitable, closed container labeled for chemical waste.[1]

  • Do not flush down the drain or dispose of in regular trash.[3]

  • Dispose of contents and container to an approved waste disposal plant.[3][4]

Physical and Chemical Properties

The following table summarizes key quantitative data for this compound.

PropertyValue
Molecular Weight 166.17 g/mol [5]
Melting Point 50-50.5 °C[6]
Boiling Point 310.5 °C at 760 mmHg[1]
Flash Point 126.4 °C[1]

Experimental Protocol: Antioxidant Activity Assessment (ABTS Assay)

This protocol is adapted from a method used for assessing the antioxidant activity of related phenolic compounds and can be applied to this compound. The ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay measures the ability of a compound to scavenge the stable ABTS radical cation (ABTS•+).

Materials:

  • This compound

  • ABTS diammonium salt

  • Potassium persulfate

  • Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid)

  • Ethanol or other suitable solvent

  • Phosphate buffered saline (PBS)

  • Spectrophotometer

Procedure:

  • Preparation of ABTS•+ stock solution:

    • Dissolve ABTS in water to a 7 mM concentration.

    • Add potassium persulfate to a final concentration of 2.45 mM.

    • Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This will produce the dark-colored ABTS•+ solution.

  • Preparation of ABTS•+ working solution:

    • Dilute the ABTS•+ stock solution with ethanol to an absorbance of 0.70 (± 0.02) at 734 nm.

  • Preparation of sample and standard solutions:

    • Prepare a stock solution of this compound in ethanol.

    • Prepare a series of dilutions of the sample stock solution.

    • Prepare a series of Trolox standards in ethanol to be used as a reference.

  • Assay:

    • Add a small volume of the sample or standard solution to the ABTS•+ working solution.

    • Mix thoroughly and incubate at room temperature for a set time (e.g., 6 minutes).

    • Measure the absorbance of the solution at 734 nm.

  • Data Analysis:

    • Calculate the percentage inhibition of the ABTS•+ radical for each sample and standard concentration.

    • Plot the percentage inhibition against the concentration of the sample and Trolox standards.

    • Determine the Trolox Equivalent Antioxidant Capacity (TEAC) value for this compound by comparing its radical scavenging activity to that of Trolox.

Dopamine Metabolic Pathway

The following diagram illustrates the metabolic pathway of dopamine, showing the formation of this compound and its subsequent oxidation to homovanillic acid.

Dopamine_Metabolism Dopamine Dopamine MAO Monoamine Oxidase (MAO) Dopamine->MAO HMPA This compound (Homovanillin) ALDH Aldehyde Dehydrogenase (ALDH) HMPA->ALDH HVA Homovanillic Acid MAO->HMPA Metabolism ALDH->HVA Oxidation

Caption: Metabolic conversion of dopamine to homovanillic acid.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(4-hydroxy-3-methoxyphenyl)acetaldehyde
Reactant of Route 2
Reactant of Route 2
2-(4-hydroxy-3-methoxyphenyl)acetaldehyde

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。